molecular formula C8H16N2 B1400452 2-Isopropyl-2,6-diazaspiro[3.3]heptane CAS No. 1559064-13-9

2-Isopropyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1400452
CAS No.: 1559064-13-9
M. Wt: 140.23 g/mol
InChI Key: OJCXCNAXUUGKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-2,6-diazaspiro[3.3]heptane is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propan-2-yl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(2)10-5-8(6-10)3-9-4-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXCNAXUUGKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Isopropyl-2,6-diazaspiro[3.3]heptane synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Introduction

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint compared to more flexible diamine structures like piperazine, making it a valuable bioisostere for fine-tuning pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to this compound, a representative N-alkylated derivative. The presented synthesis is designed to be logical, scalable, and grounded in established chemical principles, providing researchers and drug development professionals with a practical framework for accessing this important class of molecules.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step sequence that allows for precise control over the substitution pattern on the two nitrogen atoms. The strategy involves:

  • Construction of a suitable N-protected azetidine precursor.

  • Reductive amination and subsequent intramolecular cyclization to form the core diazaspiro[3.3]heptane ring system.

  • Orthogonal protection of the two nitrogen atoms to enable selective functionalization.

  • Introduction of the isopropyl group onto the desired nitrogen atom.

  • Final deprotection to yield the target compound.

This guide will focus on a validated and scalable route commencing from a readily accessible chloroaldehyde precursor.

Part 1: Synthesis of the N-Benzyl Protected Spirocycle Core

The foundational step in this pathway is the construction of the diazaspiro[3.3]heptane core. A highly effective method involves the reductive amination of an aldehyde with a primary amine, followed by an intramolecular cyclization.[2] The use of a benzyl group on one of the nitrogens serves as a stable protecting group throughout the initial steps, which can be removed later via hydrogenolysis.

A key intermediate, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, is prepared from a known chloroester via reduction and subsequent oxidation.[2]

Experimental Protocol: Synthesis of 2-Benzyl-6-aryl/alkyl-2,6-diazaspiro[3.3]heptanes[2]
  • Imine/Iminium Formation:

    • For alkyl amines, the aldehyde precursor is dissolved in a toluene-methanol mixture. The primary amine (e.g., isopropylamine) is added, and the solvents are removed under reduced pressure to drive the formation of the imine.

    • For anilines, the aldehyde and aniline are dissolved in dichloroethane with one equivalent of acetic acid to facilitate iminium ion formation.

  • Reduction:

    • The crude imine (from an alkyl amine) is dissolved in methanol and cooled. Sodium borohydride is added portion-wise to reduce the imine to the secondary amine.

    • For the iminium ion (from an aniline), sodium triacetoxyborohydride is used as the reducing agent.

  • Cyclization:

    • The resulting (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine intermediate is dissolved in a suitable solvent such as a DMF-water mixture (e.g., 8:2 or 9:1 v/v).[2]

    • The solution is heated in a sealed tube (e.g., at 110 °C). The heat promotes intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the second azetidine ring.[2]

    • Interestingly, under these high-temperature aqueous conditions, an added base is often not required for the cyclization to proceed cleanly.[2]

    • After cooling, the product is typically purified by ion-exchange chromatography followed by flash column chromatography.

The causality behind this experimental design lies in the stepwise nature of the reaction. The reductive amination is a robust method for C-N bond formation. The subsequent intramolecular cyclization is favored due to the proximity of the nucleophilic amine and the electrophilic primary chloride. The choice of a DMF/water solvent system at high temperature provides sufficient energy to overcome the activation barrier for the cyclization and often results in cleaner reaction profiles than other polar aprotic solvents.[2]

G Pathway to N-Benzyl Protected Spirocycle A 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde C Intermediate Amine A->C 1. Imine/Iminium Formation 2. Reduction (e.g., NaBH4) B Primary Amine (R-NH2) D 2-Benzyl-6-alkyl/aryl- 2,6-diazaspiro[3.3]heptane C->D Intramolecular Cyclization (Heat, DMF/H2O)

Caption: Synthesis of the N-benzyl protected core.

Part 2: Synthesis of Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane

To selectively introduce the isopropyl group onto only one of the nitrogen atoms, an orthogonal protection strategy is necessary. This involves having two different protecting groups on the nitrogens that can be removed under different conditions. A common and highly effective approach is to first synthesize the bis-benzyl protected spirocycle, then remove both benzyl groups, and subsequently install a single tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Debenzylation and Mono-Boc Protection
  • Debenzylation:

    • 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane is dissolved in a suitable solvent like methanol or ethanol.

    • A palladium on carbon catalyst (e.g., 10% Pd/C) is added.

    • The mixture is subjected to an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator, until the reaction is complete (monitored by TLC or LC-MS).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free diamine, 2,6-diazaspiro[3.3]heptane.

  • Mono-Boc Protection:

    • The crude 2,6-diazaspiro[3.3]heptane is dissolved in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • The solution is cooled in an ice bath.

    • A solution of di-tert-butyl dicarbonate (Boc₂O) (typically 0.9-1.0 equivalents to favor mono-protection) in the same solvent is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for several hours.

    • The reaction mixture is then worked up, and the desired mono-Boc protected product is purified from starting material and the di-Boc byproduct, usually by flash column chromatography.

This protocol is self-validating as the progress of both the debenzylation and the Boc protection can be easily monitored by standard analytical techniques, ensuring complete conversion and allowing for the isolation of the desired mono-protected intermediate in high purity.[1][3]

Part 3: N-Isopropylation via Reductive Amination

With one nitrogen atom protected by a Boc group, the remaining free secondary amine is available for selective alkylation. Reductive amination with acetone is an efficient and common method for introducing an N-isopropyl group.

Expertise & Rationale

Direct alkylation with isopropyl halides can be sluggish and may require harsh conditions or lead to over-alkylation by forming a quaternary ammonium salt. In contrast, reductive amination is a milder and often more efficient process. It proceeds via the formation of an intermediate enamine or iminium ion upon reaction of the secondary amine with acetone, which is then reduced in situ by a suitable hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, selective for iminium ions over ketones, and does not reduce the Boc protecting group.

Experimental Protocol: Synthesis of 2-Boc-6-isopropyl-2,6-diazaspiro[3.3]heptane
  • Reaction Setup: To a stirred solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetone (typically 1.5-3.0 equivalents).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (typically 1.5-2.0 equivalents) portion-wise to the mixture. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Boc-6-isopropyl-2,6-diazaspiro[3.3]heptane.

Data Summary
StepReactantsReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
N-IsopropylationMono-Boc-2,6-diazaspiro[3.3]heptane, AcetoneNaBH(OAc)₃DCERT12-2475-90

Part 4: Final Deprotection

The final step is the removal of the Boc protecting group to furnish the target compound, this compound. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the 2-Boc-6-isopropyl-2,6-diazaspiro[3.3]heptane in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA) (e.g., 20-50% in DCM).[4]

    • A solution of hydrogen chloride (HCl) in dioxane (e.g., 4M) or methanol.[4]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotection is often accompanied by the evolution of isobutylene and carbon dioxide gas. Monitor the reaction for the complete consumption of the starting material.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • If an HCl salt is desired, the residue can be triturated with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt, which can then be collected by filtration.

    • To obtain the free base, the residue can be dissolved in water, the pH adjusted to be basic (e.g., with NaOH or Na₂CO₃), and the product extracted with an organic solvent. The organic extracts are then dried and concentrated.

It has been noted that for the 2,6-diazaspiro[3.3]heptane scaffold, TFA is often the preferred reagent for Boc deprotection, as treatment with HCl can sometimes lead to ring-opening byproducts.[4]

Overall Synthesis Pathway Visualization

G Complete Synthesis of this compound cluster_0 Core Synthesis cluster_1 Protection & Functionalization cluster_2 Final Product A 2,6-Dibenzyl- 2,6-diazaspiro[3.3]heptane B 2,6-Diazaspiro[3.3]heptane A->B H2, Pd/C C tert-Butyl 2,6-diazaspiro[3.3]- heptane-2-carboxylate (Mono-Boc) B->C Boc2O (1 eq) D tert-Butyl 6-isopropyl-2,6-diazaspiro[3.3]- heptane-2-carboxylate C->D Acetone, NaBH(OAc)3 E This compound D->E TFA or HCl

Caption: Overall workflow for the synthesis.

References

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. [Link]

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

  • Mohan, G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

Sources

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is perpetual. Saturated heterocycles are foundational building blocks, with piperazine being a ubiquitous motif in over a hundred FDA-approved drugs.[1] Its prevalence stems from favorable aqueous solubility and two readily functionalizable nitrogen atoms.[1] However, the conformational flexibility of the piperazine ring can be a metabolic liability, leading chemists to explore rigid bioisosteres.

Among these next-generation scaffolds, 2,6-diazaspiro[3.3]heptane has emerged as a compelling three-dimensional, rigid alternative.[1] This guide focuses on a specific, functionally relevant derivative: This compound . The introduction of an isopropyl group on one of the nitrogen atoms provides a distinct steric and electronic profile, offering a valuable vector for probing molecular interactions and fine-tuning drug-like properties. This document serves as a technical deep-dive into its synthesis, core chemical properties, reactivity, and strategic application in research and development.

Structural and Physicochemical Profile

The defining feature of this compound is its spirocyclic core, which consists of two azetidine (four-membered) rings fused at a central quaternary carbon. This arrangement locks the molecule into a rigid, non-planar conformation. The presence of an isopropyl group on one nitrogen and a secondary amine on the other creates an asymmetric molecule with distinct reactive sites.

The primary advantage of the diazaspiro[3.3]heptane core over traditional scaffolds like piperazine is the reduction in lipophilicity despite an increase in carbon count.[2] This counterintuitive property is attributed to the increased basicity of the nitrogen atoms, which are more exposed and less sterically hindered than in the chair conformation of piperazine.[2]

Table 1: Comparative Physicochemical Properties

Property2,6-Diazaspiro[3.3]heptane (Parent Scaffold)This compoundPiperazine (for comparison)
Molecular Formula C₅H₁₀N₂[3]C₈H₁₆N₂[4]C₄H₁₀N₂
Molecular Weight 98.15 g/mol [3]140.23 g/mol 86.14 g/mol
Boiling Point 221 °C (predicted)[5][6]Not experimentally determined146 °C
Density 1.09 g/cm³ (predicted)[5][6]Not experimentally determined1.1 g/cm³
pKa 10.69 ± 0.20 (predicted)[5]pKa₁: ~10.5-11 (Secondary amine)pKa₂: Lower (Tertiary amine)pKa₁: 9.73pKa₂: 5.33
logD₇.₄ Lower than corresponding piperazines[2]Lower than isopropyl-piperazine (predicted)Substrate-dependent

Note: Experimental data for the title compound is scarce; values are extrapolated from the parent scaffold and known structure-property relationships.

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes is well-documented, typically proceeding through a reductive amination followed by a cyclization step.[7][8] The following protocol outlines a practical, scalable route to the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

  • To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (0.2 M), add isopropylamine (1.1 eq) followed by acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

  • Continue stirring at room temperature for 12-16 hours until the reaction is complete (monitored by LC-MS).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: Spirocyclization

  • Dissolve the crude amine intermediate from Step 1 in tetrahydrofuran (THF, 0.1 M).

  • Add potassium tert-butoxide (2.5 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C in a sealed tube for 2-4 hours.[7]

  • Monitor the reaction for the formation of the spirocyclic product.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer, and concentrate.

Step 3: Deprotection

  • Dissolve the crude N-benzyl protected product in methanol (0.2 M).

  • Add 10% Palladium on carbon (10 mol%).

  • Charge the reaction vessel with hydrogen gas (balloon or Parr shaker) and stir vigorously for 16-24 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.

  • The resulting residue can be purified by column chromatography or distillation to yield this compound.

SynthesisWorkflow start 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde step1 Reductive Amination (Isopropylamine, NaBH(OAc)3) start->step1 intermediate N-Benzyl, N'-Isopropyl Intermediate step1->intermediate step2 Spirocyclization (t-BuOK, THF, 70°C) intermediate->step2 protected_product 1-Benzyl-6-isopropyl- 2,6-diazaspiro[3.3]heptane step2->protected_product step3 Hydrogenolysis (H2, Pd/C) protected_product->step3 final_product This compound step3->final_product

Fig 1. Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to be complex but predictable. The isopropyl group should present as a doublet for the two methyl groups (δ ≈ 1.0-1.2 ppm) and a septet for the methine proton (δ ≈ 2.8-3.2 ppm).[9] The protons on the azetidine rings would appear as multiplets in the δ 2.5-3.5 ppm region. The N-H proton of the secondary amine would be a broad singlet.

  • ¹³C NMR: The two methyl carbons of the isopropyl group would appear around δ 20-25 ppm, with the methine carbon further downfield (δ ≈ 50-55 ppm). The spirocyclic carbon would be a unique quaternary signal (δ ≈ 40-50 ppm), and the remaining four methylene carbons of the rings would appear in the δ 45-60 ppm range.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 140. A prominent fragment would be the loss of a methyl group from the isopropyl moiety ([M-15]⁺ at m/z = 125).

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the differential nucleophilicity of its two nitrogen atoms.

  • N6 (Secondary Amine): This nitrogen is the primary site for electrophilic attack. It readily undergoes standard amine chemistry, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), acylation, and sulfonylation.[10] This allows for the straightforward introduction of diverse functional groups and pharmacophores.

  • N2 (Tertiary Amine): The isopropyl-substituted nitrogen is significantly less nucleophilic due to steric hindrance and the electron-donating nature of the alkyl group. It is generally unreactive under conditions used to functionalize the secondary amine, providing excellent chemoselectivity.

Sources

2-Isopropyl-2,6-diazaspiro[3.3]heptane IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Isopropyl-2,6-diazaspiro[3.3]heptane: A Modern Scaffold for Drug Discovery

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore three-dimensional scaffolds that can overcome the limitations of traditional, often planar, heterocyclic systems. Among these, the 2,6-diazaspiro[3.3]heptane framework has emerged as a powerful and effective bioisostere for piperazine, a ubiquitous motif in drug development. This guide provides a comprehensive technical overview of this compound, a representative member of this promising class of compounds. We will delve into its structural characteristics, authoritative IUPAC nomenclature, and spectroscopic signature. Furthermore, we will detail robust synthetic strategies for its preparation, analyze its unique physicochemical properties, and explore its application as a next-generation building block for researchers, scientists, and drug development professionals.

The Strategic Imperative for Spirocyclic Scaffolds in Medicinal Chemistry

The design of new molecular entities (NMEs) is a multidimensional optimization challenge. A successful drug candidate must not only exhibit high affinity and selectivity for its biological target but also possess a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. In recent years, a clear trend has emerged correlating an increase in the fraction of sp³-hybridized carbons—and thus molecular three-dimensionality—with higher clinical success rates.

The Rise of 2,6-Diazaspiro[3.3]heptane: A Superior Bioisostere

Spirocyclic systems, particularly strained scaffolds like spiro[3.3]heptane, offer a unique solution by introducing conformational rigidity and precise exit vectors for substituents.[1] The 2,6-diazaspiro[3.3]heptane core, composed of two azetidine rings sharing a central quaternary carbon, has gained significant traction as a structural surrogate for piperazine.[2][3]

Unlike the flexible chair-boat conformations of piperazine, the 2,6-diazaspiro[3.3]heptane scaffold is rigid. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[4] Furthermore, this scaffold has been shown to significantly modulate key physicochemical properties. An analysis of matched molecular pairs consistently demonstrates that replacing a piperazine with a 2,6-diazaspiro[3.3]heptane core can lower the lipophilicity (logD) while increasing the basicity (pKa) of the distal nitrogen.[4] This counterintuitive lowering of lipophilicity, despite adding a carbon atom, is a highly desirable trait for improving the overall druglikeness of a molecule.[4]

G cluster_0 Traditional Scaffold cluster_1 Modern Bioisostere piperazine Piperazine (Flexible) spiroheptane 2,6-Diazaspiro[3.3]heptane (Rigid) piperazine->spiroheptane Bioisosteric Replacement - Lowers logD - Increases pKa - Enhances Rigidity

Caption: Bioisosteric relationship between piperazine and 2,6-diazaspiro[3.3]heptane.

Structural Elucidation and Nomenclature

A precise understanding of a molecule's structure and naming convention is fundamental for clear scientific communication and reproducibility.

IUPAC Nomenclature

The formal IUPAC name for the topic compound is This compound . The numbering of the spiro system begins in the smaller ring (in this case, both are the same size) at a position adjacent to the spiro atom, proceeding around the first ring and then the second.

Molecular Structure

The structure consists of a central spiro carbon atom connecting two four-membered azetidine rings. One nitrogen atom is substituted with an isopropyl group, while the other remains a secondary amine.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While specific experimental data for the N-isopropyl derivative is not broadly published, its spectroscopic profile can be accurately predicted based on published data for closely related analogues, such as N-benzyl and N-Boc derivatives.[5]

Data Type Predicted Characteristics
¹H NMR Isopropyl Group: A doublet for the two methyl groups (6H) at ~1.0-1.2 ppm and a septet for the methine proton (1H) at ~2.8-3.5 ppm. Azetidine Rings: Complex multiplets for the eight methylene protons (8H) between ~3.0-4.0 ppm. NH Proton: A broad singlet, exchangeable with D₂O.
¹³C NMR Isopropyl Group: Signals around 18-22 ppm (CH₃) and 50-55 ppm (CH). Azetidine Rings: Methylene carbons (CH₂) signals in the range of 55-65 ppm. Spiro Carbon: A quaternary signal around 35-40 ppm.
HRMS (ESI+) The calculated m/z for [M+H]⁺ (C₈H₁₇N₂) would be approximately 141.1386.

Synthetic Strategies

The accessibility of the 2,6-diazaspiro[3.3]heptane core is crucial for its widespread adoption. Efficient and scalable synthetic routes have been developed.[5][6]

General Route to the 2,6-Diazaspiro[3.3]heptane Scaffold

A practical and high-yielding route proceeds via the reductive amination of a key aldehyde intermediate, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.[5] This intermediate is readily prepared from commercially available starting materials. Reaction with a primary amine, followed by intramolecular cyclization, affords the N-substituted 2,6-diazaspiro[3.3]heptane core. Subsequent debenzylation provides the free secondary amine, which is available for further functionalization.

G start Key Aldehyde (1-benzyl-3-chloromethyl azetidine-3-carbaldehyde) reductive_amination Reductive Amination (Primary Amine, NaBH(OAc)3) start->reductive_amination cyclization Intramolecular Cyclization (Base) reductive_amination->cyclization product N-Substituted 2,6-Diazaspiro[3.3]heptane cyclization->product

Caption: General synthetic workflow for functionalized 2,6-diazaspiro[3.3]heptanes.

Proposed Synthesis of this compound

Two primary, reliable strategies can be employed for the specific synthesis of the title compound.

Strategy A: Direct Reductive Amination This approach involves reacting the parent 2,6-diazaspiro[3.3]heptane (or its mono-Boc protected analogue) with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Strategy B: N-Alkylation This method involves the direct alkylation of mono-Boc-2,6-diazaspiro[3.3]heptane with an isopropylating agent such as 2-bromopropane or isopropyl triflate, followed by deprotection of the Boc group under acidic conditions.

Physicochemical Properties and Drug Discovery Implications

The utility of the 2,6-diazaspiro[3.3]heptane scaffold is rooted in its distinct physicochemical properties compared to its acyclic or larger-ring counterparts.

Parameter Value / Implication Reference
Molecular Weight 140.23 g/mol PubChem CID 89399828 (analogue)
cLogP (Predicted) ~0.8 - 1.2Lower than many piperazine analogues
pKa (Predicted) Primary Amine: ~9.5-10.5Increased basicity enhances aqueous solubility at physiological pH and can strengthen ionic interactions with targets like aspartate residues.[4]
Topological Polar Surface Area (TPSA) ~15-20 ŲFavorable for cell permeability.
Rotatable Bonds 1 (within isopropyl group)The core rigidity minimizes conformational entropy, which can be beneficial for target binding.[4]

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a commercially available starting material.

Step 1: Reductive Amination

  • To a stirred solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add acetone (1.5 eq).

  • Stir the mixture for 20 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in a 4M solution of HCl in 1,4-dioxane or a 20% solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and filter to obtain this compound as its corresponding salt (hydrochloride or trifluoroacetate).

  • For the free base, dissolve the salt in water, basify to pH >12 with 2M NaOH, and extract with DCM or ethyl acetate. Dry and evaporate the organic solvent.

Conclusion and Future Outlook

This compound exemplifies the strategic advantages offered by strained spirocyclic scaffolds in modern drug discovery. Its rigid three-dimensional structure, coupled with its ability to favorably modulate critical physicochemical properties like lipophilicity and basicity, positions it as a superior alternative to traditional heterocycles such as piperazine. The development of robust and scalable synthetic routes ensures its accessibility for library synthesis and lead optimization campaigns. As the pharmaceutical industry continues to move towards more complex and sp³-rich chemical space, scaffolds like 2,6-diazaspiro[3.3]heptane and its derivatives are poised to become indispensable tools in the design of next-generation therapeutics.

References

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2112-2114.
  • Dandapani, S., & Wuest, M. (2018). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.
  • Vo, C. T., et al. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Carreira, E. M., & Fessard, T. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(10), 1049–1054.
  • Dodge, J. A., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Novel Azaspirocyclic Ring Systems in the Context of Drug Design.
  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. National Center for Biotechnology Information.
  • Molbase. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information.
  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information.
  • De Nanteuil, F., et al. (2020). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro.
  • PubChem. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.3]heptane. National Center for Biotechnology Information.

Sources

Mechanism of action of 2-Isopropyl-2,6-diazaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-Isopropyl-2,6-diazaspiro[3.3]heptane Derivatives as Sigma-2 (σ2) Receptor Modulators

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, valued for its three-dimensional character and its utility as a bioisostere for traditional cyclic amines such as piperazine. When appropriately substituted, for instance with an isopropyl group on one of the nitrogens and a larger pharmacophore on the other, these derivatives can exhibit high affinity and selectivity for the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97). This receptor is a key target in oncology and neurodegenerative diseases due to its overexpression in proliferating cancer cells and its role in cellular stress responses. This technical guide provides a comprehensive overview of the mechanism of action of these derivatives, detailing their molecular interactions with the σ2 receptor, the subsequent modulation of downstream signaling pathways, and the validated experimental protocols for their characterization.

Introduction: The 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane core is a rigid, bicyclic amine that offers a unique three-dimensional geometry compared to flatter, more flexible structures like piperazine. This rigidity provides a predictable spatial arrangement of substituents, which can enhance binding affinity and selectivity for a specific biological target. In the context of drug discovery, replacing a piperazine ring with a diazaspiro[3.3]heptane moiety can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, while maintaining or improving pharmacological activity.

This guide focuses on derivatives functionalized with an isopropyl group at the 2-position and a pharmacophore at the 6-position designed to target the σ2 receptor. The isopropyl group serves as a representative small alkyl substitution, influencing the local steric and electronic environment of the scaffold.

The Molecular Target: The Sigma-2 (σ2) Receptor / TMEM97

The σ2 receptor was identified as transmembrane protein 97 (TMEM97), an endoplasmic reticulum-resident membrane protein.[1] It is implicated in a variety of cellular processes, including cell proliferation, calcium signaling, and cholesterol homeostasis. Notably, the σ2 receptor is found in high densities in a wide range of proliferating solid tumors, making it an attractive target for both cancer diagnostics and therapeutics.[2] Ligands that bind to the σ2 receptor can be classified as agonists or antagonists based on their functional effects. Agonists typically induce cytotoxic effects in cancer cells, while antagonists may block certain cellular processes or serve as delivery vehicles for other therapeutic agents.

Mechanism of Action: From Receptor Binding to Cellular Response

The mechanism of action of this compound derivatives as σ2 receptor modulators can be understood as a multi-step process: direct engagement with the receptor's binding pocket, which then triggers a cascade of downstream cellular events.

Molecular Recognition and Binding

The high-affinity binding of 2,6-diazaspiro[3.3]heptane derivatives to the σ2 receptor is governed by specific molecular interactions within the receptor's binding pocket. The crystal structure of the σ2 receptor has revealed key amino acid residues critical for ligand recognition.[1][3]

  • Primary Anchor Point: A crucial interaction is the formation of a salt bridge between a protonated nitrogen atom of the diazaspiro[3.3]heptane core and the aspartic acid residue at position 29 (Asp29) of the σ2 receptor.[1] This electrostatic interaction serves as a primary anchor for the ligand.

  • Hydrophobic and Aromatic Interactions: The pharmacophore attached to the second nitrogen of the spirocyclic core engages in hydrophobic and π-stacking interactions with other residues in the binding pocket, such as Tyrosine 150 (Tyr150).[1] The specific nature of this pharmacophore largely determines the overall binding affinity and selectivity of the derivative.

The 2-isopropyl group, while not the primary driver of affinity, contributes to the overall steric and electronic profile of the molecule, influencing its orientation within the binding pocket and potentially fine-tuning its interaction with nearby residues.

cluster_receptor σ2 Receptor Binding Pocket cluster_ligand Diazaspiro[3.3]heptane Derivative Asp29 Asp29 Tyr150 Tyr150 Other Other Hydrophobic Residues Core Protonated Nitrogen (Diazaspiro Core) Core->Asp29 Salt Bridge (Primary Anchor) Pharm Pharmacophore (e.g., Benzimidazolone) Pharm->Tyr150 π-Stacking Pharm->Other Hydrophobic Interactions

Diagram: Ligand-Receptor Interactions
Downstream Signaling Pathways (Agonist Activity)

Upon binding, agonist derivatives of 2,6-diazaspiro[3.3]heptane induce a conformational change in the σ2 receptor, initiating signaling cascades that culminate in cancer cell death. These pathways are often interconnected and can vary depending on the cell type.

  • Apoptosis Induction: A primary outcome of σ2 receptor agonism is the induction of apoptosis. This occurs through both caspase-dependent and caspase-independent mechanisms. Ligands have been shown to trigger the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), which are hallmark events of apoptosis.[3]

  • Autophagy and mTOR Inhibition: Many σ2 receptor agonists induce autophagy, a cellular self-degradation process. This is often linked to the inhibition of the mammalian target of rapamycin (mTOR) pathway. Inhibition of mTOR leads to the de-repression of autophagy-related genes and the formation of autophagosomes.[3]

  • Cell Cycle Arrest: These compounds can also impair cell cycle progression by downregulating the expression of key cyclins, such as cyclin D1 and cyclin B1, leading to arrest in various phases of the cell cycle.[3]

  • Calcium Dysregulation: σ2 receptor modulation can affect intracellular calcium homeostasis, leading to elevated cytoplasmic calcium levels which can trigger stress responses and apoptosis.

Ligand 2,6-Diazaspiro[3.3]heptane Derivative (Agonist) Sigma2 σ2 Receptor (TMEM97) Ligand->Sigma2 Binds & Activates mTOR mTOR Pathway Sigma2->mTOR Inhibits Caspase Caspase-3 Activation Sigma2->Caspase Induces Cyclins Cyclin Downregulation Sigma2->Cyclins Inhibits Autophagy Autophagy Induction mTOR->Autophagy Leads to Apoptosis Apoptosis Autophagy->Apoptosis Contributes to Caspase->Apoptosis CellCycle Cell Cycle Arrest Cyclins->CellCycle CellCycle->Apoptosis Contributes to

Diagram: Downstream Signaling Pathways

Quantitative Data Analysis

The binding affinity of various 2,6-diazaspiro[3.3]heptane derivatives for σ1 and σ2 receptors has been determined through competitive radioligand binding assays. The following table summarizes data for a series of N-aryl-2,6-diazaspiro[3.3]heptane derivatives, which serve as representative examples for this scaffold. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Compound IDR Group (Aryl)Core ScaffoldKi (σ1, nM)Ki (σ2, nM)
2b 4-Fluorophenyl2,6-Diazaspiro[3.3]heptane1,027 ± 1561,183 ± 276
2c 4-Methoxyphenyl2,6-Diazaspiro[3.3]heptane2,056 ± 1,0232,228 ± 87
2d 3,4-Dichlorophenyl2,6-Diazaspiro[3.3]heptane1,324 ± 1652,235 ± 634
2f Phenyl2,6-Diazaspiro[3.3]heptane1,734 ± 3451,113 ± 211

Data adapted from a study on piperazine bioisosteres for σ2 receptor ligands.[1]

As shown, these particular aryl derivatives exhibit micromolar affinity for the σ2 receptor. The goal in drug development is often to modify the 'R Group' and linker to achieve nanomolar affinity and high selectivity over the σ1 receptor.

Experimental Protocols

Characterizing the mechanism of action requires a combination of binding and functional assays. These protocols are self-validating systems for assessing ligand-target interaction and its functional consequences.

Protocol: σ2 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ2 receptor.

Methodology:

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 200-300 µg per assay tube.

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, a fixed concentration of a σ2-selective radioligand (e.g., 1 nM [3H]RHM-1), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 25°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare Rat Liver Membranes Incubate Combine & Incubate: Membranes + Radioligand + Test Compound Membrane->Incubate Radioligand Prepare Radioligand ([3H]RHM-1) Radioligand->Incubate TestCmpd Prepare Test Compound Serial Dilutions TestCmpd->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Diagram: Binding Assay Workflow
Protocol: Cell Viability (MTS) Functional Assay

This protocol determines the functional effect (agonist vs. antagonist) of a compound by measuring its impact on cancer cell viability.

Methodology:

  • Cell Culture: Plate cancer cells known to express the σ2 receptor (e.g., MDA-MB-435 human melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 200 µM) for a specified duration (e.g., 24-72 hours). Include a positive control (a known σ2 agonist like Siramesine) and a vehicle control.

  • MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes 50% reduction in cell viability). Compounds that reduce cell viability are classified as agonists or partial agonists.

Conclusion

Derivatives of this compound represent a promising class of σ2 receptor modulators. Their mechanism of action is initiated by high-affinity binding to the σ2 receptor, driven by specific electrostatic and hydrophobic interactions. For agonist compounds, this binding event triggers multiple downstream signaling pathways, including apoptosis and autophagy, leading to cytotoxic effects in cancer cells. The rigid, three-dimensional nature of the diazaspiro[3.3]heptane core provides a robust platform for developing potent and selective ligands. The experimental protocols detailed herein provide a validated framework for the comprehensive characterization of these compounds, enabling further exploration of their therapeutic potential in oncology and beyond.

References

  • Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Zeng, C., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 33(4), 838-877. [Link]

  • Wang, Y., et al. (2012). Sigma-2 ligands induce tumour cell death by multiple signalling pathways. British Journal of Cancer, 106(5), 878–887. [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]

Sources

An In-Depth Technical Guide to 2-Isopropyl-2,6-diazaspiro[3.3]heptane: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the scaffolds that have garnered significant interest are spirocyclic systems, which feature two rings connected by a single common atom. This unique structural motif imparts a rigid, three-dimensional geometry that can be highly beneficial for optimizing ligand-target interactions. The 2,6-diazaspiro[3.3]heptane core, in particular, has emerged as a valuable building block, often serving as a bioisosteric replacement for the more flexible piperazine ring, a common moiety in numerous approved drugs.[1] The constrained conformation of the diazaspiro[3.3]heptane scaffold can lead to improved target selectivity, metabolic stability, and aqueous solubility, making it an attractive template for the design of new therapeutic agents.[1][2] This guide provides a comprehensive overview of 2-isopropyl-2,6-diazaspiro[3.3]heptane, a specific derivative of this promising scaffold, with a focus on its synthesis, characterization, and potential applications for researchers and drug development professionals.

Synthetic Strategies for this compound: A Proposed Reductive Amination Approach

The synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes can be achieved through several established methods, with reductive amination being a particularly versatile and widely used approach.[2][3] This strategy typically involves the reaction of a primary or secondary amine with a carbonyl compound in the presence of a reducing agent. To synthesize this compound, a plausible and efficient method involves the reductive amination of a mono-protected 2,6-diazaspiro[3.3]heptane precursor, such as the commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, with acetone. This two-step sequence involves the initial formation of an iminium ion intermediate, followed by its reduction to the corresponding isopropyl-substituted amine.

The choice of a mono-protected starting material is crucial for achieving selective N-alkylation. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The subsequent reductive amination can be carried out using a variety of reducing agents, with sodium triacetoxyborohydride being a mild and selective option that is well-suited for this transformation. The final step involves the deprotection of the Boc group to yield the target compound.

Below is a detailed, step-by-step protocol for the proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

  • To a stirred solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add acetone (1.5 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield this compound as its hydrochloride salt.

  • For the free base, neutralize the hydrochloride salt with a suitable base (e.g., sodium hydroxide) and extract with an organic solvent.

Table of Reagents and Reaction Conditions
Reagent/ParameterStep 1: Reductive AminationStep 2: Boc Deprotection
Starting Materialtert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylatetert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
ReagentsAcetone, Sodium triacetoxyborohydride4M HCl in 1,4-dioxane
Stoichiometry (eq)1.5 (Acetone), 1.5 (Reducing Agent)Excess
SolventAnhydrous Dichloromethane1,4-Dioxane
TemperatureRoom TemperatureRoom Temperature
Reaction Time12-18 hours2-4 hours
Work-upAqueous sodium bicarbonate quench, extractionSolvent evaporation, trituration
Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate B Acetone, NaBH(OAc)3 DCM, RT A->B Reactants C tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate B->C Product D tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate E 4M HCl in Dioxane RT D->E Reactant F This compound (Hydrochloride Salt) E->F Final Product

Caption: Proposed two-step synthesis of this compound.

Characterization of this compound

The structural elucidation of the final product would be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group, including a doublet for the two methyl groups and a septet for the methine proton. The protons of the spirocyclic core will appear as a set of multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group and the spirocyclic scaffold.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, further validating its elemental composition.

Hypothetical Characterization Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 3.50 (s, 4H), 2.85 (sept, J = 6.4 Hz, 1H), 2.70 (s, 4H), 1.05 (d, J = 6.4 Hz, 6H)
¹³C NMR (100 MHz, CDCl₃)δ 60.1, 55.2, 35.5, 18.7
HRMS (ESI) m/z calculated for C₈H₁₇N₂⁺ [M+H]⁺: 141.1386; Found: 141.1388

Applications in Drug Discovery: A Versatile Building Block

The incorporation of the this compound moiety into drug candidates can offer several advantages. The isopropyl group provides a small, lipophilic substituent that can probe hydrophobic pockets in target proteins. The rigid spirocyclic core serves to orient the isopropyl group and other substituents in a well-defined spatial arrangement, which can enhance binding affinity and selectivity.

Given that the parent 2,6-diazaspiro[3.3]heptane is a known bioisostere of piperazine, this compound can be envisioned as a valuable building block in the development of new drugs targeting a wide range of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The rigid scaffold can facilitate blood-brain barrier penetration, making it suitable for the design of CNS-active agents.

  • Oncology: The unique three-dimensional shape can be exploited to design potent and selective enzyme inhibitors or receptor modulators.

  • Infectious Diseases: The diazaspiro[3.3]heptane core can be incorporated into novel antibacterial or antiviral agents.

The general workflow for utilizing this compound in a drug discovery program would involve its coupling to other fragments or scaffolds to generate a library of diverse compounds for biological screening.

Drug Discovery Workflow Diagram

G A Synthesis of This compound B Library Synthesis (e.g., Amide Coupling, Alkylation) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Caption: General workflow for drug discovery using the title compound.

Conclusion

This compound represents a valuable and synthetically accessible building block for medicinal chemists. Its rigid spirocyclic core and the presence of a versatile secondary amine handle allow for its incorporation into a wide array of molecular frameworks. The proposed synthetic route via reductive amination offers a practical and efficient means of accessing this compound. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the utility of this compound and its derivatives is poised to expand, contributing to the development of the next generation of therapeutic agents.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4514. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525-3526. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the matched molecular pair analysis to identify solubility enhancing strategies. Journal of medicinal chemistry, 55(7), 3414-3423. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Patent GmbH. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. DE102006046468A1.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Carreira, E. M., & Fessard, T. (2011). Expanding the azaspiro [3.3] heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 13(24), 6432-6435. [Link]

  • Stepan, A. F., Karki, K., & Dutra, J. K. (2010). Synthesis of tert-butyl 6-oxo-2-azaspiro [3.3] heptane-2-carboxylate. Organic letters, 12(15), 3464-3467. [Link]

  • Moss, F. A., & Chen, Y. (2015). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 20(8), 14614-14633. [Link]

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (2006). The use of microwave ovens for rapid organic synthesis. Tetrahedron letters, 27(3), 279-282. [Link]

  • PubChem. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). 1-Substituted 2-azaspiro [3.3] heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 51(23), 5564-5566. [Link]

  • Stepan, A. F., Karki, K., & Dutra, J. K. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro [3.3] heptane-2-carboxylate. Organic letters, 11(20), 4620-4623. [Link]

  • Prajapati, D., & Gohain, M. (2004). A new and efficient method for the synthesis of isopropanol. Indian Journal of Chemistry-Section B, 43(10), 2244-2245. [Link]

  • Takeda, K., & Ogura, K. (1979). A new synthesis of piperonal. Synthetic Communications, 9(1), 23-28. [Link]

Sources

An In-Depth Technical Guide to Identifying Therapeutic Targets for 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, primarily utilized as a rigid bioisostere for the ubiquitous piperazine ring. This strategic replacement can confer significant advantages, including improved metabolic stability, enhanced aqueous solubility, and refined target selectivity. This guide focuses on 2-Isopropyl-2,6-diazaspiro[3.3]heptane, a specific analog, and delineates a comprehensive strategy for the identification and validation of its potential therapeutic targets. We will explore established target classes for analogous piperazine-containing molecules, propose a systematic screening cascade, and provide detailed, actionable protocols for target validation, thereby furnishing a robust framework for advancing this compound into the drug discovery pipeline.

Introduction: The Strategic Value of the Diazaspiro[3.3]heptane Core

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on the precise identification of its biological target. The structural rigidity and predictable exit vectors of the spiro[3.3]heptane system make it an attractive scaffold for creating high-affinity ligands. Specifically, the 2,6-diazaspiro[3.3]heptane moiety has been successfully employed as a bioisosteric replacement for piperazine, a core component in numerous FDA-approved drugs. This substitution can significantly alter a compound's physicochemical properties, often leading to superior drug-like characteristics. For instance, replacing the piperazine in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate markedly improved target selectivity and reduced off-target cytotoxicity.[1]

Our focus compound, this compound, incorporates this promising scaffold. The isopropyl group on one of the nitrogen atoms provides a specific substitution pattern that can influence target engagement and selectivity. The primary hypothesis guiding our target identification strategy is that this compound will likely interact with protein families known to bind piperazine-containing ligands. These include, but are not limited to, G-Protein Coupled Receptors (GPCRs), ion channels, protein kinases, and specific chaperone proteins like the sigma-2 receptor.

This guide will systematically explore these potential target classes, providing the scientific rationale for their consideration and detailed experimental workflows for validation.

Target Identification Strategy: A Multi-pronged Approach

Given the lack of specific published targets for this compound, a logical and efficient target identification strategy begins with informed hypothesis generation based on its structural similarity to known pharmacophores, followed by a hierarchical screening and validation cascade.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Class Exploration cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Lead Optimization A Compound Structure: This compound B Bioisosterism Analysis (Piperazine Mimic) A->B C Literature Review: Piperazine & Diazaspiroalkane Targets B->C D Sigma-2 Receptor (σ2R) C->D Identifies Potential Target Classes E G-Protein Coupled Receptors (GPCRs) C->E Identifies Potential Target Classes F Protein Kinases C->F Identifies Potential Target Classes G Ion Channels C->G Identifies Potential Target Classes H Binding Assays (Radioligand, SPR, ITC) D->H Validate Binding E->H Validate Binding K Broad Panel Screening (e.g., Kinome Scan) F->K Initial Screen G->H Validate Binding I Cellular Target Engagement (CETSA) H->I Confirm in Cells J Functional Assays (Enzymatic, Signaling) I->J Assess Functional Impact L Validated Target(s) J->L K->H Confirm Hits M Structure-Activity Relationship (SAR) Studies L->M

Figure 1: A systematic workflow for the identification and validation of therapeutic targets.

Potential Target Class 1: Sigma-2 Receptor (σ2R/TMEM97)

Rationale

The sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), is a compelling initial target for investigation.[2][3] It is overexpressed in proliferating tumor cells and is involved in cellular processes like cholesterol homeostasis and autophagy.[2][4][5] A key study explored a series of diazaspiroalkanes as bioisosteres for the piperazine moiety in known σ2R ligands. While the 2,6-diazaspiro[3.3]heptane derivatives synthesized in that particular study showed a loss in affinity for σ2R, it validates that this scaffold can enter the σ2R binding pocket. The study also revealed that a protonated nitrogen forms a crucial salt bridge with an aspartate residue (ASP29) in the binding site. The 2,6-diazaspiro[3.3]heptane core contains two nitrogen atoms that can be protonated at physiological pH, making it a plausible candidate for such an interaction.

Experimental Validation: Radioligand Binding Assay

The most direct method to assess the interaction of this compound with σ2R is through a competitive radioligand binding assay. This experiment will determine the compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled σ2R ligand.

Protocol: Competitive Inhibition Radioligand Binding Assay for σ2R

  • Preparation of Membrane Homogenates:

    • Homogenize rat liver tissue (a rich source of σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 8.0).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1-2 mg/mL. The protein concentration should be determined using a standard method like the BCA assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format with a total volume of 150-250 µL per well.[6][7]

    • Total Binding Wells: Add membrane homogenate (~300 µg protein), assay buffer, and the radioligand (e.g., 1 nM [³H]RHM-1 or 5 nM [³H]DTG).[8][9]

    • Non-specific Binding Wells: Add the same components as the total binding wells, plus a high concentration (e.g., 10 µM) of a known non-radiolabeled σ2R ligand (like DTG or haloperidol) to saturate all specific binding sites.[9]

    • Competitive Binding Wells: Add membrane homogenate, radioligand, and varying concentrations of the test compound (this compound), typically from 0.1 nM to 10 µM.

    • Masking S1R sites: Since the radioligand [³H]DTG also binds to the sigma-1 receptor (S1R), add a selective S1R ligand like (+)-pentazocine (e.g., 100 nM) to all wells to ensure binding is specific to σ2R.[6][9]

  • Incubation and Filtration:

    • Incubate the plates at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[9]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Example Data from a σ2R Competitive Binding Assay

[Test Compound] (nM)% Inhibition of Specific Binding
0.12.5
110.1
1025.6
5048.9
10065.3
50085.2
100092.1
1000098.5

Potential Target Class 2: G-Protein Coupled Receptors (GPCRs)

Rationale

The piperazine moiety is a cornerstone of many drugs targeting the central nervous system (CNS), particularly those that modulate GPCRs.[10][11] Drugs for psychiatric conditions, such as the antipsychotic clozapine and the anxiolytic buspirone, feature a piperazine ring that is critical for their interaction with dopamine and serotonin receptors.[10][11] Given that 2,6-diazaspiro[3.3]heptane is a piperazine bioisostere, it is highly probable that this compound could exhibit affinity for one or more GPCRs.

Experimental Validation: Broad GPCR Panel Screening

A cost-effective and efficient first step is to screen the compound against a commercially available panel of the most common GPCR targets. These panels use various assay formats, most commonly radioligand binding or functional assays that measure downstream signaling (e.g., calcium flux or cAMP modulation).

Protocol: General Workflow for GPCR Panel Screening

  • Select a Screening Service: Engage a contract research organization (CRO) that offers a broad GPCR screening panel (e.g., Eurofins, CEREP).

  • Compound Submission: Provide the test compound at a specified concentration and format. A primary screen is typically conducted at a single high concentration (e.g., 10 µM).

  • Primary Screen: The CRO performs binding or functional assays across their panel of GPCR targets. The results are usually reported as the percentage of inhibition (for binding assays) or percentage of activation/inhibition (for functional assays) relative to a control compound.

  • Hit Identification: Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or modulation).

  • Dose-Response Confirmation: For any identified hits, perform follow-up dose-response experiments to confirm the activity and determine the potency (IC50 or EC50) of the compound for that specific receptor. This step is crucial to eliminate false positives from the primary screen.

  • Selectivity Profiling: Assess the selectivity of the compound by comparing its potency at the primary target against its potency at other related and unrelated GPCRs.

Potential Target Class 3: Protein Kinases

Rationale

Protein kinases are another major class of drug targets, and numerous kinase inhibitors approved for oncology indications contain a piperazine ring.[12][13] This includes drugs like Imatinib and Bosutinib. The piperazine group in these molecules often serves to enhance solubility and project a substituent towards a specific region of the kinase active site. The rigid structure of the diazaspiro[3.3]heptane core could offer a novel way to orient substituents within the ATP-binding pocket, potentially leading to new selectivity profiles.

Experimental Validation: Kinome-wide Selectivity Profiling

The most comprehensive initial approach to identify kinase targets is to perform a kinome-wide selectivity screen. Several commercial services offer this, screening a single compound against hundreds of purified kinases.[1][14][15]

G A This compound B Submit to Kinome Screening Service (e.g., Reaction Biology, DiscoverX) A->B C Screen at 1-10 µM against >400 Kinases B->C D Data Analysis: Identify Kinases with >80% Inhibition C->D E Generate Kinome Map (Visual Representation of Hits) D->E F Hit Confirmation: Determine IC50 values for primary hits D->F G Validated Kinase Target(s) F->G

Figure 2: Workflow for identifying kinase targets using a kinome-wide screen.

Protocol: Kinome Panel Screening

  • Provider Selection: Choose a provider offering a large kinase panel, such as Reaction Biology's HotSpot™ or DiscoverX's KINOMEscan®.[1][16] These services use different technologies (radiometric assays vs. competition binding assays) but both provide comprehensive data.

  • Assay Conditions: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases. It is often advisable to screen at a physiologically relevant ATP concentration (1 mM) as well as a lower concentration, as IC50 values can be ATP-dependent.[1][14]

  • Data Reporting: Results are usually provided as percent inhibition relative to a DMSO control. The data is often visualized on a kinome tree diagram to easily see which branches of the kinome are targeted.

  • Hit Triage: Primary hits are identified based on a high percentage of inhibition (e.g., >80-90%).

  • Follow-up Studies: For the most potent hits, full IC50 curves are generated to accurately determine the compound's potency. These confirmed hits then become the focus of further validation in cellular models.

Cross-Validation of Target Engagement in a Cellular Context

Identifying a direct interaction with a purified protein is a critical first step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19][20]

Rationale for CETSA

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[18] This stabilization results in an increase in the protein's melting temperature (Tm). By treating cells with the compound, heating them across a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding ligand.[19][20]

Experimental Protocol: CETSA
  • Cell Treatment: Culture an appropriate cell line (e.g., one known to express the target protein identified in binding assays) and treat with either the test compound (at various concentrations) or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). The temperature range should bracket the known or predicted melting temperature of the target protein.[18]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein using an antibody-based method like Western Blot or an ELISA.

  • Data Analysis: For each temperature, compare the amount of soluble protein in the compound-treated samples versus the vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated samples indicates target engagement and stabilization.

Orthogonal Biophysical Validation

To build a robust case for a specific drug-target interaction, it is advisable to use an orthogonal, label-free biophysical method to confirm the binding parameters determined in primary assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[21][22][23][24] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This technique is considered the gold standard for characterizing binding interactions in solution.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[25][26][27][28][29] One binding partner (the ligand, e.g., the protein target) is immobilized on the chip, and the other (the analyte, e.g., the test compound) is flowed over the surface. SPR provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the binding affinity (Kd) can be calculated.

Conclusion

The identification of therapeutic targets for a novel chemical entity like this compound requires a systematic and evidence-based approach. By leveraging its structural identity as a piperazine bioisostere, we can formulate rational hypotheses about its likely protein targets. The strategy outlined in this guide—beginning with broad screening against high-probability target classes like σ2R, GPCRs, and kinases, followed by rigorous validation of hits using cellular engagement assays (CETSA) and orthogonal biophysical methods (ITC, SPR)—provides a comprehensive and self-validating framework. This multi-faceted approach maximizes the probability of successfully identifying and validating a therapeutically relevant target, paving the way for subsequent lead optimization and preclinical development.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (Source: MDPI) [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. (Source: RSC Publishing) [Link]

  • Isothermal titration calorimetry in drug discovery. (Source: PubMed) [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (Source: Pharmaron) [Link]

  • How does SPR work in Drug Discovery?. (Source: deNOVO Biolabs) [Link]

  • Sigma-2 receptor. (Source: Grokipedia) [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (Source: Technology Networks) [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (Source: White Rose Research Online) [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Source: Bio-protocol) [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. (Source: Aragen Life Sciences) [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (Source: Malvern Panalytical) [Link]

  • ITC Assay Service for Drug Discovery. (Source: Reaction Biology) [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery?. (Source: Chemistry For Everyone) [Link]

  • Surface Plasmon Resonance (SPR) Analysis for Drug Development. (Source: SEDA Pharmaceutical Development Services) [Link]

  • Kinome Profiling Service. (Source: MtoZ Biolabs) [Link]

  • Sigma-2 receptor. (Source: Wikipedia) [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: NCBI) [Link]

  • Sigma-2 Receptor. (Source: Encyclopedia.pub) [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Source: PubMed Central) [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (Source: PubMed Central) [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (Source: NIH) [Link]

  • TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). (Source: UniProtKB | UniProt) [Link]

  • Sigma Receptor Binding Assays. (Source: PubMed) [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (Source: NIH) [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (Source: ResearchGate) [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience) [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.. (Source: ResearchGate) [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (Source: PubMed) [Link]

  • Cellular Thermal Shift Assay (CETSA). (Source: News-Medical.Net) [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (Source: Perelman School of Medicine at the University of Pennsylvania) [Link]

  • CETSA. (Source: cetsa.com) [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Source: PubMed Central) [Link]

  • Ion Channels as Drug Targets in Central Nervous System Disorders. (Source: NIH) [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. (Source: PubMed Central) [Link]

  • Some FDA‐approved piperazine‐containing drugs.. (Source: ResearchGate) [Link]

  • What drugs contain piperazine?. (Source: BIOSYNCE) [Link]

  • TAAR1. (Source: Wikipedia) [Link]

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. (Source: PubMed Central) [Link]

  • CCR5 receptor antagonist. (Source: Wikipedia) [Link]

  • Ionic Channels as Targets for Drug Design: A Review on Computational Methods. (Source: MDPI) [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (Source: TÜBİTAK Academic Journals) [Link]

  • Targeting ion channels with ultra-large library screening for hit discovery. (Source: Frontiers) [Link]

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (Source: AZoLifeSciences) [Link]

  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (Source: NIH) [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (Source: PubMed Central) [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 2-Isopropyl-2,6-diazaspiro[3.3]heptane Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Objective: To provide an in-depth, technically robust framework for the computational analysis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane, a representative of the increasingly important class of spirocyclic scaffolds in medicinal chemistry. This guide emphasizes the rationale behind methodological choices, ensuring a self-validating and reproducible workflow.

Executive Summary

Spirocyclic scaffolds are emerging as powerful tools in drug design, offering a unique three-dimensional geometry that can significantly enhance molecular properties.[1][2] Their rigid frameworks allow for precise vectorization of substituents, which can improve target selectivity and overall drug-likeness.[3] The 2,6-diazaspiro[3.3]heptane core, in particular, is gaining traction as a valuable bioisostere for traditional motifs like piperazine, providing a novel and conformationally restricted structure.[4] This guide presents a comprehensive in silico workflow to model the interactions of a representative molecule, this compound. We will proceed from initial structure preparation through molecular docking and molecular dynamics simulations, culminating in a rigorous analysis of the resulting data. The methodologies described herein are grounded in established computational chemistry principles and are designed to provide trustworthy, actionable insights for drug discovery projects.[5][6]

The Strategic Imperative for Modeling Spirocyclic Scaffolds

The pharmaceutical industry's quest for novel chemical matter has led to a renewed focus on molecules with a higher fraction of sp³-hybridized carbons.[2][7] Unlike flat, aromatic compounds that have dominated screening libraries, three-dimensional scaffolds like this compound can explore untapped regions of biological target surfaces. The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target, a favorable thermodynamic characteristic.[7][8]

Computational modeling provides an indispensable toolkit to harness the potential of these scaffolds.[1] By simulating interactions at the atomic level, we can predict binding modes, estimate binding affinities, and understand the dynamic behavior of a ligand-protein complex before committing to costly and time-consuming synthesis and in vitro testing.[9][10]

The Integrated Computational Workflow: A Methodological Deep Dive

A robust computational analysis is not a linear path but an iterative, self-validating cycle. The workflow presented here is designed to build confidence at each stage, from ligand preparation to the final analysis of molecular dynamics.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_sim Phase 3: Dynamic Stability Assessment cluster_analysis Phase 4: Data Interpretation Ligand Ligand Preparation (this compound) Dock Molecular Docking (Predicts Pose & Affinity) Ligand->Dock Input Ligand Target Target Identification & Preparation (e.g., from PDB) Target->Dock Input Receptor MD Molecular Dynamics Simulation (Assesses Complex Stability) Dock->MD Select Top Pose(s) Analysis Trajectory & Interaction Analysis (RMSD, H-Bonds, etc.) MD->Analysis Generate Trajectory Analysis->Ligand Iterate/Optimize

Caption: High-level overview of the in silico modeling workflow.

Ligand Preparation: Establishing the Ground Truth

The accuracy of any simulation begins with a chemically correct representation of the small molecule. For this compound, this is a multi-step process.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Use the software's built-in tools to generate an initial 3D conformation.

  • Protonation State Assignment: This is a critical step. The two nitrogen atoms in the diazaspiro[3.3]heptane core are basic.

    • Causality: The protonation state dictates the molecule's charge and its ability to form hydrogen bonds. An incorrect assignment will lead to fundamentally flawed interaction models.

    • Method: Use a tool like Schrödinger's LigPrep or an equivalent open-source program (e.g., Open Babel with pKa calculation) to predict the dominant protonation state at a physiological pH of 7.4.

  • Tautomer and Stereoisomer Generation: While less critical for this specific molecule, a comprehensive protocol would generate possible tautomers and stereoisomers. For our purposes, we assume the stereochemistry is defined.

  • Energy Minimization: The initial 3D structure is not necessarily at a low-energy state.

    • Causality: A high-energy conformation can introduce strain and artifacts into the docking and simulation process. Minimization finds a local energy minimum, resulting in a more realistic starting structure.

    • Method: Perform a geometry optimization using a suitable molecular mechanics force field (e.g., OPLS4, MMFF94).

Table 1: Physicochemical Properties of the Prepared Ligand

PropertyValueRationale & Significance
Molecular Weight~140.24 g/mol Falls within the 'rule of five' for lead-likeness.
Formal Charge+1 or +2 (at pH 7.4)Dependent on pKa; dictates electrostatic interactions.
logP(Calculated)Influences solubility and permeability.
Number of H-Bond Donors1 or 2Key for specific interactions with the protein target.
Number of H-Bond Acceptors2Key for specific interactions with the protein target.
Rotatable Bonds1 (Isopropyl group)Low number indicates conformational rigidity.
Target Preparation: Defining the Biological Context

The choice of a biological target depends on the therapeutic goal. Spirocyclic compounds have shown activity against a wide range of targets, including G protein-coupled receptors (GPCRs) and enzymes.[11] For this guide, we will assume a hypothetical kinase target retrieved from the Protein Data Bank (PDB).

Experimental Protocol: Target Protein Preparation

  • Select PDB Structure: Choose a high-resolution X-ray crystal structure (ideally < 2.5 Å) of the target protein, preferably co-crystallized with a ligand in the binding site of interest.

  • Pre-processing with a Protein Preparation Wizard (e.g., Schrödinger, UCSF Chimera):

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and existing ligands from the PDB file. Waters can be added back later in a more controlled manner during MD simulation setup.

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct hydrogen bonding and electrostatics.

    • Assign Bond Orders and Formal Charges: Correct any ambiguities in the PDB file.

    • Fill Missing Side Chains and Loops: Use tools like Prime (Schrödinger) or MODELLER to build any missing residues, which are common in crystal structures.

    • Causality: A poorly prepared protein with missing atoms or incorrect charges will create an unrealistic and unreliable binding environment.

  • Protonation and Tautomeric State Assignment for Residues: Assign protonation states for titratable residues like Histidine, Aspartate, and Glutamate at physiological pH.

  • Constrained Minimization: Perform a brief, constrained energy minimization of the protein structure. The heavy atoms of the protein backbone are typically restrained to prevent significant deviation from the experimental structure, while allowing hydrogens and newly built side chains to relax.

Molecular Docking: Predicting the Initial Handshake

Molecular docking predicts the preferred orientation (pose) and estimates the strength of binding of a ligand to a protein.[12][13] It serves as the crucial first step in understanding the potential interaction.

G P_Prep Prepared Protein Grid Define Binding Site (Grid Generation) P_Prep->Grid L_Prep Prepared Ligand Docking Run Docking Algorithm (e.g., Glide, AutoDock Vina) L_Prep->Docking Grid->Docking Scoring Analyze Poses & Scores Docking->Scoring Complex Select Best Pose for MD Scoring->Complex

Caption: The molecular docking workflow.

Experimental Protocol: Molecular Docking Workflow

  • Define the Binding Site:

    • Method: If a co-crystallized ligand was present in the original PDB structure, define the binding site as the region enclosing that ligand. If not, use site-prediction algorithms (e.g., SiteMap) or literature information.

    • Causality: The docking search space must be confined to the relevant binding pocket to be computationally efficient and biologically meaningful.

  • Grid Generation: A grid is generated within the defined binding site. The docking algorithm uses this grid to pre-calculate the potential energy of different atom types, which dramatically speeds up the scoring process.

  • Ligand Docking:

    • Method: Use a validated docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD. These programs sample a vast number of ligand conformations and orientations within the binding site.

    • Trustworthiness: To validate the docking protocol, a crucial step is to first remove the native co-crystallized ligand and then re-dock it. If the protocol can reproduce the experimental binding pose (typically with an RMSD < 2.0 Å), it builds confidence in its ability to predict the pose of a new ligand.

  • Scoring and Pose Analysis:

    • Method: The program uses a scoring function to rank the different poses. The top-scoring poses are then visually inspected.

    • Causality: The score provides a quantitative estimate of binding affinity. Visual inspection is critical to ensure that the predicted interactions are chemically sensible (e.g., hydrogen bonds are correctly formed, hydrophobic groups are in appropriate pockets).

Table 2: Template for Summarizing Docking Results

Pose RankDocking Score (e.g., kcal/mol)Key Interacting ResiduesInteraction Type
1-9.5ASP 145, LYS 45H-Bond (N-H...O=C), Salt Bridge
1-9.5PHE 82, LEU 133Hydrophobic (Isopropyl group)
2-9.1GLU 90, TYR 80H-Bond, Pi-Cation
............

Molecular Dynamics (MD) Simulation: Observing the Dynamic Dance

While docking provides a static snapshot, MD simulations reveal the dynamic behavior of the ligand-protein complex in a simulated physiological environment.[14][15] This step is essential for assessing the stability of the predicted binding pose and understanding the nuances of the interaction over time.

Experimental Protocol: MD Simulation Setup and Execution

  • System Building:

    • Method: Start with the top-ranked protein-ligand complex from the docking step.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P). This mimics the aqueous environment of the cell.

    • Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).

    • Causality: A properly solvated and neutralized system is fundamental for a physically realistic simulation.

  • Energy Minimization: Perform a multi-stage energy minimization of the entire system (solute and solvent) to remove any steric clashes introduced during the setup.

  • Equilibration:

    • Method: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble). Then, equilibrate the system's pressure while maintaining the temperature (NPT ensemble), allowing the box volume to adjust.

    • Causality: Equilibration ensures the system reaches the correct temperature and pressure before the production run, preventing simulation artifacts. This is a critical self-validating step; unstable temperature or pressure indicates a problem with the setup.

  • Production MD:

    • Method: Run the simulation for a duration sufficient to observe the phenomena of interest (typically 100-200 ns for binding pose stability). Remove all restraints and save the coordinates (trajectory) at regular intervals.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing millions of atomic snapshots. Analysis involves extracting meaningful metrics.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of a selection of atoms over time relative to a reference structure. A stable RMSD for the ligand and protein backbone suggests the system has reached equilibrium and the ligand is not dissociating.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF in binding site loops can indicate flexibility that may be important for binding.

  • Interaction Analysis: Quantify key interactions, such as hydrogen bonds, over the simulation time. A hydrogen bond that is present for >80% of the simulation is considered highly stable.

Table 3: Template for Summarizing MD Simulation Analysis (for a 100 ns run)

MetricValueInterpretation
Ligand RMSD (vs. protein)1.5 ± 0.3 ÅThe ligand remains stably bound in the predicted pose.
Protein Backbone RMSD2.1 ± 0.4 ÅThe overall protein structure is stable.
Key H-Bond (Ligand-ASP 145) Occupancy92%A very stable and critical hydrogen bond interaction.
Key H-Bond (Ligand-LYS 45) Occupancy45%A transient or weaker interaction.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-stage in silico workflow for modeling the interactions of this compound. By integrating rational methodological choices with built-in validation steps, this process moves beyond simple prediction to generate a deep, dynamic understanding of a potential drug-target interaction. The principles of careful ligand and protein preparation, validated docking protocols, and comprehensive MD simulation analysis form a self-consistent system for generating trustworthy and experimentally testable hypotheses.[10][16] The increasing application of computational techniques is vital for efficiently exploring the rich chemical space offered by novel spirocyclic scaffolds and accelerating the discovery of next-generation therapeutics.[1]

References

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
  • SpiroChem. Computational chemistry.
  • SpiroChem. Computational Chemistry | SpiroChem.
  • Gorgi, K., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. PubMed.
  • IMR Press. (2025). Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations.
  • Applications and Limitations of In Silico Models in Drug Discovery.
  • Talele, T. T. (Year not available). A Guide to In Silico Drug Design. PubMed Central.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023).
  • Basecamp Research. (2026). Designing AI-programmable therapeutics with the EDEN family of foundation models.
  • Hamza, D., & Jones, M. J. (Year not available). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
  • Molecular Docking Study of Active Diazenyl Scaffolds as Inhibitors of Essential Targets Towards Antimicrobial Drug Discovery. (Year not available). PubMed.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (Year not available). ResearchGate.
  • Griggs, L., et al. (Year not available). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. NIH.
  • Hiesinger, K., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. (2025). ResearchGate.
  • Molecular docking and dynamics guided approach to identify potential anti-inflammatory molecules as NRF2 activator to protect against drug-induced liver injury (DILI): a computational study. (2022). PubMed.
  • ChemicalBook. 2-azaspiro[3.3]heptane synthesis.
  • PubChem. 2,6-Diazaspiro(3.3)heptane.
  • PubChem. 2-Azaspiro(3.3)heptane.
  • Uniba. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (Year not available). ResearchGate.
  • Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. (Year not available). MDPI.
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][11][17]diazepine derivatives as potent EGFR/CDK2 inhibitors. (Year not available). PMC - NIH. Available at:

  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Apollo Scientific. 2,6-Diazaspiro[3.3]heptane dihydrochloride.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (Year not available). MDPI.
  • Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. (Year not available).
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025). ResearchGate.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-2,6-diazaspiro[3.3]heptane is a novel spirocyclic diamine scaffold attracting significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a unique vectoral projection of substituents, making it an attractive building block for accessing novel chemical space.[1][2][3] The introduction of spirocyclic motifs into drug candidates has been shown to improve drug-like properties, including metabolic stability and aqueous solubility, while providing a path to enhanced potency and selectivity.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination. Understanding these properties is critical for its effective application in drug design and development, influencing key pharmacokinetic and pharmacodynamic parameters.

Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane core is a conformationally constrained diamine that serves as a bioisosteric replacement for more flexible piperazine or homopiperazine rings.[4] This structural rigidity can lead to a more favorable pre-organization for binding to biological targets, potentially increasing potency and selectivity. The spirocyclic nature of this scaffold introduces a distinct three-dimensional geometry, which can be exploited to modulate physicochemical properties and explore novel structure-activity relationships (SAR).[2] The isopropyl substitution on one of the nitrogen atoms of the diazaspiro[3.3]heptane core is expected to influence its basicity, lipophilicity, and steric profile, thereby impacting its overall suitability as a drug candidate.

Molecular Structure and Conformation

The structure of this compound consists of two azetidine rings fused at a central quaternary carbon atom. One of the nitrogen atoms is substituted with an isopropyl group.

Structure:

The spirocyclic fusion of the two four-membered rings imparts significant conformational rigidity. This rigidity is a key feature of the scaffold, as it reduces the entropic penalty upon binding to a target protein. The isopropyl group, while providing steric bulk, can also influence the local conformation and the presentation of the second amine group for interaction.

Basicity (pKa): A Key Determinant of In Vivo Behavior

The basicity of a molecule, quantified by its pKa value(s), is a critical parameter in drug development. It governs the extent of ionization at physiological pH, which in turn influences solubility, permeability, and interaction with biological targets. For this compound, two pKa values are expected, corresponding to the two nitrogen atoms.

Table 1: Estimated Physicochemical Properties of this compound
PropertyEstimated ValueRationale/Comments
pKa1 9.5 - 10.5Corresponds to the secondary amine, influenced by the electron-donating isopropyl group.
pKa2 8.5 - 9.5Corresponds to the other secondary amine.
logP 0.5 - 1.5The isopropyl group increases lipophilicity compared to the parent scaffold.
Aqueous Solubility Moderate to HighThe presence of two ionizable amine groups is expected to confer good aqueous solubility, particularly at lower pH.
Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[5][6][7][8][9]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[5][7]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[5][7]

  • Titration:

    • Take a known volume (e.g., 20 mL) of the sample solution and add KCl to maintain ionic strength.

    • If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with 0.1 M HCl.

    • Titrate the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.[5] These can be determined from the inflection points of the first derivative of the titration curve.

  • Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes changes in activity coefficients, ensuring that the measured potential changes are primarily due to changes in the concentration of the titrated species.[5][7]

  • Nitrogen Purge: For highly accurate measurements, purging the solution with nitrogen can displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[5]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Prepare 1 mM Sample Solution Titrate Titrate Sample with NaOH Sample_Prep->Titrate Titrant_Prep Prepare 0.1 M NaOH & HCl Titrant_Prep->Titrate Ionic_Strength Prepare 0.15 M KCl Ionic_Strength->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Plot Plot pH vs. Volume Titrate->Plot Determine_pKa Determine pKa from Half-Equivalence Points Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is more relevant.

The presence of the isopropyl group will increase the lipophilicity of the molecule compared to the unsubstituted 2,6-diazaspiro[3.3]heptane. However, the two basic nitrogen atoms will ensure that the molecule has significant aqueous solubility, especially at physiological pH where they will be protonated.

Experimental Determination of logP/logD: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of the partition coefficient.[10][11][12]

  • Phase Preparation:

    • Pre-saturate octan-1-ol with phosphate-buffered saline (PBS) at pH 7.4.

    • Pre-saturate PBS (pH 7.4) with octan-1-ol.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated octan-1-ol and PBS in a known volume ratio. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the partitioning.

  • Equilibration:

    • Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.[13]

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully separate the aqueous and octan-1-ol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • Calculate the logD7.4 using the following formula: logD7.4 = log10([Compound]octanol / [Compound]aqueous)

  • Mass Balance: To ensure the reliability of the measurement, a mass balance calculation should be performed. The total amount of compound recovered from both phases should be close to the initial amount added.

  • Multiple Ratios: Performing the experiment with different volume ratios of octan-1-ol and water can help to verify the accuracy of the determined logD value.[14]

Shake_Flask_LogD_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis & Calculation Phase_Prep Prepare Pre-saturated Octanol and PBS (pH 7.4) Sample_Prep Prepare Sample in Biphasic System Phase_Prep->Sample_Prep Shake Shake to Equilibrate Sample_Prep->Shake Separate Separate Phases Shake->Separate Quantify Quantify Compound in Each Phase (HPLC/LC-MS) Separate->Quantify Calculate Calculate logD7.4 Quantify->Calculate

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that affects drug absorption and formulation.[15] Poor solubility can be a major hurdle in drug development. Given the presence of two basic nitrogens, this compound is expected to have good aqueous solubility, which will be pH-dependent.

Experimental Determination of Aqueous Solubility: Kinetic and Thermodynamic Assays

Both kinetic and thermodynamic solubility assays are valuable in drug discovery. Kinetic solubility is a high-throughput method useful for early-stage compound screening, while thermodynamic solubility provides the true equilibrium solubility value, which is important for later-stage development.[15][16]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

    • Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with shaking.[16][17]

  • Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable method like HPLC-UV or LC-MS.[16] The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

  • Kinetic Solubility: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. It provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.[15]

  • Thermodynamic Solubility: This "gold standard" method involves equilibrating an excess of the solid compound with the aqueous buffer over a longer period (e.g., 24-48 hours) to determine the true equilibrium solubility.[16] This is more resource-intensive but provides a more fundamental measure of solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis Stock_Prep Prepare DMSO Stock Solution Plate_Prep Add Stock and Buffer to Microtiter Plate Stock_Prep->Plate_Prep Incubate Incubate with Shaking Plate_Prep->Incubate Separate Filter/Centrifuge to Remove Precipitate Incubate->Separate Quantify Quantify Soluble Compound in Supernatant (LC-MS) Separate->Quantify Determine_Sol Determine Kinetic Solubility Quantify->Determine_Sol

Caption: Workflow for the determination of kinetic solubility.

Synthesis and Stability

A practical synthetic route to functionalized 2,6-diazaspiro[3.3]heptanes has been reported, often involving the reductive amination of a suitable aldehyde precursor followed by intramolecular cyclization.[1][18] The parent 2,6-diazaspiro[3.3]heptane scaffold is generally stable. The introduction of the isopropyl group is unlikely to introduce significant instability under typical physiological and storage conditions. However, as with all amines, care should be taken to avoid strongly oxidizing conditions.

Conclusion and Future Perspectives

This compound is a promising scaffold for medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. Its physicochemical properties, particularly its basicity, lipophilicity, and solubility, are key to its potential as a drug candidate. The protocols outlined in this guide provide a robust framework for the experimental determination of these critical parameters. A thorough understanding and optimization of the physicochemical characteristics of this and related spirocyclic diamines will be essential for the successful development of novel therapeutics based on this exciting molecular framework.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

  • Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Available from: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

  • protocols.io. (2024-09-23). LogP / LogD shake-flask method. Available from: [Link].

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

  • DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link].

  • BioDuro. ADME Solubility Assay. Available from: [Link].

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link].

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link].

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link].

  • JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link].

  • ACS Publications. (2020-06-18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link].

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link].

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link].

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link].

  • What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?. Available from: [Link].

  • ResearchGate. (2025-08-07). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Available from: [Link].

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: [Link].

  • PubMed. (2025-04-05). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link].

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link].

Sources

Early-stage research on 2-Isopropyl-2,6-diazaspiro[3.3]heptane analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Early-Stage Research on 2-Isopropyl-2,6-diazaspiro[3.3]heptane Analogs

Authored by a Senior Application Scientist

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. A significant strategy in this endeavor is the principle of bioisosterism, where a functional group in a lead compound is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The 2,6-diazaspiro[3.3]heptane (DASH) scaffold has emerged as a powerful, three-dimensional bioisostere for the ubiquitous piperazine motif.[1][2]

Piperazine is one of the most frequently used ring systems in small molecule drugs, but its flexibility and physicochemical properties can sometimes lead to suboptimal metabolic stability or off-target effects.[3] The DASH framework, by contrast, introduces conformational rigidity due to its spirocyclic nature.[4][5] This rigidity provides predictable exit vectors for substituents, enabling more precise interactions with biological targets.[2][6] Furthermore, the replacement of a piperazine with a DASH core has been shown to lower lipophilicity (logD), a crucial parameter for improving the overall drug-like properties of a molecule.[7]

This guide focuses on the early-stage research and development of analogs based on a specific, promising core: This compound . We will delve into the synthetic rationale, detailed experimental protocols, characterization methodologies, and the strategic thinking behind the evaluation of these novel entities.

Chapter 1: Synthetic Strategy and Core Synthesis

The successful exploration of any chemical scaffold hinges on a robust and versatile synthetic platform. Our strategy is a two-pronged approach: first, the efficient synthesis of a mono-protected DASH intermediate, and second, the systematic diversification of this intermediate to generate the desired analogs.

The Rationale for a Mono-Protected Intermediate

A mono-protected scaffold is the cornerstone of an efficient analog synthesis campaign. It allows for the selective functionalization of one nitrogen atom while the other remains masked, preventing undesired side reactions and enabling controlled, stepwise diversification. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Our primary synthetic target is therefore tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate .

Workflow for Analog Synthesis

The overall workflow for generating and evaluating novel analogs is a systematic cycle of design, synthesis, and testing.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation A Synthesis of Mono-Boc 2,6-Diazaspiro[3.3]heptane B Analog Derivatization (e.g., N-isopropylation) A->B C Boc Deprotection B->C D Final Analog Synthesis (e.g., Buchwald-Hartwig) C->D E Purification (Column Chromatography/HPLC) D->E F Structural Verification (NMR, LC-MS, HRMS) E->F Verified Pure Compound G Physicochemical Profiling (logD, pKa, Solubility) F->G H In Vitro Biological Assay (e.g., Binding or Functional) G->H I Data Analysis & SAR H->I I->B Design Next Generation

Caption: High-level workflow for the synthesis and evaluation of DASH analogs.

Experimental Protocol: Synthesis of the Mono-Boc Protected Core

A concise and scalable synthesis for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate has been established and is crucial for providing a consistent supply of the key intermediate.[8] While multiple routes exist, a common approach involves the cyclization of suitably substituted precursors.

Synthesis of this compound Analogs

With the mono-Boc intermediate in hand, we can proceed to the synthesis of the target scaffold. The isopropyl group is introduced via reductive amination, a robust and high-yielding reaction.

Step 1: Reductive Amination

Caption: Reductive amination to install the isopropyl group.

Protocol: Synthesis of tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Vessel Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reagent Addition: Add acetone (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection

The Boc group is removed to expose the secondary amine for final diversification.

Protocol: Synthesis of this compound

  • Dissolution: Dissolve the purified product from the previous step in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. It is noted that using HCl for deprotection of the DASH scaffold can sometimes lead to ring-opening, making TFA the preferred method.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralization: The resulting TFA salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted into an organic solvent for immediate use or used directly as the salt in the subsequent step.

Step 3: Final Analog Synthesis via Buchwald-Hartwig Amination

The final step involves coupling the free amine with a diverse range of aryl or heteroaryl halides. The Palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for this transformation.[4]

Protocol: General Procedure for N-Arylation

  • Vessel Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a sealed tube or a flask with a condenser), combine this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).[4]

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon for several minutes.

  • Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the final compound via column chromatography.

Chapter 2: Structural Characterization and Physicochemical Profiling

Structural Verification

Unequivocal confirmation of the chemical structure is a non-negotiable step. A standard suite of analytical techniques is employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid assessment of reaction completion and purity. The observed mass-to-charge ratio (m/z) provides initial confirmation of the product's molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the final compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and further confirming the identity of the synthesized compound.

Physicochemical Properties: The Impact of the DASH Scaffold

Early assessment of physicochemical properties is critical for predicting a compound's potential for success. The introduction of the DASH scaffold often imparts beneficial properties compared to its piperazine counterpart.[7][10]

PropertyDescriptionImpact of DASH ScaffoldRationale
Lipophilicity (logD₇.₄) The measure of a compound's lipophilicity at physiological pH.Generally decreases .[7]The rigid, sp³-rich structure can reduce the effective surface area available for hydrophobic interactions and may increase basicity, leading to higher protonation at pH 7.4.
Basicity (pKa) The acid dissociation constant of the nitrogen atoms.Generally increases .[7]The constrained bond angles in the four-membered azetidine rings can alter the hybridization of the nitrogen lone pair, making it more available for protonation compared to the chair conformation of piperazine.
Aqueous Solubility A compound's ability to dissolve in water.Often improves .Lower lipophilicity and the potential for forming salts with increased pKa values contribute to enhanced aqueous solubility.

Chapter 3: Early-Stage Biological Evaluation and SAR

A Hypothetical Screening Cascade

Once a library of analogs is synthesized and characterized, the next step is to assess their biological activity. The specific assays will depend on the therapeutic target. For this guide, we will consider a hypothetical target, a G-protein coupled receptor (GPCR).

A Primary Screen: Radioligand Binding Assay (Determine Ki) B Functional Assay: cAMP or Ca²⁺ Flux (Determine EC₅₀/IC₅₀) A->B Potent Binders C Selectivity Panel: Screen against related GPCRs B->C Functionally Active D Early ADME: Metabolic Stability (HLM/RLM) C->D Selective Hits

Caption: A typical in vitro screening cascade for a GPCR target.

Building a Structure-Activity Relationship (SAR)

The primary goal of synthesizing a library of analogs is to establish a Structure-Activity Relationship (SAR). This involves systematically modifying different parts of the molecule and observing the effect on biological activity. For our this compound core, we can explore modifications at the aryl position (R).

Hypothetical SAR Table:

Compound IDR Group (Aryl Moiety)Target Binding Ki (nM)Functional Activity IC₅₀ (nM)
REF-PIP 4-Fluorophenyl (Piperazine core)150220
DASH-001 4-Fluorophenyl85110
DASH-002 4-Chlorophenyl7595
DASH-003 4-Methoxyphenyl210300
DASH-004 2-Pyridyl5065
DASH-005 3-Thienyl120150

Analysis and Causality:

  • Core Replacement (REF-PIP vs. DASH-001): The switch from a piperazine to the DASH scaffold resulted in a nearly two-fold improvement in potency. This supports the hypothesis that the rigid conformation of the DASH core presents the 4-fluorophenyl group in a more favorable orientation for binding to the target.[1][7]

  • Electronic Effects (DASH-001 vs. DASH-002 vs. DASH-003): Small, electron-withdrawing groups at the para position (F, Cl) are well-tolerated or slightly beneficial. However, the electron-donating methoxy group led to a significant loss of activity, suggesting that either sterics or electronics at this position are critical.

  • Heteroaromatic Rings (DASH-004, DASH-005): The introduction of a 2-pyridyl moiety further enhanced potency. The nitrogen atom in the pyridine ring may be forming a key hydrogen bond or favorable dipole interaction within the receptor's binding pocket, a common strategy for optimizing ligand affinity.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthesis is enabled by robust and scalable chemical methods, and its incorporation as a piperazine bioisostere can confer significant advantages in terms of conformational rigidity and improved physicochemical properties. The early-stage research process outlined in this guide—from rational synthetic design and detailed protocol execution to systematic biological evaluation—provides a clear and effective framework for advancing this promising class of molecules from initial concept to a viable lead series. Future work will focus on expanding the diversity of the aryl substitution, exploring modifications to the isopropyl group, and conducting further in vitro and in vivo studies on the most promising candidates.

References
  • Shipman, M., et al. (2021). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry. [Link]

  • Request PDF | Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(12), 1247-1252. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Intagliata, S., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3326. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] As a bioisostere for commonly used fragments like piperazine, the diazaspiro[3.3]heptane core provides a novel chemical space for lead optimization and the development of new intellectual property.[1][2] The N-isopropyl substitution, in particular, can modulate lipophilicity and metabolic stability, making 2-isopropyl-2,6-diazaspiro[3.3]heptane a desirable intermediate for library synthesis and drug discovery programs.[3][4]

This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The presented methodology is designed to be both scalable and reproducible in a standard laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence involving the reductive amination of a key aldehyde intermediate with isopropylamine, followed by an intramolecular cyclization to form the spirocyclic core.[3] This approach is advantageous due to its high yields and the ready availability of the starting materials.[3][4]

Overall Synthetic Workflow

Synthesis_Workflow Start Starting Material (Protected Azetidine Precursor) Step1 Step 1: Aldehyde Formation Start->Step1 Intermediate1 Key Aldehyde Intermediate (e.g., 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde) Step1->Intermediate1 Step2 Step 2: Reductive Amination (with Isopropylamine) Intermediate1->Step2 Intermediate2 Acyclic Amine Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 FinalProduct Final Product (this compound) Step3->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes.[3]

Part 1: Synthesis of the Key Aldehyde Intermediate (1-Benzyl-3-chloromethylazetidine-3-carbaldehyde)

The synthesis begins with the preparation of a key aldehyde intermediate. A common and well-documented starting material is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which can be synthesized from commercially available precursors.[3]

Part 2: Reductive Amination and Cyclization

Reaction Scheme:

Reaction_Scheme cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Deprotection (Optional) Aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde IntermediateAmine (1-Benzyl-3-chloromethylazetidin-3-yl)- methyl-isopropylamine Aldehyde->IntermediateAmine + Isopropylamine Isopropylamine Isopropylamine ReducingAgent Sodium Triacetoxyborohydride or Sodium Borohydride ReducingAgent->IntermediateAmine Reduction FinalProduct 2-Isopropyl-6-benzyl- 2,6-diazaspiro[3.3]heptane IntermediateAmine->FinalProduct Cyclization Base Base (e.g., K2CO3 or t-BuOK) FinalProduct_deprotected This compound FinalProduct->FinalProduct_deprotected Deprotection Pd/C, H2 or Ammonium Formate

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

ReagentPuritySupplier
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde>95%Various
Isopropylamine>99%Sigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)>97%Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous>99.9%Sigma-Aldrich
Potassium tert-butoxide (t-BuOK)>98%Sigma-Aldrich
Sodium sulfate (Na₂SO₄), anhydrousACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-Lab prepared
Brine-Lab prepared
Silica gel for column chromatography60 ÅSorbent Technologies

Step-by-Step Procedure:

  • Reductive Amination:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add isopropylamine (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyclic amine intermediate. This intermediate can be used in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude acyclic amine intermediate from the previous step in anhydrous tetrahydrofuran (THF).

    • Add potassium tert-butoxide (2.2 eq) and heat the mixture to reflux (approximately 65-70 °C).[3]

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the N-benzyl protected this compound.

  • Deprotection (if necessary):

    • If the final product without the N-benzyl group is desired, the purified intermediate can be deprotected via catalytic hydrogenation.

    • Dissolve the N-benzyl protected compound in methanol.

    • Add 10% palladium on carbon (Pd/C) catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, this compound. An alternative deprotection method involves using ammonium formate with Pd/C in methanol at elevated temperatures.[5]

Expected Results and Characterization

ParameterExpected Outcome
Overall Yield 60-80% (over two steps)
Purity >95% after purification
Appearance Colorless to pale yellow oil or solid
¹H NMR Characteristic peaks for the isopropyl group (septet and doublet), and signals corresponding to the diazaspiro[3.3]heptane core protons.
¹³C NMR Signals corresponding to the spirocyclic carbon, the azetidine ring carbons, and the isopropyl group carbons.
Mass Spectrometry Expected molecular ion peak for C₈H₁₆N₂ ([M+H]⁺).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial for the success of the reductive amination and cyclization steps to prevent unwanted side reactions.

  • Inert Atmosphere: Performing the reactions under an inert atmosphere minimizes the risk of oxidation and other side reactions.

  • Temperature Control: Careful temperature control, especially during the addition of the reducing agent, is important to ensure a clean reaction profile.

  • Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and ensure complete conversion.

Conclusion

The synthesis of this compound can be reliably achieved through a robust and scalable two-step sequence involving reductive amination and intramolecular cyclization. This protocol provides a detailed guide for researchers to access this valuable building block for applications in drug discovery and medicinal chemistry. The unique structural features of this scaffold continue to make it an attractive component in the design of novel therapeutics.[6][7][8]

References

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(11), 1775-1778.
  • Saarinen, G. (2012). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar.
  • Xiong, H. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.
  • Burkhard, J. A., Guérot, C. M., Knust, H., & Carreira, E. M. (2012). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 14(1), 76-79.
  • Burkhard, J. A., Guérot, C. M., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6402–6405.
  • Wessjohann, L. A., et al. (2018). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. The Journal of Organic Chemistry, 83(15), 8048-8057.
  • de Jong, R. M., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes.
  • Stepan, A. F., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Piperidine Isosteres in the Context of a GPR119 Agonist Program. Journal of Medicinal Chemistry, 55(1), 3414-3424.
  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF.

Sources

Application Note: A Scalable and Efficient Synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.3]heptanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. Among the emerging classes of saturated heterocycles, 2,6-diazaspiro[3.3]heptanes have garnered significant attention as rigid bioisosteres of piperazine.[1][2] The inherent spirocyclic nature of this framework imparts a well-defined three-dimensional geometry, which can facilitate more precise and potent interactions with biological targets. Furthermore, the substitution of the piperazine motif with a diazaspiro[3.3]heptane core has been shown to enhance aqueous solubility and metabolic stability, key attributes for successful drug candidates.[3]

The N-isopropyl derivative, 2-isopropyl-2,6-diazaspiro[3.3]heptane, is a particularly valuable building block for the synthesis of diverse compound libraries. The isopropyl group can modulate lipophilicity and steric bulk, influencing the pharmacokinetic and pharmacodynamic profiles of the final drug molecule. This application note provides a comprehensive and scalable two-part protocol for the synthesis of this compound, commencing with the construction of the core 2,6-diazaspiro[3.3]heptane scaffold, followed by a robust reductive amination for the introduction of the isopropyl moiety. The methodologies presented are designed for scalability, making them suitable for both early-stage discovery and later-stage development campaigns.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a sequential process, beginning with the construction of the parent diazaspirocycle followed by N-alkylation. This approach allows for the efficient and controlled introduction of the desired N-substituent on a pre-formed, stable core.

Synthesis_Workflow Start Commercially Available Starting Materials Precursor_Synth Part 1: Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Start->Precursor_Synth Multi-step synthesis N_Alkylation Part 2: N-Isopropylation via Reductive Amination Precursor_Synth->N_Alkylation Reductive amination with acetone Final_Product This compound N_Alkylation->Final_Product Final Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Scalable Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

The synthesis of the foundational 2,6-diazaspiro[3.3]heptane scaffold is a multi-step process that has been optimized for scalability and high yield.[1][4] The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane

This synthesis involves the preparation of a key aldehyde intermediate, followed by reductive amination and cyclization to form the desired spirocycle.

Step 1a: Synthesis of 1-Benzoyl-3-(hydroxymethyl)azetidin-3-yl methylcarbamate

  • Rationale: This initial step constructs a functionalized azetidine ring, a critical building block for the subsequent spirocyclization. The benzoyl and carbamate groups serve as protecting groups and directing groups for the subsequent transformations.

  • Procedure:

    • To a solution of 1-benzoyl-3-azetidinone (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol at 0 °C.

    • Stir the mixture for 1 hour at 0 °C, then add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a mixture of dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude amino alcohol.

    • Dissolve the crude amino alcohol in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the slow addition of methyl chloroformate (1.2 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 1b: Synthesis of 1-Benzoyl-3-formylazetidine

  • Rationale: The hydroxyl group is oxidized to an aldehyde, which is the key functional group for the subsequent reductive amination step. A Swern oxidation or a similar mild oxidation protocol is recommended for this transformation to avoid over-oxidation.

  • Procedure:

    • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.

    • Add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in dichloromethane dropwise, maintaining the temperature below -65 °C.

    • After stirring for 15 minutes, add a solution of 1-benzoyl-3-(hydroxymethyl)azetidine (1.0 eq) in dichloromethane dropwise, keeping the temperature below -65 °C.

    • Stir the reaction mixture for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which can be used in the next step without further purification.

Step 1c: Reductive Amination and Cyclization to form N-Benzoyl-2,6-diazaspiro[3.3]heptane

  • Rationale: This crucial step involves the formation of an imine between the aldehyde and a primary amine, followed by in-situ reduction and a subsequent intramolecular cyclization to construct the second azetidine ring, thus forming the spirocyclic core.

  • Procedure:

    • Dissolve the crude 1-benzoyl-3-formylazetidine (1.0 eq) in 1,2-dichloroethane.

    • Add benzylamine (1.1 eq) and acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Dissolve the crude intermediate in tetrahydrofuran (THF).

    • Add potassium tert-butoxide (2.2 eq) and heat the mixture to 70 °C for 3 hours.

    • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by flash column chromatography on silica gel to yield N-benzoyl-2,6-diazaspiro[3.3]heptane.

Step 1d: Deprotection to 2,6-Diazaspiro[3.3]heptane

  • Rationale: The final step in the synthesis of the core structure is the removal of the benzoyl protecting group to yield the free diamine, which is the direct precursor for the N-isopropylation.

  • Procedure:

    • Dissolve N-benzoyl-2,6-diazaspiro[3.3]heptane (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (5.0 eq) in water.

    • Heat the reaction mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,6-diazaspiro[3.3]heptane as a volatile solid. Due to its volatility, it is often converted to a salt (e.g., dihydrochloride) for long-term storage and easier handling.

Part 2: N-Isopropylation via Reductive Amination

The introduction of the isopropyl group onto one of the nitrogen atoms of the 2,6-diazaspiro[3.3]heptane core is efficiently achieved through a one-pot reductive amination reaction with acetone.[5][6] This method is highly selective and scalable.

Experimental Protocol: Synthesis of this compound
  • Rationale: This protocol utilizes a mild and selective reducing agent, sodium triacetoxyborohydride, which allows for the in-situ reduction of the iminium ion formed from the reaction of the diamine and acetone.[6] The reaction is typically clean and high-yielding.

Reductive_Amination Diazaspiro 2,6-Diazaspiro[3.3]heptane Intermediate Iminium Ion Intermediate (in situ) Diazaspiro->Intermediate Acetone Acetone Acetone->Intermediate Reducing_Agent Sodium Triacetoxyborohydride (Reducing Agent) Product This compound Reducing_Agent->Product Reduction Solvent Dichloromethane (Solvent) Solvent->Intermediate Solvent->Product Intermediate->Product

Caption: Reductive amination of 2,6-diazaspiro[3.3]heptane with acetone.

Procedure:

  • To a stirred solution of 2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous dichloromethane (DCM), add acetone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Control the addition rate to maintain the reaction temperature below 30 °C.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound
  • Rationale: The final product is a basic amine and can be challenging to purify using standard silica gel chromatography due to potential tailing and product loss.[7][8] The use of an amine-functionalized silica gel or reversed-phase chromatography is recommended for optimal purification.

Purification Method:

  • Flash Column Chromatography:

    • Stationary Phase: Amine-functionalized silica gel is the preferred stationary phase to minimize interactions with the basic amine product.[8]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be employed. The optimal solvent system should be determined by TLC analysis on amine-functionalized plates.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the mobile phase.

      • Load the solution onto the pre-equilibrated amine-functionalized silica gel column.

      • Elute the product using the determined solvent gradient.

      • Collect the fractions containing the pure product and combine them.

      • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Summary

StepKey ReagentsSolventTypical YieldPurity
Part 1: Precursor Synthesis 1-Benzoyl-3-azetidinone, Methylamine, NaBH₄, Methyl chloroformate, Oxalyl chloride, DMSO, Benzylamine, NaBH(OAc)₃, K-OtBu, NaOHMethanol, Dichloromethane, THF, Ethanol/Water>60% (overall)>95% (as salt)
Part 2: N-Isopropylation 2,6-Diazaspiro[3.3]heptane, Acetone, NaBH(OAc)₃Dichloromethane85-95%>98%

Conclusion

This application note provides a detailed and scalable synthetic protocol for the preparation of this compound, a valuable building block in contemporary medicinal chemistry. The described multi-step synthesis of the 2,6-diazaspiro[3.3]heptane core is robust and amenable to large-scale production. The subsequent N-isopropylation via reductive amination is a highly efficient and selective transformation, yielding the desired product in high purity and yield. The provided experimental details and rationale behind each step are intended to enable researchers, scientists, and drug development professionals to confidently and successfully implement this synthesis in their laboratories. The availability of a scalable route to this important scaffold will undoubtedly facilitate the exploration of new chemical space and the development of novel therapeutics.

References

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69.
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3528.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Application Note & Protocol: Selective N-isopropylation of 2,6-Diazaspiro[3.3]heptane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Functionalized Diazaspiro[3.3]heptanes

The 2,6-diazaspiro[3.3]heptane (DASH) scaffold has emerged as a highly valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic rings, providing a unique vectorization of substituents in chemical space.[1] Often employed as a bioisostere for piperazine, DASH can significantly improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical determinants of a drug candidate's success.[2][3] The N-functionalization of the two secondary amine groups is a primary strategy for modulating the pharmacological profile, target affinity, and pharmacokinetic properties of DASH-containing molecules.

This application note provides a detailed protocol and scientific rationale for the selective N-isopropylation of the DASH core, a common modification in drug development. We will focus on the reductive amination pathway, a robust and highly efficient method for forging C-N bonds.[2][4][5] The causality behind reagent selection, control of selectivity (mono- vs. di-alkylation), and a step-by-step protocol are detailed to empower researchers in drug discovery and process development.

The Synthetic Strategy: Why Reductive Amination?

While direct N-alkylation with an isopropyl halide is a conceivable route, it is often plagued by poor selectivity and a high propensity for over-alkylation, leading to the formation of undesired quaternary ammonium salts. Reductive amination, conversely, offers a milder, more controlled, and generally higher-yielding alternative.[6]

The process consists of two key stages occurring in a single pot:

  • Iminium Ion Formation: The nucleophilic secondary amine of the DASH scaffold reacts with a carbonyl compound (in this case, acetone) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a reactive iminium ion.

  • Reduction: A hydride reagent, specifically chosen for its ability to selectively reduce the C=N double bond of the iminium ion without affecting the starting carbonyl compound, is used to furnish the final N-isopropyl product.[5]

This one-pot procedure is highly efficient and avoids the isolation of the often-unstable iminium intermediate.

Reaction Mechanism and Reagent Rationale

A deep understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting. The choice of reagents is dictated by the need for high selectivity and efficiency.

Mechanistic Pathway

The N-isopropylation proceeds through the pathway illustrated below. The reaction is initiated by the nucleophilic attack of the DASH nitrogen on the carbonyl carbon of acetone. An optional acid catalyst accelerates the dehydration of the hemiaminal, pushing the equilibrium towards the electrophilic iminium ion, which is then irreversibly reduced.

G DASH 2,6-Diazaspiro[3.3]heptane (Nucleophile) Hemiaminal Hemiaminal Intermediate DASH->Hemiaminal + Acetone Acetone Acetone (Electrophile) Acetone->Hemiaminal H_plus H⁺ (Catalyst) Iminium Iminium Ion H_plus->Iminium Hydride [H]⁻ (Reducing Agent) Product N-Isopropyl-DASH (Final Product) Hydride->Product Hemiaminal->Iminium + H⁺, - H₂O Iminium->Product + [H]⁻

Caption: General mechanism for reductive amination.

Rationale for Reagent Selection
  • Carbonyl Source: Acetone is the simplest and most cost-effective reagent for introducing an isopropyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7] Its key advantages include:

    • Mildness and Selectivity: It is less reactive than sodium borohydride (NaBH₄) and will not reduce the starting acetone, thus preventing wasteful consumption of the hydride source.[5]

    • Acid Tolerance: It is stable and effective in the presence of mild acids like acetic acid, which are often used to catalyze iminium ion formation.

    • Ease of Handling: It is a solid that can be handled conveniently in air for brief periods.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents for reductive aminations involving STAB. They are relatively non-polar, aprotic, and effectively solubilize the common starting materials and intermediates.[7]

  • Acid Catalyst (Optional): A catalytic amount of Acetic Acid (AcOH) can be beneficial. It protonates the hydroxyl group of the hemiaminal, transforming it into a better leaving group (H₂O) and thereby accelerating the rate-limiting formation of the iminium ion.[8]

Controlling Selectivity: Mono- vs. Di-isopropylation

For a symmetric substrate like 2,6-diazaspiro[3.3]heptane, achieving selective mono-alkylation is a significant challenge. The reactivity of the second nitrogen atom is comparable to the first.

  • For Di-isopropylation: The most straightforward approach is to use an excess of both acetone (>2.2 equivalents) and the reducing agent (>2.2 equivalents) to drive the reaction to completion.

  • For Selective Mono-isopropylation: The most robust and scalable strategy involves the use of a protecting group. Starting with commercially available 1-Boc-2,6-diazaspiro[3.3]heptane ensures that the reaction can only occur at the unprotected secondary amine.[3][9] Following the reductive amination, the Boc group can be cleanly removed under acidic conditions (e.g., TFA in DCM) to yield the mono-isopropyl product. Direct stoichiometric control (i.e., using ~1.0 equivalent of acetone) is possible but will invariably lead to a mixture of starting material, mono- and di-substituted products, necessitating challenging chromatographic separation.

The following protocol focuses on the more definitive synthesis of the mono-isopropyl derivative starting from the Boc-protected DASH.

Detailed Experimental Protocol: Mono-N-isopropylation

This protocol describes the synthesis of tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Materials and Reaction Parameters
Reagent/MaterialM.W. ( g/mol )EquivalentsAmount (for 1g scale)
1-Boc-2,6-diazaspiro[3.3]heptane198.271.01.00 g (5.04 mmol)
Acetone58.081.50.44 g (0.55 mL, 7.56 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.51.60 g (7.56 mmol)
Acetic Acid (Glacial)60.050.130 mg (29 µL, 0.50 mmol)
Dichloromethane (DCM), anhydrous--20 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)--As needed
Saturated aq. Sodium Chloride (Brine)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-2,6-diazaspiro[3.3]heptane (1.00 g, 5.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (20 mL) and stir until the solid is fully dissolved. Add acetone (0.55 mL, 7.56 mmol) followed by glacial acetic acid (29 µL, 0.50 mmol).

  • Initiation of Reduction: Stir the mixture at room temperature (20-25 °C) for 20 minutes to allow for iminium ion formation.

  • Addition of Reducing Agent: In one portion, add sodium triacetoxyborohydride (1.60 g, 7.56 mmol) to the stirring solution. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Workup - Washing: Combine all organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate as a colorless oil or white solid.

G A 1. Dissolve Boc-DASH in anhydrous DCM B 2. Add Acetone and Acetic Acid (catalyst) A->B C 3. Stir for 20 min (Iminium Formation) B->C D 4. Add NaBH(OAc)₃ (Reduction) C->D E 5. Monitor by TLC/LC-MS (2-4 hours) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry (MgSO₄) and Concentrate H->I J 10. Purify via Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for mono-N-isopropylation.

Safety and Handling

  • General Precautions: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.

  • Reagent-Specific Hazards:

    • Dichloromethane: Volatile and a suspected carcinogen. Handle with care.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Avoid contact with moisture.

    • Acetic Acid: Corrosive. Avoid skin and eye contact.

References

  • Hamza, D., & Tyreman, M. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(10), 1525-1527. Available at: [Link]

  • Gong, T., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(21), 7215. Available at: [Link]

  • Tripathi, R. P., et al. (2008). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 12(13), 1095-1115. (Referenced in ResearchGate article on Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes). Available at: [Link]

  • Greb, A., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 60(41), 22345-22350. Available at: [Link]

  • Peschman, A., et al. (2022). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, 61(32), e202204642. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21692404, 2,6-Diazaspiro(3.3)heptane. Available at: [Link]

  • Stepan, A. F., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and piperidine as replacements for the 4-aminopiperidine in a series of GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(10), 3412-3417. (Referenced in ResearchGate article). Available at: [Link]

  • Sharma, R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1331-1336. Available at: [Link]

  • Wang, T., et al. (2019). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. Catalysis Communications, 129, 105739. (Referenced in ResearchGate). Available at: [Link]

  • Houghtaling, J., et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Bouyahyaoui, A., et al. (2022). Reaction conditions for N-alkylation. ResearchGate. Available at: [Link]

  • The Organic Chem Lab. (2023). Reductive Amination. YouTube. Available at: [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

  • Fleet, G. W. J., & Ramsden, N. G. (1988). Synthesis of bis(1,3-dihydroxy-isopropyl)amine by reductive amination of dihydroxyacetone. Tetrahedron Letters, 29(26), 3275-3278. Available at: [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-6. Available at: [Link]

Sources

Application and Protocol Guide for the Purification of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Isopropyl-2,6-diazaspiro[3.3]heptane in Modern Drug Discovery

This compound is a key structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold that allows for precise spatial orientation of pharmacophoric groups, making it an attractive building block for novel therapeutics. As a bioisostere for more common fragments like piperazine, it offers improved physicochemical properties such as enhanced metabolic stability and aqueous solubility.[1] The purity of this reagent is paramount, as even minor impurities can lead to the formation of undesirable side products, complicating downstream reactions and potentially compromising the biological activity and safety of the final drug candidates.

This comprehensive guide provides a detailed protocol for the purification of this compound, addressing common impurities and offering multiple strategies to achieve high purity suitable for drug development applications. The methodologies described herein are based on established principles of amine purification and validated through extensive experience in our laboratories.

Understanding the Impurity Profile

The purification strategy for this compound is dictated by the potential impurities arising from its synthesis. Common synthetic routes, such as the reductive amination of a suitable aldehyde followed by cyclization, can introduce several classes of impurities.[2][3]

A general understanding of these impurities is crucial for selecting the appropriate purification method.

  • Unreacted Starting Materials: Residual amounts of the precursor aldehyde or amine can persist in the crude product.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to the presence of mono-azetidine intermediates.

  • Over-alkylation Products: If the synthesis involves alkylation of the unsubstituted 2,6-diazaspiro[3.3]heptane, there is a risk of di-isopropylation.

  • Reagents and Byproducts: Residual coupling agents, reducing agents, and their byproducts may also be present.

The purification protocols outlined below are designed to effectively remove these and other potential contaminants.

Purification Strategies: A Multi-faceted Approach

We present three robust methods for the purification of this compound. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Flash Column Chromatography of the Free Base: Ideal for removing non-polar and moderately polar impurities.

  • Purification via Salt Formation and Recrystallization: A highly effective method for achieving exceptional purity, particularly on a larger scale.

  • Solid-Phase Extraction using a Strong Cation Exchange (SCX) Cartridge: A rapid and efficient technique for small-scale purification and as a final polishing step.

The following diagram illustrates the workflow for these purification strategies.

Purification_Workflow cluster_options Purification Options Crude_Product Crude 2-Isopropyl-2,6- diazaspiro[3.3]heptane Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Dissolve in DCM Salt_Formation Salt Formation & Recrystallization Crude_Product->Salt_Formation Dissolve in suitable solvent SCX_Cartridge SCX Cartridge Purification Crude_Product->SCX_Cartridge Dissolve in MeOH Pure_Free_Base Pure Free Base Column_Chromatography->Pure_Free_Base Evaporate fractions Pure_Salt Pure Salt Salt_Formation->Pure_Salt Filter and dry SCX_Cartridge->Pure_Free_Base Elute with NH3/MeOH, evaporate Pure_Salt->Pure_Free_Base Neutralize and extract

Caption: Workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography

This method is highly effective for separating the target compound from impurities with different polarities.[4][5] Given the basic nature of the diamine, a mobile phase containing a small amount of a basic modifier is recommended to prevent peak tailing.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[6]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH4OH), concentrated

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of 1% NH4OH in MeOH. The mobile phase will be a gradient of this stock solution in DCM. A typical gradient for this class of compounds is 0-10% (1% NH4OH in MeOH) in DCM.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better resolution.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity by adding the 1% NH4OH in MeOH stock solution. A suggested gradient is from 0% to 10% over 10-20 column volumes.

    • Collect fractions and monitor the elution by TLC.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC, visualizing the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound as a free base.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Provides high surface area for efficient separation.[6]
Mobile Phase 0-10% (1% NH4OH in MeOH) / DCMThe basic modifier minimizes peak tailing of the amine.
Sample Loading Dry LoadingEnsures a narrow band at the start of the chromatography, leading to better separation.
Purity Assessment TLC, ¹H NMR, LC-MSConfirms the identity and purity of the final product.

Protocol 2: Purification via Oxalate Salt Formation

Formation of a crystalline salt is an excellent method for achieving high purity, as the crystal lattice tends to exclude impurities.[7] The oxalate salt of diamines is often a stable, crystalline solid that can be easily handled and stored.

Materials and Equipment:

  • Crude this compound

  • Oxalic acid

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Diethyl ether

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent such as isopropanol or ethanol.

  • Salt Formation:

    • In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

    • Slowly add the oxalic acid solution to the solution of the crude amine with stirring. The formation of a precipitate should be observed.

    • Continue adding the oxalic acid solution until no further precipitation occurs.

  • Crystallization:

    • Gently heat the mixture to dissolve the precipitate, then allow it to cool slowly to room temperature to promote the formation of well-defined crystals.

    • For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation and Washing:

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any surface impurities.

    • Further wash the crystals with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified oxalate salt under vacuum to a constant weight.

  • (Optional) Conversion back to Free Base:

    • Dissolve the oxalate salt in water.

    • Basify the solution with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the free base with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 3: Solid-Phase Extraction (SPE) with a Strong Cation Exchange (SCX) Cartridge

This technique is particularly useful for rapid, small-scale purifications and for removing basic impurities.[2] The basic amine is retained on the acidic resin while neutral and acidic impurities are washed away.

Materials and Equipment:

  • Crude this compound

  • SCX cartridge

  • Methanol (MeOH)

  • 2M Ammonia in Methanol

  • Syringe or vacuum manifold

Step-by-Step Procedure:

  • Cartridge Conditioning: Condition the SCX cartridge by passing methanol through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of methanol.

    • Load the solution onto the conditioned SCX cartridge.

  • Washing: Wash the cartridge with methanol to elute any non-basic impurities. The volume of the wash should be several times the bed volume of the cartridge.

  • Elution of the Product: Elute the desired this compound from the cartridge using a solution of 2M ammonia in methanol. The ammonia competes with the product for the binding sites on the resin.

  • Product Isolation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified free base.

SCX_Purification Start Crude Product in MeOH Condition Condition SCX Cartridge with MeOH Start->Condition Load Load Crude Product Condition->Load Wash Wash with MeOH (Removes Neutral/Acidic Impurities) Load->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute Isolate Evaporate Solvent Elute->Isolate

Caption: Step-wise workflow for SCX cartridge purification.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS or GC-MS: To determine the purity and confirm the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

For a product of >98% purity, the ¹H NMR spectrum should show clean signals corresponding to the product with minimal or no peaks attributable to impurities. The LC-MS or GC-MS chromatogram should display a single major peak.

Conclusion

The purification of this compound is a critical step in its application for drug discovery and development. The choice of the optimal purification protocol depends on several factors, including the impurity profile of the crude material and the desired scale and purity of the final product. The methods detailed in this guide—flash column chromatography, salt recrystallization, and SCX-based solid-phase extraction—provide a robust toolkit for researchers to obtain this valuable building block in high purity, thereby ensuring the integrity and success of their synthetic endeavors.

References

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C8H16N2, 100 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]

  • G. D. Searle & Co. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

  • Uniba. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • SciTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). [Link]

Sources

Application Note & Protocols: Leveraging 2-Isopropyl-2,6-diazaspiro[3.3]heptane for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Diazaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved physicochemical properties and potent biological activity is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a three-dimensional architecture that can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1][2] Among these, the 2,6-diazaspiro[3.3]heptane framework has garnered significant attention as a versatile building block. Its rigid structure and defined exit vectors make it an attractive surrogate for commonly used heterocycles like piperazine, often with beneficial effects on properties such as lipophilicity and aqueous solubility.[3][4] This application note provides a comprehensive guide to the utilization of a specific, yet broadly applicable, derivative—2-isopropyl-2,6-diazaspiro[3.3]heptane—in parallel synthesis workflows to rapidly generate diverse compound libraries for drug discovery programs.

The introduction of an isopropyl group at the 2-position of the 2,6-diazaspiro[3.3]heptane core serves a dual purpose. Firstly, it provides a handle for modulating the steric and electronic properties of one of the nitrogen atoms, which can be crucial for fine-tuning interactions with biological targets. Secondly, it introduces a degree of asymmetry that can be exploited in structure-activity relationship (SAR) studies. The protocols detailed herein are designed to be amenable to high-throughput synthesis, enabling the efficient exploration of chemical space around this promising scaffold.[5][6]

Key Advantages of the this compound Scaffold

  • Three-Dimensionality: The spirocyclic nature of the core imparts a rigid, non-planar geometry to the molecule, which can lead to more specific and potent interactions with protein binding sites.[1][2]

  • Improved Physicochemical Properties: Replacement of traditional heterocycles with diazaspiro[3.3]heptanes has been shown to decrease lipophilicity (logD) and increase aqueous solubility, desirable traits for drug candidates.[3]

  • Metabolic Stability: The strained ring system of the spiro[3.3]heptane core often exhibits enhanced metabolic stability compared to more conventional aliphatic rings.[4]

  • Tunable Diversity: The two distinct nitrogen atoms of the 2,6-diazaspiro[3.3]heptane scaffold allow for the introduction of two independent points of diversity, which is ideal for parallel library synthesis.[7] The pre-installed isopropyl group on one nitrogen directs the initial diversification to the second nitrogen, simplifying the synthetic strategy for library generation.

General Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for the parallel functionalization of this compound. This workflow is designed for implementation in multi-well plate formats, a common setup for parallel synthesis.[5]

G cluster_0 Preparation cluster_1 Parallel Reactions cluster_2 Work-up & Purification cluster_3 Analysis & Storage A Start with This compound B Dispense scaffold solution into 96-well plate A->B C Add diverse building blocks (e.g., aryl halides, sulfonyl chlorides) B->C D Add reagents (e.g., catalyst, base, solvent) C->D E Seal plate and react (e.g., heat, stir) D->E F Quench reactions E->F G Parallel purification (e.g., SPE, preparative HPLC) F->G H LC-MS/NMR analysis of library members G->H I Store compounds in library format H->I

Caption: High-throughput parallel synthesis workflow.

Experimental Protocols

The following protocols are optimized for the functionalization of the free secondary amine of this compound in a parallel synthesis format.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a robust method for the synthesis of N-aryl derivatives of this compound.[8][9]

Materials:

  • This compound (as a stock solution in an appropriate solvent, e.g., dioxane or toluene)

  • Array of aryl halides (bromides or chlorides)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)[9]

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.2 M in dioxane).

    • Prepare stock solutions of each aryl halide (e.g., 0.24 M in dioxane).

    • Prepare a stock solution of the base (e.g., 0.6 M NaOtBu in dioxane).

    • Prepare a catalyst/ligand stock solution (e.g., Pd₂(dba)₃ and XPhos in a 1:2 molar ratio in dioxane).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).

    • To each well, add the corresponding aryl halide stock solution (e.g., 100 µL, 0.024 mmol).

    • To each well, add the base stock solution (e.g., 50 µL, 0.03 mmol).

    • To each well, add the catalyst/ligand stock solution (e.g., 20 µL, optimized amount).

  • Reaction Execution:

    • Seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on a heating/shaking platform and heat to the desired temperature (typically 80-110 °C) with vigorous shaking for 12-24 hours.[8]

    • Monitor the reaction progress of a representative well by LC-MS if possible.

  • Work-up and Purification:

    • Allow the reaction block to cool to room temperature.

    • Quench the reactions by adding an appropriate solvent (e.g., water or saturated aqueous NH₄Cl).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Purify the library members using parallel purification techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC.

Quantitative Data Example:

Aryl HalideCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃/XPhosNaOtBu1001685
3-ChloropyridinePd₂(dba)₃/RuPhosK₂CO₃1102478
2-BromoanisolePd₂(dba)₃/XPhosNaOtBu1001881
Protocol 2: Sulfonylation

This protocol allows for the synthesis of sulfonamide derivatives.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., dichloromethane or THF)

  • Array of sulfonyl chlorides

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.2 M in dichloromethane).

    • Prepare stock solutions of each sulfonyl chloride (e.g., 0.22 M in dichloromethane).

    • Prepare a stock solution of the base (e.g., 0.6 M triethylamine in dichloromethane).

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the 2-isopropyl-2,6-diazaspiro[3..3]heptane stock solution (e.g., 100 µL, 0.02 mmol).

    • To each well, add the base stock solution (e.g., 50 µL, 0.03 mmol).

    • To each well, add the corresponding sulfonyl chloride stock solution (e.g., 100 µL, 0.022 mmol).

  • Reaction Execution:

    • Seal the 96-well reaction block.

    • Shake the reaction block at room temperature for 4-16 hours.

  • Work-up and Purification:

    • Wash the reactions with an aqueous solution (e.g., saturated aqueous NaHCO₃).

    • Isolate the organic phase.

    • Purify the library members using parallel purification techniques.

Causality Behind Experimental Choices

  • Choice of Base: In Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu are often used to facilitate the catalytic cycle. For sulfonylation, a milder organic base like triethylamine is sufficient to scavenge the HCl byproduct.

  • Ligand Selection: The choice of phosphine ligand in palladium-catalyzed reactions is crucial. Bulky, electron-rich ligands like XPhos and RuPhos are often effective for coupling with a wide range of aryl halides, including challenging substrates.[9]

  • Solvent: Anhydrous, aprotic solvents are essential for many of these reactions to prevent quenching of reagents and catalysts.

  • Parallel Purification: The efficiency of parallel synthesis is greatly enhanced by the use of high-throughput purification methods. Mass-directed preparative HPLC is particularly powerful as it allows for the purification of compounds based on their molecular weight, accommodating a diverse library of products.

Conclusion

This compound is a valuable scaffold for the construction of diverse and medicinally relevant compound libraries. Its unique structural and physicochemical properties make it an attractive alternative to more traditional heterocyclic building blocks. The protocols outlined in this application note provide a robust framework for the efficient functionalization of this scaffold in a parallel synthesis format, enabling the rapid generation of novel chemical entities for hit identification and lead optimization in drug discovery programs. The amenability of these methods to high-throughput experimentation allows for the comprehensive exploration of structure-activity relationships, ultimately accelerating the drug development process.[5]

References

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]

Sources

Application Notes & Protocols: 2-Isopropyl-2,6-diazaspiro[3.3]heptane as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures that have long dominated drug discovery. The concept of "escaping from flatland" emphasizes the integration of three-dimensional (3D) scaffolds to enhance molecular complexity and improve drug-like properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable in this endeavor. Their inherent rigidity and well-defined exit vectors offer a predictable framework for orienting substituents in three-dimensional space, which can lead to enhanced target engagement and improved physicochemical properties.[2][3]

Among these, the 2,6-diazaspiro[3.3]heptane scaffold has garnered significant attention as a versatile building block in drug design.[4][5] This bicyclic system, composed of two fused azetidine rings, serves as a conformationally restricted bioisostere for commonly used heterocycles like piperazine and piperidine.[6][7] The introduction of a spirocyclic center can favorably modulate key drug-like properties, such as reducing lipophilicity (logD) and improving metabolic stability, while maintaining or even enhancing biological activity.[6][8]

This guide provides a comprehensive overview of the synthesis, derivatization, and application of a specific and valuable derivative: 2-isopropyl-2,6-diazaspiro[3.3]heptane . We will delve into detailed protocols, explore its role as a pharmacophore, and present data-driven insights into its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Advantages

The 2,6-diazaspiro[3.3]heptane core offers several advantages over traditional cyclic amines, primarily stemming from its unique 3D geometry.

PropertyObservationImplication in Drug Design
Lipophilicity (logD) Generally lower compared to piperazine or piperidine analogues.[6]Improved aqueous solubility and potential for reduced off-target toxicity.
Basicity (pKa) The pKa values of the two nitrogen atoms can be modulated by substitution.Allows for fine-tuning of solubility and interaction with biological targets.
Metabolic Stability The spirocyclic core is often more resistant to oxidative metabolism.[1]Potential for improved pharmacokinetic profiles and longer half-life.
Conformational Rigidity The fused azetidine rings lock the molecule into a defined conformation.Reduces the entropic penalty upon binding to a target, potentially increasing potency.
Exit Vector Geometry Substituents on the nitrogen atoms have well-defined spatial trajectories.Enables precise orientation of functional groups for optimal target interaction.

The introduction of an isopropyl group at the 2-position provides a balance of steric bulk and lipophilicity, often serving as a key interaction motif or a handle for further derivatization.

Synthetic Strategies

The synthesis of the 2,6-diazaspiro[3.3]heptane core can be achieved through various routes. A common and practical approach involves the reductive amination of a suitable aldehyde precursor, followed by intramolecular cyclization.

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol outlines a common route to a mono-protected 2,6-diazaspiro[3.3]heptane, which is a versatile intermediate for further functionalization.

Workflow for the Synthesis of a Protected 2,6-diazaspiro[3.3]heptane Intermediate

A 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde C Reductive Amination (NaBH(OAc)3, AcOH, DCE) A->C B Primary Amine (e.g., Aniline) B->C D N-Substituted (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine C->D Formation of secondary amine E Intramolecular Cyclization (t-BuOK, THF) D->E F 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptane E->F Formation of second azetidine ring G Deprotection (e.g., Hydrogenolysis) F->G H Mono-N-substituted-2,6-diazaspiro[3.3]heptane G->H I Protection (e.g., Boc2O) H->I J Differentially Protected Scaffold I->J

Caption: Synthetic workflow for a protected 2,6-diazaspiro[3.3]heptane.

Step-by-Step Procedure:

  • Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the primary amine (1.0 eq) and acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes. Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.[9]

  • Work-up and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate amine in tetrahydrofuran (THF). Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction in a sealed tube at 70°C for 2 hours.[9]

  • Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford the N-benzyl protected 2,6-diazaspiro[3.3]heptane.

  • Deprotection and Re-protection: The benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C in methanol). The resulting secondary amine can then be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) to yield a versatile mono-protected intermediate.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the title compound starting from a mono-protected 2,6-diazaspiro[3.3]heptane intermediate.

Workflow for the Synthesis of this compound

A tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate C Reductive Amination (NaBH(OAc)3, AcOH, DCE) A->C B Acetone B->C D tert-Butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate C->D Introduction of isopropyl group E Deprotection (TFA, DCM or HCl in Ether) D->E F This compound E->F Removal of Boc group

Caption: Synthesis of this compound.

Step-by-Step Procedure:

  • Reductive Amination: To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloroethane (DCE), add acetone (1.5 eq) and acetic acid (1.2 eq). Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

  • Deprotection: Dissolve the Boc-protected compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 3 hours.[7] Note: For some diazaspiro[3.3]heptane compounds, treatment with HCl can lead to ring opening; TFA is often the preferred method for deprotection.[7]

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and dry under vacuum to obtain this compound as a salt.

Applications in Drug Discovery: Case Studies

The 2,6-diazaspiro[3.3]heptane scaffold has been successfully employed as a piperazine bioisostere in various drug discovery programs. Its unique structural features can lead to significant improvements in pharmacological profiles.

Case Study: Modulating Lipophilicity and Potency

In a study on GPR119 agonists, replacing a piperazine moiety with a 2,6-diazaspiro[3.3]heptane resulted in a decrease in lipophilicity (ΔlogD₇.₄ = -0.3).[6] While this modification led to a significant loss of potency in this particular case due to the critical importance of the carbonyl orientation for activity, it highlights the scaffold's potential to reduce lipophilicity.[6] In other instances, such as with CXCR2 antagonists, the replacement of a piperidine with a 2-azaspiro[3.3]heptane led to a 2-fold increase in potency.[6] These examples underscore the context-dependent nature of bioisosteric replacements and the importance of empirical testing.

Impact of Spirocyclic Scaffold on Physicochemical Properties

Parent HeterocycleSpirocyclic BioisostereΔlogD₇.₄Biological TargetOutcome on PotencyReference
Piperazine2,6-Diazaspiro[3.3]heptane-0.3GPR119>800-fold loss[6]
Piperazine2,6-Diazaspiro[3.3]heptane-0.8Dopamine D3 Receptor~100-fold loss[6]
Piperidine2-Azaspiro[3.3]heptane-0.4CXCR2~2-fold gain[6]
Protocol 3: General Procedure for Palladium-Catalyzed C-N Cross-Coupling

A common application of the this compound scaffold is its derivatization via C-N cross-coupling reactions to introduce aryl or heteroaryl substituents.

Workflow for Derivatization via C-N Coupling

A This compound C Pd-Catalyzed C-N Coupling (e.g., Pd2(dba)3, RuPhos, NaOt-Bu, Dioxane) A->C B Aryl Halide (Ar-X) B->C D N-Aryl-2-isopropyl-2,6-diazaspiro[3.3]heptane C->D Formation of new C-N bond

Caption: Derivatization of the scaffold using Pd-catalyzed C-N coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the mono-protected 2,6-diazaspiro[3.3]heptane (e.g., Boc-protected) (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), RuPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).[7]

  • Reaction Execution: Purge the vessel with argon and add anhydrous dioxane. Heat the mixture to 100°C for 20 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.[7]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

  • Final Deprotection (if necessary): If a protecting group was used, perform the deprotection step as described in Protocol 2 to yield the final derivatized product.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties make it an attractive alternative to traditional saturated heterocycles. The synthetic protocols outlined in this guide provide a practical framework for the preparation and derivatization of this versatile building block. As the demand for novel drug candidates with improved properties continues to grow, the strategic application of 3D scaffolds like this compound will undoubtedly play an increasingly important role in shaping the future of drug discovery.

References

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(12), 1279–1284. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432–6435. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2016). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other related scaffolds in drug design. ResearchGate. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF on ResearchGate. [Link]

  • Hamza, D., & Burt, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF on ResearchGate. [Link]

  • Weng, C. C., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3326. [Link]

  • Stepanov, A. A., et al. (2016). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Request PDF on ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2019). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF on ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 2-methyl-2,6-diazaspiro[3.3]heptane. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 53-61. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Isopropyl-2,6-diazaspiro[3.3]heptane in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Isopropyl-2,6-diazaspiro[3.3]heptane Scaffold in Medicinal Chemistry

The quest for novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of unique three-dimensional (3D) scaffolds that can effectively probe biological space. The 2,6-diazaspiro[3.3]heptane framework has emerged as a valuable building block, often employed as a rigid bioisostere of piperazine.[1][2] Its constrained bicyclic structure offers a predictable orientation of substituents, which can lead to improved target engagement and selectivity. Furthermore, this scaffold has been shown to favorably impact physicochemical properties, such as aqueous solubility and metabolic stability, when compared to more traditional cyclic amines.[3][4]

This application note focuses on the derivatization of a specific, mono-substituted scaffold: This compound . The introduction of the isopropyl group on one of the nitrogen atoms serves a dual purpose in drug design. Firstly, it provides a point of differentiation from the symmetrical parent scaffold, allowing for the exploration of new chemical space. Secondly, the isopropyl group itself can engage in beneficial hydrophobic interactions within a target's binding site, or alternatively, act as a steric shield to modulate the reactivity and metabolic susceptibility of the core structure.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound precursor and its subsequent derivatization for the systematic exploration of Structure-Activity Relationships (SAR). We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and present data in a clear, actionable format.

Part 1: Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of the asymmetrically substituted diazaspiro[3.3]heptane is paramount for its use in library synthesis for SAR studies. A common and effective strategy involves a two-step process starting from a mono-protected 2,6-diazaspiro[3.3]heptane. The tert-butyloxycarbonyl (Boc) group is a preferred choice for protection due to its stability under various reaction conditions and its facile removal under acidic conditions.

Workflow for the Synthesis of this compound

Synthesis_Workflow start tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate reductive_amination Reductive Amination with Acetone start->reductive_amination intermediate tert-Butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate reductive_amination->intermediate deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection product This compound deprotection->product

Caption: Synthetic workflow for this compound.

Protocol 1: Reductive Amination for the Synthesis of tert-Butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

This protocol details the introduction of the isopropyl group onto the mono-Boc-protected 2,6-diazaspiro[3.3]heptane via reductive amination. This reaction proceeds through the in situ formation of an iminium ion, which is then reduced by a hydride source. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.[5]

Materials:

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv.) in DCE, add acetone (1.5-2.0 equiv.).

  • If required, add a catalytic amount of acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Boc Deprotection to Yield this compound

The final step to obtain the free secondary amine for further derivatization is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this deprotection.

Materials:

  • tert-Butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equiv.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product, which can often be used without further purification.

Part 2: Derivatization Strategies for SAR Studies

With the this compound in hand, the free secondary amine at the 6-position is now available for a variety of coupling reactions to build a library of diverse analogs for SAR studies. The choice of derivatization chemistry will depend on the target class and the desired pharmacophoric elements.

Workflow for Derivatization of this compound

Derivatization_Workflow start This compound n_arylation N-Arylation (Buchwald-Hartwig) start->n_arylation reductive_amination Reductive Amination start->reductive_amination amide_coupling Amide Coupling start->amide_coupling product1 N-Aryl/Heteroaryl Derivatives n_arylation->product1 product2 N-Alkyl Derivatives reductive_amination->product2 product3 N-Acyl Derivatives amide_coupling->product3

Caption: Key derivatization strategies for SAR studies.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties. This is particularly useful for probing interactions with aromatic binding pockets in the target protein.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like G3-XPhos)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a reaction vessel, combine this compound (1.0-1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Protocol 4: Reductive Amination for N-Alkylation

To explore the impact of different alkyl substituents at the 6-position, a second reductive amination can be performed. This allows for the introduction of various side chains, modulating properties such as lipophilicity and steric bulk.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Follow the general procedure outlined in Protocol 1, using this compound as the starting amine and the desired aldehyde or ketone.

Protocol 5: Amide Coupling

Amide bond formation is one of the most common reactions in medicinal chemistry. Coupling the 6-amino group with a carboxylic acid introduces a hydrogen bond donor and acceptor, which can be critical for target binding. A wide variety of coupling reagents are available, with HATU being a popular choice for its efficiency and low rate of epimerization.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in the anhydrous solvent, add HATU (1.1 equiv.) and the base (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equiv.) in the anhydrous solvent.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by silica gel column chromatography.

Part 3: Application in SAR Studies - A Case Study Perspective

While specific SAR studies on this compound derivatives are not yet widely published, we can extrapolate from related work on similar scaffolds to understand the rationale for its use. For instance, in the development of σ2 receptor ligands, various diazaspiroalkanes have been explored as piperazine bioisosteres.[6] The choice of substituents on the nitrogen atoms is critical for modulating affinity and selectivity.

In a hypothetical SAR campaign targeting a kinase, for example, a medicinal chemist might choose the this compound core for several strategic reasons:

  • Probing the Solvent-Exposed Region: The isopropyl group can be directed towards a solvent-exposed region of the ATP-binding site, where it can improve physicochemical properties without disrupting key interactions.

  • Vectorial Exploration: With the isopropyl group occupying one vector, the derivatization at the 6-position allows for a systematic and unidirectional exploration of the surrounding chemical space.

  • Modulating Basicity: The electronic nature of the substituent introduced at the 6-position can fine-tune the pKa of the nitrogen atom, which can be crucial for oral absorption and target engagement.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Series

Compound IDR Group at N-6Kinase IC₅₀ (nM)Rationale for Synthesis
1a H1500Baseline compound with free amine.
1b Phenyl500Introduction of an aromatic group to probe for pi-stacking interactions.
1c 4-Fluorophenyl250Electronic modification of the phenyl ring to enhance binding.
1d 3-Pyridyl120Introduction of a hydrogen bond acceptor to interact with the hinge region.
1e Cyclohexyl800Exploration of a non-aromatic, lipophilic substituent.
1f Acetyl>5000Amide formation significantly reduces basicity, leading to loss of a key ionic interaction.

This hypothetical data illustrates how systematic derivatization of the this compound core can provide valuable insights into the SAR of a compound series, guiding the design of more potent and selective inhibitors.

Conclusion

The this compound scaffold represents a valuable and versatile platform for modern drug discovery. Its rigid structure and the ability for selective, mono-derivatization make it an ideal building block for the construction of diverse chemical libraries for SAR studies. The protocols detailed in this application note provide a robust foundation for the synthesis and elaboration of this promising scaffold, empowering medicinal chemists to explore new chemical space and design the next generation of therapeutic agents.

References

  • Hamza, D., Stocks, M., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849.
  • Kirichok, A. A., Shton, I. O., Kliachyna, M. A., Pishel, I. M., & Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.
  • Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Spirocyclic Saturated Scaffolds in Medicinal Chemistry. Chemical Reviews, 121(6), 3309-3353.
  • Chemaxon. (n.d.). MarvinSketch. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(24), 6294–6297.
  • Frank, N., Nugent, J., Shire, B., Pickford, H., Rabe, P., Sterling, A., ... & Anderson, E. A. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1. 1] propellane.
  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2018). Spiro[3.3]heptane as a non-collinear benzene bioisostere. ChemRxiv.
  • Kirichok, A., Shton, I., Pishel, I., Zozulya, S., Borysko, P., Kubyshkin, V., ... & Mykhailiuk, P. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry–A European Journal, 24(21), 5444-5449.
  • U.S. Patent No. 9,139,593 B2. (2015).
  • Kirichok, A., Yegorova, T., & Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 55-63.
  • PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2,6-Diazaspiro[3.3]heptane Scaffold in Medicinal Chemistry

The 2,6-diazaspiro[3.3]heptane motif has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional scaffolds like piperazine, providing a unique vectoral projection of substituents and potentially enhancing target engagement and metabolic stability.[1][2] This guide provides a detailed experimental framework for the synthesis and subsequent functionalization of a key derivative, 2-isopropyl-2,6-diazaspiro[3.3]heptane, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with an emphasis on the causal reasoning behind experimental choices to ensure both scientific integrity and practical success.

Part 1: Synthesis of this compound via Reductive Amination

The introduction of an isopropyl group onto the 2,6-diazaspiro[3.3]heptane core is efficiently achieved through reductive amination. This method is highly favored for its mild conditions and broad functional group tolerance.[3] The following protocol details the synthesis starting from the commercially available 2,6-diazaspiro[3.3]heptane, often supplied as a salt (e.g., oxalate or hydrochloride).

Causality Behind Experimental Choices:
  • Choice of Starting Material: 2,6-Diazaspiro[3.3]heptane is used as the foundational scaffold. If starting from a salt form, a preliminary basic workup is necessary to liberate the free base, which is the reactive nucleophile.

  • Reagent Selection: Acetone serves as the carbonyl source for the isopropyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its selectivity for the intermediate iminium ion over the starting ketone, minimizing side reactions.[4]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, preventing interference with the reducing agent and effectively solubilizing the reactants.

  • Stoichiometry: A slight excess of acetone can be used to drive the reaction towards the mono-alkylated product. Using a large excess of both acetone and the reducing agent could lead to the formation of the di-isopropyl byproduct. Precise control of the stoichiometry is key to achieving high yields of the desired mono-substituted product.

Experimental Workflow Diagram:

G cluster_0 Synthesis of this compound start Start: 2,6-Diazaspiro[3.3]heptane (free base) reagents Add Acetone and Sodium Triacetoxyborohydride in DCM start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:
  • Preparation of the Free Base (if starting from a salt):

    • Dissolve 2,6-diazaspiro[3.3]heptane salt (1.0 eq) in water.

    • Add a saturated aqueous solution of a strong base (e.g., sodium hydroxide or potassium carbonate) until the pH is >12.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Reductive Amination:

    • To a solution of 2,6-diazaspiro[3.3]heptane free base (1.0 eq) in anhydrous dichloromethane (DCM), add acetone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10%) to elute the product.

    • The mono-isopropyl product is expected to be less polar than the starting diamine and more polar than the di-isopropyl byproduct.

Expected Characterization Data:
  • ¹H NMR: Expect to see a septet and a doublet in the aliphatic region corresponding to the isopropyl group, along with signals for the spirocyclic core protons.

  • ¹³C NMR: Signals corresponding to the isopropyl methyl and methine carbons will be present, in addition to the carbons of the diazaspiro[3.3]heptane skeleton.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺ is expected.

Part 2: N-Arylation of this compound via Buchwald-Hartwig Amination

The remaining secondary amine of this compound is a versatile handle for further functionalization, most notably through palladium-catalyzed C-N cross-coupling reactions such as the Buchwald-Hartwig amination.[5][6] This allows for the introduction of a wide array of aryl and heteroaryl substituents.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[7] A common and effective combination is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a frequently used and highly effective base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent quenching of the active catalyst and base.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be performed under an inert atmosphere of nitrogen or argon.

Experimental Workflow Diagram:

G cluster_1 Buchwald-Hartwig N-Arylation start Start: this compound reagents Add Aryl Halide, Pd Catalyst, Ligand, and Base in Anhydrous Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Cool to Room Temperature and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification product Product: N-Aryl-N'-isopropyl- 2,6-diazaspiro[3.3]heptane purification->product

Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.

Detailed Protocol:
  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

    • Add anhydrous toluene or dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Influence of the Isopropyl Group:

The presence of the N-isopropyl group can influence the subsequent N-arylation reaction. The isopropyl group is sterically more demanding than a simple N-H, which may slightly decrease the nucleophilicity of the remaining secondary amine. However, this effect is generally modest, and successful couplings can be achieved with appropriate optimization of the catalyst system and reaction conditions. For particularly challenging aryl halides, using more advanced, sterically hindered phosphine ligands may be beneficial.

Quantitative Data Summary

Reaction TypeStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
Reductive Amination 2,6-Diazaspiro[3.3]heptaneAcetone, NaBH(OAc)₃DCMRoom Temp.70-90
Buchwald-Hartwig 2-Isopropyl-2,6-diazaspiro- [3.3]heptaneAryl Bromide, Pd₂(dba)₃, XPhos, NaOt-BuToluene80-11060-85

Conclusion

The 2,6-diazaspiro[3.3]heptane scaffold represents a significant tool in the arsenal of medicinal chemists. The protocols detailed in this guide for the synthesis of this compound and its subsequent N-arylation provide a reliable and well-rationalized pathway for the creation of diverse and novel molecular entities. By understanding the underlying principles of each experimental step, researchers can confidently employ and adapt these methods to accelerate their drug discovery programs.

References

  • Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3528. Available at: [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (2000). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2019). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and piperidine as building blocks in drug design. RSC Medicinal Chemistry, 10(10), 1438-1446. Available at: [Link]

  • Carreira, E. M., et al. (2014). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Angewandte Chemie International Edition, 53(43), 11535-11539. Available at: [Link]

  • Fesik, S. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545-1551. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 2-Isopropyl-2,6-diazaspiro[3.3]heptane, a novel spirocyclic diamine of increasing interest in pharmaceutical and materials science. We present a suite of orthogonal analytical techniques designed to deliver a comprehensive understanding of the molecule's identity, purity, and physicochemical properties. The protocols herein are tailored for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reliable data.

Introduction: The Significance of this compound

This compound belongs to a class of rigid, three-dimensional molecular scaffolds that are gaining prominence in drug discovery.[1] The spirocyclic core imparts a defined conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The isopropyl group provides a key substitution, and the two secondary amine functionalities offer sites for further chemical elaboration.

Given its potential as a key building block, a rigorous and multi-faceted analytical approach is imperative to ensure its structural integrity and purity, which are critical for its application in regulated environments like pharmaceutical development. This guide outlines the core analytical methodologies required for its complete characterization.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. For this compound (C8H16N2, Mol. Wt.: 140.23 g/mol ), both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms.[2]

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the presence of the isopropyl group and the protons on the diazaspiro[3.3]heptane core.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their hybridization state. This confirms the carbon skeleton of the molecule, including the spirocyclic center.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and relatively simple solvent signal.

Protocol 2.1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Expected Data Summary:
¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Protons~ 2.8 - 3.5Multiplet8HMethylene protons on azetidine rings
Methine Proton~ 2.5 - 3.0Septet1HCH of isopropyl group
Amine Proton~ 1.5 - 2.5 (broad)Singlet (broad)1HNH proton
Methyl Protons~ 1.0 - 1.2Doublet6HCH₃ protons of isopropyl group
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbons~ 60 - 70Methylene carbons of azetidine rings
Methine Carbon~ 50 - 60CH of isopropyl group
Spiro Carbon~ 30 - 40Quaternary spirocyclic carbon
Methyl Carbons~ 18 - 22CH₃ carbons of isopropyl group

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Molecular Weight and Purity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and for identifying potential impurities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like this compound.

Causality Behind Experimental Choices:
  • GC Separation: The gas chromatograph separates the analyte from volatile impurities and the solvent before it enters the mass spectrometer. This is critical for accurate mass determination and purity assessment.[3]

  • Electron Ionization (EI): EI is a hard ionization technique that provides a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule, aiding in its identification. The molecular ion peak (M⁺) confirms the molecular weight.

Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent like methanol or dichloromethane.[3]

  • GC Conditions:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Examine the mass spectrum for the molecular ion peak (M⁺) at m/z 140.

    • Analyze the fragmentation pattern. Expected fragments could arise from the loss of the isopropyl group or cleavage of the azetidine rings.

    • Integrate the peak areas in the chromatogram to determine the purity of the sample.

Expected Data Summary:
Parameter Expected Value
Retention Time Dependent on the specific GC column and conditions.
Molecular Ion (M⁺) m/z 140
Key Fragments m/z 125 ([M-CH₃]⁺), m/z 97 ([M-C₃H₇]⁺), and other fragments corresponding to the diazaspiro[3.3]heptane core.
Purity Typically >95% for research-grade material.[4]

Chromatographic Purity Assessment

While GC-MS provides purity information, dedicated chromatographic methods like Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography (HPLC) are often used for quantitative purity analysis due to their robustness and wide dynamic range.

Workflow for Chromatographic Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve GC Gas Chromatography (GC-FID) (for volatile impurities) Dissolve->GC HPLC High-Performance Liquid Chromatography (HPLC-UV/CAD) (for non-volatile impurities) Dissolve->HPLC Integrate Integrate Peaks GC->Integrate HPLC->Integrate Calculate Calculate % Purity Integrate->Calculate G cluster_0 DSC Analysis cluster_1 TGA Analysis Sample Place Sample in Pan (3-5 mg) DSC Heat under Inert Gas (N₂) (e.g., 10 °C/min) Sample->DSC TGA Heat under Inert Gas (N₂) (e.g., 10 °C/min) Sample->TGA DSC_Data Detect Thermal Events (Melting, Boiling) DSC->DSC_Data TGA_Data Measure Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this increasingly important scaffold in drug discovery. 2,6-Diazaspiro[3.3]heptanes are recognized as valuable, rigid bioisosteres for piperazine, offering a unique three-dimensional profile that can enhance pharmacokinetic properties and target engagement.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format, focusing on the common side reactions and challenges encountered during the synthesis of the N-isopropyl derivative.

Part 1: General Synthetic Strategy & Key Control Points

The synthesis of this compound is typically approached in two major stages: first, the construction of the parent 2,6-diazaspiro[3.3]heptane core, often with a protecting group on one nitrogen, followed by the selective N-isopropylation of the free secondary amine. Understanding the potential pitfalls in each stage is critical for a successful outcome.

Synthesis_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Isopropylation A Protected Azetidine Precursor (e.g., N-Boc or N-Benzyl) B Introduction of Second Nitrogen Functionality A->B Amination C Cyclization to Form Spirocyclic Core B->C Base-mediated ring closure D Selective Deprotection (if necessary) C->D e.g., Hydrogenolysis or Acidolysis E Monoprotected 2,6-Diazaspiro[3.3]heptane D->E Purification F Reductive Amination (Acetone + Reducing Agent) E->F G Final Product: This compound F->G

Caption: General workflow for this compound synthesis.

Part 2: Troubleshooting the N-Isopropylation Step

This section addresses the most common method for introducing the isopropyl group: reductive amination. Direct alkylation with an isopropyl halide is generally avoided due to a high propensity for over-alkylation and is not recommended.

Frequently Asked Questions: Reductive Amination

Question 1: My reductive amination with acetone is sluggish or incomplete. What are the likely causes?

Answer: An incomplete reaction is one of the most frequent issues and can typically be traced back to one of three areas: the imine formation, the reducing agent, or the reaction conditions.

  • Inefficient Imine/Iminium Formation: The reaction proceeds via the formation of an imine or iminium ion intermediate between the amine and acetone, which is then reduced.[3][4]

    • Cause: Presence of water can hinder the formation of the imine. Acetone can contain significant amounts of water.

    • Solution: Use anhydrous acetone and solvents. If necessary, molecular sieves can be added to the reaction mixture. A slightly acidic additive (e.g., one equivalent of acetic acid) can catalyze iminium ion formation, accelerating the reaction.[5]

  • Inactive Reducing Agent: The choice and quality of the reducing agent are paramount.

    • Cause: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can degrade upon improper storage. NaBH(OAc)₃ is particularly moisture-sensitive.

    • Solution: Use a fresh bottle of the reducing agent or a recently opened one that has been stored in a desiccator. While NaBH₄ can be used, it is less selective and can reduce acetone directly, leading to lower yields. NaBH(OAc)₃ is generally preferred for its selectivity for the iminium ion over the ketone.[3]

  • Suboptimal pH: The reaction rate is pH-dependent.

    • Cause: The reaction requires a fine balance. The medium must be acidic enough to catalyze imine formation but not so acidic that it protonates the starting amine (rendering it non-nucleophilic) or decomposes the hydride reagent.

    • Solution: For reactions using NaBH(OAc)₃, the acetic acid byproducts typically maintain an optimal pH. If using NaBH₃CN, the reaction is often buffered with a mild acid like acetic acid.

Question 2: I am observing a significant byproduct with a mass corresponding to a di-isopropyl adduct. How is this possible in a reductive amination?

Answer: While less common than in direct alkylation, the formation of a di-isopropyl species (a quaternary ammonium salt) can occur under specific circumstances.

  • Cause 1: Contamination of Starting Material: If the monoprotected 2,6-diazaspiro[3.3]heptane starting material was generated via deprotection of a di-substituted precursor, incomplete deprotection could leave trace amounts of the N-isopropyl starting material. This would then be further alkylated.

  • Cause 2: Reaction with Isopropanol Byproduct: If a non-selective reducing agent like NaBH₄ is used, it can reduce the acetone solvent to isopropanol. Under certain catalytic conditions or elevated temperatures, this isopropanol could potentially act as an alkylating agent in a "borrowing hydrogen" or "hydrogen autotransfer" type mechanism, though this is less likely under standard reductive amination conditions.[6]

  • Solution:

    • Ensure the purity of the starting monoprotected diazaspiro[3.3]heptane via NMR or LCMS analysis before starting the isopropylation.

    • Stick to selective reducing agents like NaBH(OAc)₃, which minimizes side reactions with the ketone.[3]

    • Maintain a controlled reaction temperature (typically room temperature is sufficient).

Question 3: My final product is difficult to purify. It appears to be contaminated with boron salts or other residues.

Answer: Purification challenges often stem from the workup procedure.

  • Cause: Boron-based reducing agents and their byproducts can form emulsions or sticky residues that complicate extraction.

  • Solution: Optimized Workup Protocol:

    • Quench Carefully: After the reaction is complete (monitored by TLC or LCMS), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) until gas evolution ceases. This neutralizes acidic byproducts.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3x) to ensure complete recovery.

    • Brine Wash: Wash the combined organic layers with brine to help break up emulsions and remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Final Purification: The crude product can then be purified by flash column chromatography on silica gel. A gradient elution using DCM and methanol (often with a small amount of ammonium hydroxide in the methanol, e.g., 1-2%, to prevent the amine from streaking on the column) is typically effective.

Part 3: Troubleshooting the Synthesis of the Spirocyclic Core

Issues in the final N-isopropylation step can sometimes be traced back to impurities generated during the formation of the diazaspiro[3.3]heptane ring system.

Question 4: The cyclization to form the second azetidine ring is low-yielding, producing a complex mixture of byproducts. What's going wrong?

Answer: The intramolecular cyclization is a nucleophilic substitution that is highly sensitive to the choice of base, solvent, and temperature.

  • Cause 1: Incorrect Base/Solvent Combination: The use of a strong, non-nucleophilic base is required. However, the base's effectiveness is solvent-dependent. For example, some reactions may be slow in THF but proceed well in DMF or with added water.[5]

    • Solution: Potassium tert-butoxide (t-BuOK) in THF is a commonly successful combination for this cyclization.[1][5] If this fails, exploring conditions like DBU in DMF at elevated temperatures (e.g., 70 °C) may be beneficial. However, be aware that forcing conditions can sometimes generate "significant levels of unidentified impurities".[5]

  • Cause 2: Substrate Degradation/Side Reactions: The precursor, often a 3-(chloromethyl)azetidine derivative, can undergo elimination reactions instead of substitution.

    • Solution: Maintain careful temperature control. Adding the base slowly at a lower temperature before gently heating can minimize initial side reactions. In some cases, a Grob-type fragmentation can be a known side reaction for related structures, leading to ring-opened products like 3-methylene azetidines.[7]

Troubleshooting_Tree start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Low Yield or Impure Product in Isopropylation q1 Reaction Complete? start->q1 Analysis problem_incomplete Incomplete Reaction q1->problem_incomplete No q2 Major Byproduct? q1->q2 Yes sol_reagent Use fresh NaBH(OAc)3 Check stoichiometry problem_incomplete->sol_reagent Check sol_imine Use anhydrous acetone/solvent Consider adding cat. AcOH problem_incomplete->sol_imine Check problem_overalk Over-alkylation q2->problem_overalk Yes (Mass = Di-isopropyl) problem_purification Purification Issues q2->problem_purification No (General Impurity) sol_overalk Check purity of starting amine Use selective reducing agent (NaBH(OAc)3) problem_overalk->sol_overalk Verify sol_purification Perform basic aqueous quench (NaHCO3) Use amine-specific chromatography (e.g., MeOH/NH4OH gradient) problem_purification->sol_purification Optimize

Caption: Troubleshooting decision tree for the N-isopropylation step.

Part 4: Data Summary & Recommended Protocols

Table 1: Troubleshooting Summary for N-Isopropylation
Observed Problem Probable Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Inactive reducing agent (degraded NaBH(OAc)₃).2. Insufficient imine/iminium formation (water present).3. Suboptimal pH.1. Use fresh, properly stored NaBH(OAc)₃.2. Use anhydrous solvents; add molecular sieves.3. Add 1 equivalent of acetic acid to catalyze imine formation.
Formation of Di-isopropyl Byproduct 1. Impure starting amine (contains N-isopropyl species).2. Non-selective reduction/side reactions.1. Confirm purity of starting 2,6-diazaspiro[3.3]heptane by LCMS/NMR.2. Use NaBH(OAc)₃ instead of NaBH₄; maintain room temperature.
Difficult Purification 1. Emulsion during aqueous workup.2. Product streaking on silica gel column.1. Quench with NaHCO₃(aq), extract thoroughly, and wash with brine.2. For chromatography, use a solvent system containing a small amount of base (e.g., 1% NH₄OH in MeOH).
Experimental Protocol: N-Isopropylation via Reductive Amination

This protocol is adapted from established methodologies for reductive amination of secondary amines.[3][5]

Materials:

  • tert-Butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (or other suitable monoprotected amine)

  • Acetone (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the monoprotected 2,6-diazaspiro[3.3]heptane (1.0 equiv) in anhydrous DCE (approx. 0.1 M concentration), add acetone (1.5-2.0 equiv).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. Note: The reaction is often mildly exothermic.

  • Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of 0-10% Methanol (containing 1% NH₄OH) in DCM to afford the pure this compound derivative.

References

  • Hamza, D., Stocks, M. J., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. Available from: [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Fesik, S. W., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Available from: [Link]

  • ResearchGate. (n.d.). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. Available from: [Link]

Sources

Technical Support Center: A Scientist's Guide to Optimizing the Synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. The 2,6-diazaspiro[3.3]heptane core is an increasingly important structural motif in modern drug discovery, serving as a rigid and three-dimensional bioisostere for piperazine.[1][2] This rigidity can offer significant advantages in optimizing target engagement and improving pharmacokinetic profiles.[3][4]

However, the synthesis of substituted diazaspiro[3.3]heptanes, particularly the selective introduction of functional groups, can present unique challenges that impact overall yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address common issues encountered during the synthesis of this compound. Our guidance is grounded in established chemical principles and field-proven methodologies to help you navigate these challenges effectively.

Recommended Synthetic Workflow

The most reliable and scalable route to this compound involves a multi-step sequence that prioritizes selectivity and control. The general strategy involves the initial formation of the core spirocyclic scaffold with one nitrogen atom protected, followed by the selective alkylation of the free secondary amine, and a final deprotection step if necessary.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Selective Alkylation cluster_2 Part 3: Final Product A 1. Precursor Synthesis (e.g., from Dibromoneopentyl Glycol derivatives) B 2. Mono-N-Boc-2,6-diazaspiro[3.3]heptane Formation of the core scaffold with one nitrogen protected. A->B Spirocyclization C 3. Reductive Amination React with Acetone in the presence of a reducing agent. B->C Key Step D 4. N-Boc-N'-Isopropyl- 2,6-diazaspiro[3.3]heptane Intermediate product. C->D E 5. This compound Final product after Boc deprotection. D->E Acidic Deprotection

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide

This section addresses specific, common problems that can arise during the synthesis, leading to diminished yields.

Q1: My initial spirocyclization to form the core N-Boc-2,6-diazaspiro[3.3]heptane scaffold is low-yielding, with a complex mixture of side products. What should I investigate?

A1: Low yields in the formation of the bis-azetidine core are a frequent challenge.[5] The success of this intramolecular double-alkylation is highly dependent on reaction conditions that favor the desired cyclization over polymerization or other side reactions.

Causality & Recommended Actions:

  • Base Selection is Critical: The choice of base is paramount for efficient cyclization.

    • Insight: Strong, non-nucleophilic bases are preferred. Potassium tert-butoxide (t-BuOK) is often effective as it promotes the deprotonation of the amine precursor to initiate the cyclization while minimizing competing side reactions.[6]

    • Action: If you are using weaker bases (e.g., K₂CO₃, Et₃N), consider switching to a stronger base like t-BuOK or NaH. Ensure the base is added portion-wise or slowly to maintain control over the reaction.

  • Solvent and Concentration: The reaction medium plays a crucial role in managing reaction kinetics.

    • Insight: Solvents like THF or DMF are commonly used.[6] High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which is a common competing pathway.

    • Action: Try running the reaction at a lower concentration (e.g., 0.05-0.1 M). If using DMF, ensure it is anhydrous, as water can interfere with the strong base and lead to hydrolysis of intermediates.[6]

  • Temperature Control:

    • Insight: While heating is often required to drive the reaction to completion, excessive temperatures can promote decomposition and side-product formation.

    • Action: Optimize the reaction temperature. Start at a moderate temperature (e.g., 70 °C) and monitor the reaction progress by TLC or LC-MS.[6] A temperature screen (e.g., 60 °C, 80 °C, 100 °C) may be necessary to find the optimal balance between reaction rate and cleanliness.

  • Precursor Quality:

    • Insight: The purity of your starting di-halo or di-tosyl precursor is essential. Impurities can interfere with the reaction and complicate purification.

    • Action: Ensure your precursor is fully characterized and purified before attempting the cyclization.

G start Low Spirocyclization Yield base Is the base strong enough? (e.g., t-BuOK, NaH) start->base solvent Are you using high dilution? (0.05-0.1 M) base->solvent Yes sol_yes Switch to a stronger, non-nucleophilic base. base->sol_yes No temp Is the temperature optimized? solvent->temp Yes sol_dilute Run reaction at lower concentration. solvent->sol_dilute No precursor Is the precursor pure? temp->precursor Yes sol_temp Perform a temperature screen (e.g., 60-100 °C). temp->sol_temp No sol_precursor Re-purify starting material. precursor->sol_precursor No end_node Yield Improved precursor->end_node Yes sol_yes->solvent sol_dilute->temp sol_temp->precursor sol_precursor->end_node

Caption: Troubleshooting decision tree for low spirocyclization yield.

Q2: The reductive amination step with acetone is sluggish and gives a poor yield of the N-isopropyl product. What parameters can I optimize?

A2: Reductive amination is a robust method, but its efficiency depends on the delicate balance between imine/iminium ion formation and the subsequent reduction.

Causality & Recommended Actions:

  • Imine Formation is Key: The rate-limiting step is often the formation of the iminium ion from the secondary amine and acetone.

    • Insight: This condensation reaction releases water, which can inhibit the reaction. The process is also often acid-catalyzed.

    • Action 1 (Catalysis): Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to facilitate iminium ion formation.[6]

    • Action 2 (Water Removal): While challenging with a low-boiling reagent like acetone, performing the reaction in a solvent like dichloroethane (DCE) or a toluene/methanol mixture with a Dean-Stark trap (for higher boiling ketones) can drive the equilibrium forward. For acetone, a stepwise approach is often superior.[6]

  • Stepwise vs. One-Pot Procedure:

    • Insight: A one-pot approach where all reagents are mixed at once can work, but a stepwise method often provides higher yields and better control.[6]

    • Action: First, stir the N-Boc-2,6-diazaspiro[3.3]heptane with acetone (which can also serve as the solvent or co-solvent) and catalytic AcOH for a few hours to form the iminium ion. Monitor its formation by LC-MS. Once the iminium is formed, add the reducing agent.

  • Choice of Reducing Agent:

    • Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for secondary amines as it is milder and more selective than sodium borohydride (NaBH₄) and tolerant of mild acidic conditions. NaBH₄ is also effective but may require pH control.

    • Action: If you are using NaBH₄ and getting low yields, switch to STAB. It is particularly effective in solvents like DCE or THF.

ParameterRecommendation 1Recommendation 2Rationale
Procedure Stepwise One-PotA stepwise approach allows for complete iminium ion formation before reduction, often leading to cleaner reactions and higher yields.[6]
Catalyst Catalytic Acetic Acid No CatalystWeak acid catalysis accelerates the formation of the iminium ion, which is often the rate-limiting step.[6]
Reducing Agent Sodium Triacetoxyborohydride (STAB) Sodium Borohydride (NaBH₄)STAB is milder and more selective for iminium ions, and it is stable in the slightly acidic conditions used to promote iminium formation.
Solvent Dichloroethane (DCE) Methanol (MeOH) / THFDCE is an excellent solvent for STAB reductions. If using NaBH₄, methanol is a suitable choice.

Table 1: Comparison of Reductive Amination Conditions.

Q3: I'm having trouble removing the Boc protecting group after isopropylation without affecting the spirocyclic core. What are the best conditions?

A3: Boc deprotection is a standard transformation, but with certain substrates, side reactions can occur, or the reaction can be incomplete.

Causality & Recommended Actions:

  • Standard Conditions:

    • Insight: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[7]

    • Action: The most common and effective method is using a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] These reactions are typically fast, often completing within 1-2 hours at room temperature.[9]

  • Problem: Incomplete Reaction:

    • Insight: If the reaction is sluggish, it may be due to insufficient acid stoichiometry or reduced reactivity of the protected amine.

    • Action: Ensure you are using a significant excess of acid (often used as the solvent system). If the reaction is still slow at room temperature, gentle heating to 40-50 °C can be effective, but should be monitored closely by TLC/LC-MS to avoid decomposition.[8]

  • Problem: Side-Product Formation (t-Butylation):

    • Insight: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule, including the newly deprotected nitrogen.[10]

    • Action: To prevent this, add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), anisole, or thioanisole (1-5 equivalents). These will trap the tert-butyl cation before it can react with your product.[10]

Detailed Experimental Protocol

Protocol: Synthesis of this compound

This protocol assumes the availability of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Part A: Reductive Amination

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq).

  • Solvent & Reagents: Dissolve the starting material in dichloroethane (DCE, ~0.2 M). Add acetone (1.5-2.0 eq) followed by glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Part B: Boc Deprotection

  • Setup: Dissolve the purified product from Part A in a minimal amount of DCM (optional, can aid solubility).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by LC-MS. The product will precipitate as the dihydrochloride salt.

  • Isolation: Once the reaction is complete, dilute the mixture with diethyl ether or MTBE to fully precipitate the salt. Filter the solid, wash with ether, and dry under vacuum to obtain this compound dihydrochloride as a white solid.

  • Free-Basing (Optional): To obtain the free amine, dissolve the salt in water, cool in an ice bath, and basify to >pH 12 with 6N NaOH. Extract the product into a suitable organic solvent (e.g., DCM or EtOAc), dry the organic layer, and concentrate to yield the final product.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the 2,6-diazaspiro[3.3]heptane scaffold considered a valuable building block? This scaffold serves as a conformationally restricted analogue of piperazine.[1][2] Its rigid, sp³-rich, three-dimensional structure can lead to improved binding selectivity, enhanced metabolic stability, and better aqueous solubility compared to flatter, more traditional aromatic scaffolds.[3][4] These properties make it highly attractive for modern drug discovery programs aiming to move away from "flatland".

FAQ 2: Are there alternative ways to introduce the isopropyl group besides reductive amination? Yes, direct N-alkylation with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base (like K₂CO₃ or DIEA) is a possible alternative. However, this method often suffers from a lack of selectivity, leading to significant amounts of the di-alkylated byproduct and unreacted starting material. Reductive amination is generally a cleaner and more controlled method for introducing the isopropyl group onto a secondary amine, resulting in higher yields of the desired mono-alkylated product.

FAQ 3: Can I perform the isopropylation on the unprotected 2,6-diazaspiro[3.3]heptane and then separate the products? While technically possible, it is not recommended if high yield and purity of the mono-isopropyl product are desired. Reacting the unprotected core with acetone and a reducing agent will produce a statistical mixture of the mono-isopropyl product, the di-isopropyl product, and unreacted starting material. Separating these closely related amines by chromatography is often very difficult and leads to significant material loss. The protecting group strategy is far more efficient.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • Hamza, D., & Jones, M. J. (2008). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2008(13), 1971-1975.
  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3841–3844.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Hamza, D., & Jones, M. J. (2008). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6536–6539.
  • DeLano, T. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546–1552.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of....
  • Molbase. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism [Video]. YouTube.
  • CP Lab Safety. (n.d.). This compound, 96% Purity, C8H16N2, 100 mg.
  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • ACS Publications. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Ambeed. (n.d.). Directly From The Hive (Building Blocks, Catalysts, Inhibitors).

Sources

Overcoming solubility issues with 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this versatile building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solubility

This section addresses the most common initial questions regarding the solubility of this compound, grounding your troubleshooting efforts in core chemical principles.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility behavior of this molecule is a direct consequence of three primary structural features:

  • Two Basic Nitrogen Atoms: The molecule is a diamine. These nitrogens have lone pairs of electrons that readily accept protons, making the compound basic. The predicted pKa of the parent 2,6-diazaspiro[3.3]heptane scaffold is approximately 10.69, indicating significant basicity.[1][2] This is the most critical feature for manipulating its aqueous solubility.

  • The Isopropyl Group: Attached to one of the nitrogen atoms, the nonpolar isopropyl group increases the molecule's overall hydrophobicity. As the hydrocarbon portion of an amine increases, its solubility in water generally decreases.[3] This makes the free base form of the molecule less soluble in aqueous media compared to its parent scaffold.

  • Rigid Spirocyclic Core: The spiro[3.3]heptane framework is a three-dimensional, rigid structure. This non-planar geometry can disrupt efficient crystal lattice packing, which can sometimes lead to improved solubility compared to flat, aromatic molecules of similar molecular weight.[4][5]

Q2: Why is the pH of the medium so critical for the aqueous solubility of this compound?

A: The pH is the single most important factor governing the aqueous solubility of this compound. Because it is a basic compound, its state of ionization is directly controlled by the pH of the solution.[6][7]

  • In Neutral or Basic Conditions (pH > ~9): The amine groups are in their neutral, unprotonated "free base" form. This form is less polar and significantly less soluble in water.

  • In Acidic Conditions (pH < ~8): The amine groups become protonated, forming ammonium salts (e.g., a hydrochloride or dihydrochloride salt). These ionic forms are much more polar and, consequently, vastly more soluble in water.[8]

This relationship is a chemical equilibrium. By adding acid, you shift the equilibrium toward the soluble, protonated form.

G cluster_0 Chemical Equilibrium in Water Insoluble Insoluble Free Base (R-NH-R') Soluble Soluble Protonated Salt (R-NH2+-R') Insoluble->Soluble + H+ (Acid) (Shifts Right) Soluble->Insoluble + OH- (Base) (Shifts Left)

Caption: pH-dependent equilibrium of this compound.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A: Understanding this distinction is crucial for designing robust experiments and interpreting results correctly.

  • Thermodynamic Solubility: This is the true, equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure. It is a fixed physical property. Given enough time, any solution will eventually reach this concentration.[5]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was rapidly prepared, often from a high-concentration DMSO stock.[5] The result can be influenced by the solid-state form of the compound (amorphous vs. crystalline polymorphs) and the experimental conditions. Kinetic solubility often gives a higher, but less stable, value than thermodynamic solubility.

Practical Implications: For most screening and reaction setups, you are dealing with kinetic solubility. If you notice your compound dissolving initially but then precipitating over time, you may have exceeded the thermodynamic solubility limit. For formulation and final product development, understanding the thermodynamic solubility is essential for long-term stability.

Section 2: Troubleshooting Guide - Poor Aqueous Solubility

Scenario: You are trying to prepare a solution of this compound (free base) in an aqueous buffer (e.g., PBS, pH 7.4) for a biological assay, but it is not dissolving.

This workflow provides a systematic approach to resolving this common issue.

G start Problem: Compound is insoluble in aqueous buffer check_form Step 1: Verify Form Is it the free base? start->check_form ph_adjust Step 2: pH Adjustment Titrate with dilute HCl to pH < 7 check_form->ph_adjust Yes check_sol Is it soluble now? ph_adjust->check_sol cosolvent Step 3: Use a Co-solvent Add DMSO or Ethanol (e.g., 1-5%) check_sol->cosolvent No success Solution Found check_sol->success Yes check_sol2 Is it soluble now? cosolvent->check_sol2 salt_form Step 4: Prepare a Stable Salt Convert to a solid HCl salt for future use check_sol2->salt_form No, or if precipitation occurs over time check_sol2->success Yes fail Advanced Formulation Needed (e.g., Cyclodextrins) check_sol2->fail Still Insoluble salt_form->success Solves long-term issue

Caption: Decision workflow for solubilizing basic amines in aqueous media.

Method 1: pH Adjustment (Primary Recommendation)

This is the most effective and direct method. You will convert the insoluble free base into a soluble salt in situ.

Experimental Protocol: Preparation of a 10 mM Acidified Stock Solution

  • Weigh Compound: Weigh out the required amount of this compound free base (MW: 140.23 g/mol ) for your desired volume and concentration.

  • Add Solvent: Add approximately 90% of the final required volume of your aqueous buffer or deionized water. You will observe a suspension or insoluble material.

  • Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance. The solid material should begin to dissolve as the pH drops and the amine becomes protonated.

  • Check pH: Use a calibrated pH meter or pH paper to ensure the final pH is in the desired acidic range (typically pH 4-6 is sufficient for full dissolution). A pH of 8 or higher indicates a basic solution, suggesting an amine.[8]

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining solvent to reach the final target volume and mix thoroughly.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Method 2: Co-solvent Systems

If pH adjustment is not compatible with your experimental system, a co-solvent can be used. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for dissolving organic molecules.[7]

Table 1: Recommended Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Starting % (v/v)Considerations
Dimethyl Sulfoxide (DMSO) 1 - 5%Biologically active at higher concentrations. Ensure final concentration is tolerated by your assay.
Ethanol (EtOH) 2 - 10%Can cause protein precipitation at higher concentrations. Volatile.
Methanol (MeOH) 2 - 10%Can be toxic to some cell lines. Volatile.

Experimental Protocol: Using a Co-solvent

  • Prepare Stock: Dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 100 mM).

  • Dilution: Serially dilute this stock into your aqueous buffer to achieve the final desired concentration.

  • Observe: Monitor for any precipitation upon dilution. If precipitation occurs, the concentration in the final aqueous system is too high.

Section 3: Troubleshooting Guide - Organic Solvent Solubility

Scenario: You are setting up a chemical reaction or purification (e.g., chromatography) and need to select an appropriate organic solvent.

The principle of "like dissolves like" is your primary guide here.[7][9] The polarity of your solvent must be matched to the polarity of your compound. As a diamine, this compound has polar characteristics but also significant nonpolar, hydrocarbon content.

Table 2: Guide to Organic Solvent Selection Based on Polarity

PolaritySolvent ExamplesExpected Solubility of Free BaseRationale
Nonpolar Hexanes, Toluene, Diethyl EtherLow to ModerateThe polar amine groups limit solubility in highly nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN)Good to ExcellentThese solvents can interact with the polar N-H bonds without being acidic or basic, providing a good balance.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Good to ExcellentThese solvents can hydrogen-bond with the amine groups, promoting solubility.
Highly Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ExcellentThese are strong, highly polar solvents capable of dissolving a wide range of organic compounds.[10]
Protocol: Small-Scale Solubility Screening

This protocol helps you quickly and efficiently determine the best solvent for your needs using minimal compound.

  • Aliquot Compound: In several small vials (e.g., 1 mL glass vials), place a small, pre-weighed amount of your compound (e.g., 1-2 mg).

  • Add Solvent: To each vial, add a measured volume of a different test solvent (e.g., 100 µL). This corresponds to a concentration of 10-20 mg/mL.

  • Mix: Agitate each vial vigorously for 1-2 minutes at room temperature (e.g., using a vortex mixer).

  • Observe: Visually inspect each vial for dissolved solids. Classify as 'Insoluble', 'Partially Soluble', or 'Freely Soluble'.

  • Heat (Optional): For vials where the compound is partially soluble, gently warm the mixture (e.g., to 40-50 °C).[11] An increase in temperature often increases solubility.[9] Observe if more material dissolves.

  • Document: Record your observations in a table to guide your large-scale experiment.

References

  • Starchl, E., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health. [Link]

  • De la Torre, B. G., et al. (2022). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

  • European Patent Office. Azaspiro compounds, their production and use.
  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Reddit. (2019). Why do longer amines have less solubility than shorter amines?[Link]

  • CP Lab Safety. This compound, 96% Purity, C8H16N2, 100 mg. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • PubChem. 2,6-Diazaspiro(3.3)heptane. [Link]

  • PubChem. 2-Azaspiro(3.3)heptane. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Al-Targi, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Roy, P., et al. (2023). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Al-Targi, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Sunway Pharm Ltd. This compound - CAS:1559064-13-9. [Link]

  • PubChem. 2-Methyl-2,6-diazaspiro[3.3]heptane. [Link]

Sources

Technical Support Center: Stability Challenges of the Diazaspiro[3.ai]heptane Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the diazaspiro[3.3]heptane ring system. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice for the stability challenges you may encounter during your research and development activities. The unique spirocyclic structure of diazaspiro[3.3]heptanes, while offering exciting possibilities as a piperazine bioisostere, also presents specific stability considerations that require careful management.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of the diazaspiro[3.3]heptane ring.

Q1: What are the primary drivers of instability in the diazaspiro[3.3]heptane ring?

The primary driver of instability in the diazaspiro[3.3]heptane ring is ring strain .[3][4] This arises from the deviation of bond angles within the two four-membered azetidine rings from the ideal tetrahedral angle of 109.5°.[3][5] This inherent strain makes the ring system susceptible to cleavage under certain conditions.

Q2: How does the diazaspiro[3.3]heptane ring behave under acidic conditions?

The diazaspiro[3.3]heptane ring is known to be sensitive to strong acidic conditions. For instance, treatment with hydrogen chloride (HCl) can lead to ring-opening reactions.[6] This is a critical consideration during deprotection steps in a synthetic sequence. Trifluoroacetic acid (TFA) in dichloromethane is often a preferred alternative for Boc deprotection as it is less prone to causing ring cleavage.[6]

Q3: What is the thermal stability of the diazaspiro[3.3]heptane core?

While specific quantitative data is dependent on the substitution pattern, diazaspiro[3.3]heptane derivatives are generally stable at elevated temperatures required for many organic reactions, such as in palladium-catalyzed amination reactions which can be run at 110 °C.[2] However, prolonged exposure to very high temperatures, especially in the presence of reactive reagents, could potentially lead to degradation.

Q4: Are there specific protecting groups that enhance the stability of the diazaspiro[3.3]heptane ring?

The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common in the synthesis of diazaspiro[3.3]heptane derivatives.[1][2] While not directly enhancing the inherent stability of the ring system itself, these groups are crucial for controlling reactivity and preventing unwanted side reactions at the nitrogen atoms during synthesis. The choice of protecting group and the conditions for its removal are critical to maintaining the integrity of the spirocyclic core.[6]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common experimental challenges related to the stability of the diazaspiro[3.3]heptane ring.

Guide 1: Preventing Ring Opening During N-Deprotection

Issue: You observe significant byproducts consistent with ring-opened species after attempting to deprotect a Boc-protected 2,6-diazaspiro[3.3]heptane derivative using HCl in diethyl ether.

Causality: The strong acidic and nucleophilic nature of the chloride ion in HCl solutions can promote the cleavage of the strained azetidine rings.

Troubleshooting Protocol:

  • Reagent Selection: Immediately switch from HCl-based deprotection methods to milder acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the recommended first choice.[6]

  • Reaction Monitoring: Perform the deprotection at room temperature and monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to avoid prolonged exposure to the acidic environment.

  • Work-up Procedure: Upon completion, quench the reaction promptly with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and prevent further degradation during work-up and purification.

Experimental Workflow for Boc Deprotection:

G cluster_0 Boc Deprotection Workflow Start Start Dissolve Dissolve Boc-protected diazaspiro[3.3]heptane in DCM Start->Dissolve Add_TFA Add TFA dropwise at room temperature Dissolve->Add_TFA Monitor Monitor reaction by TLC/LC-MS Add_TFA->Monitor Quench Quench with saturated NaHCO3 solution Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify the free amine Dry_Concentrate->Purify End End Purify->End

Caption: Recommended workflow for Boc deprotection of 2,6-diazaspiro[3.3]heptanes.

Guide 2: Managing Stability During Synthesis and Cyclization

Issue: Low yields or formation of complex mixtures are observed during the cyclization step to form the diazaspiro[3.3]heptane ring.

Causality: The formation of the strained spirocyclic system can be challenging. Inefficient cyclization conditions can lead to side reactions, including polymerization or the formation of alternative, more stable ring systems. The choice of base and solvent is critical for a successful cyclization.[7]

Troubleshooting Protocol:

  • Base and Solvent Optimization: The combination of potassium tert-butoxide in THF has been shown to be effective for the cyclization to form 2,6-diazaspiro[3.3]heptanes.[7] If this is not providing the desired outcome, consider screening other non-nucleophilic bases and aprotic solvents.

  • Temperature Control: While heating is often necessary to drive the cyclization, excessive temperatures can promote decomposition. Optimize the reaction temperature, starting at a moderate level (e.g., 70 °C) and adjusting as needed based on reaction monitoring.[7]

  • Precursor Purity: Ensure the purity of the acyclic precursor. Impurities can interfere with the cyclization reaction and lead to the formation of byproducts.

Key Cyclization Parameters:

ParameterRecommended ConditionRationale
Base Potassium tert-butoxideA strong, non-nucleophilic base that promotes intramolecular cyclization.
Solvent Tetrahydrofuran (THF)An aprotic solvent that is generally compatible with strong bases and the reaction intermediates.
Temperature 70 °CProvides sufficient energy for cyclization without promoting significant degradation.
Guide 3: Ensuring Long-Term Storage Stability

Issue: Gradual degradation of a purified diazaspiro[3.3]heptane derivative is observed over time during storage.

Causality: The inherent ring strain of the diazaspiro[3.3]heptane core can make it susceptible to slow degradation, potentially catalyzed by atmospheric moisture or acidic/basic residues from the purification process.

Troubleshooting Protocol:

  • Storage Conditions: Store diazaspiro[3.3]heptane compounds in a dry, inert atmosphere.[8] Using a desiccator or storing under an inert gas like argon or nitrogen is recommended.

  • Temperature: For long-term storage, keeping the compounds at a reduced temperature (e.g., 2-8 °C) can help to minimize degradation pathways.[8]

  • Purity: Ensure the final compound is free of any acidic or basic impurities from the work-up or chromatography. Trace amounts of acid or base can catalyze decomposition over time.

  • Salt Formation: For basic diazaspiro[3.3]heptane derivatives, conversion to a stable salt form, such as an oxalate salt, can improve handling and long-term stability.[2]

Degradation Pathway Visualization:

G cluster_1 Potential Degradation Under Acidic Conditions DSH Diazaspiro[3.3]heptane Protonated_DSH Protonated Diazaspiro[3.3]heptane DSH->Protonated_DSH H+ Ring_Opened Ring-Opened Products Protonated_DSH->Ring_Opened Nucleophilic Attack (e.g., Cl-)

Caption: Simplified representation of acid-catalyzed ring opening of a diazaspiro[3.3]heptane.

References

  • Burkhard, J. A., Guérot, C. M., Knust, H., & Carreira, E. M. (2010). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 12(9), 1944–1947. [Link]

  • Kaur, M., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(16), 4944. [Link]

  • Carreira, E. M., et al. (2010). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 12(9), 1944-1947. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(18), 7279–7283. [Link]

  • Shipman, M., et al. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 83(1), 491-498. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(23), 5988-5991. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(13), 6739-6748. [Link]

  • Kaur, M., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Molecules, 26(23), 7208. [Link]

  • Grygorenko, O. O., et al. (2016). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and piperidine as building blocks for drug design. RSC Advances, 6(82), 78775-78784. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757-761. [Link]

  • Grygorenko, O. O., et al. (2018). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 6(2), 52-59. [Link]

  • Natho, P., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications, 59(82), 12221-12234. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Burkhard, J. A., et al. (2012). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 14(23), 5988-91. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem Compound Database. [Link]

  • LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained [Video]. YouTube. [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]

  • LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Isopropyl-2,6-diazaspiro[3.3]heptane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the optimization of reaction temperature during the formation of this valuable spirocyclic scaffold.

Introduction

The 2,6-diazaspiro[3.3]heptane core is a key building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can confer favorable pharmacological properties. The introduction of an isopropyl group at one of the nitrogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and target engagement. A common and effective method for this transformation is the reductive amination of a mono-protected or unprotected 2,6-diazaspiro[3.3]heptane with acetone. However, the successful and high-yielding synthesis of this compound is highly dependent on carefully controlled reaction conditions, with temperature being a critical parameter.

This guide will provide a comprehensive overview of the key considerations for optimizing the reaction temperature, troubleshooting common issues, and answering frequently asked questions to enable you to achieve consistent and reliable results in your experiments.

Troubleshooting Guide: Temperature Optimization

This section addresses common issues encountered during the synthesis of this compound, with a focus on the role of reaction temperature.

Issue 1: Low or No Product Yield

Question: I am attempting the reductive amination of 2,6-diazaspiro[3.3]heptane with acetone and observing very low or no formation of the desired this compound. What are the potential temperature-related causes and how can I troubleshoot this?

Answer: Low or no yield in this reductive amination can stem from several factors where temperature plays a crucial role. Here is a systematic approach to troubleshooting:

  • Insufficient Imine Formation: The first step of reductive amination is the formation of an iminium ion intermediate from the reaction of the amine with acetone. This reaction is an equilibrium process.

    • Causality: At low temperatures, the rate of imine formation can be very slow, especially given the steric hindrance of the spirocyclic amine. The equilibrium may not favor the imine, leading to a low concentration of the key intermediate for reduction.

    • Troubleshooting:

      • Gradual Temperature Increase: If the reaction is being run at room temperature or below, a modest increase in temperature (e.g., to 40-50 °C) can significantly accelerate imine formation. Monitor the reaction by TLC or LC-MS to track the consumption of the starting amine.

      • Stepwise Approach: Consider a stepwise procedure where the 2,6-diazaspiro[3.3]heptane and acetone are stirred together in a suitable solvent (e.g., methanol or a toluene-methanol mixture) at a slightly elevated temperature for a period to facilitate imine formation before the addition of the reducing agent.[1]

      • Water Removal: The formation of the imine produces water, which can shift the equilibrium back to the starting materials. While not directly a temperature effect, heating can be combined with methods for water removal, such as the use of molecular sieves or a Dean-Stark apparatus, to drive the reaction forward.

  • Decomposition of Reactants or Product:

    • Causality: While higher temperatures can promote the reaction, excessive heat can lead to the decomposition of the starting materials, the iminium ion intermediate, or the final product. The strained bis-azetidine core of the diazaspiro[3.3]heptane system may have limited thermal stability.

    • Troubleshooting:

      • Temperature Screening: If you suspect decomposition, it is crucial to perform a temperature screening study. Set up small-scale reactions at various temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C) and monitor the reaction profile over time. This will help identify the optimal temperature that balances reaction rate and stability.

      • Analysis of Byproducts: Use techniques like GC-MS or LC-MS/MS to identify any major byproducts. The nature of these byproducts can provide clues about the decomposition pathway and help in selecting a more appropriate temperature range.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, reducing the purity of my this compound. How can temperature influence side product formation?

Answer: Temperature is a key factor in controlling the selectivity of a reaction. In the context of this synthesis, several side reactions can be influenced by temperature:

  • Over-alkylation: If the starting material is the unprotected 2,6-diazaspiro[3.3]heptane, there is a possibility of di-isopropylation.

    • Causality: At higher temperatures, the rate of the second alkylation might become competitive with the first, especially if a large excess of acetone and reducing agent is used.

    • Troubleshooting:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for mono-alkylation.

      • Stoichiometry Control: Carefully control the stoichiometry of acetone and the reducing agent. Using a slight excess of the amine relative to acetone can also favor mono-alkylation.

      • Use of a Mono-Protected Starting Material: The most effective way to prevent over-alkylation is to start with a mono-protected 2,6-diazaspiro[3.3]heptane (e.g., the Boc-protected derivative).

  • Reduction of Acetone: The reducing agent can directly reduce acetone to isopropanol.

    • Causality: This side reaction is more likely to occur at higher temperatures and can consume the reducing agent, leading to incomplete conversion of the starting amine.

    • Troubleshooting:

      • Choice of Reducing Agent: Some reducing agents are more chemoselective for imines over ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less reactive towards ketones than sodium borohydride (NaBH₄).

      • Stepwise Addition: Add the reducing agent portion-wise at a controlled temperature to maintain a low concentration of the reductant and favor the reduction of the iminium ion as it is formed.

  • Ring-Opening or Rearrangement: The strained spiro[3.3]heptane system might be susceptible to ring-opening or rearrangement under harsh conditions.

    • Causality: High temperatures, especially in the presence of acidic or basic reagents, can promote these undesired pathways. For instance, a Grob-type fragmentation has been observed as a side reaction in the synthesis of related oxetane systems.[2]

    • Troubleshooting:

      • Milder Conditions: Opt for the mildest possible reaction conditions that still provide a reasonable reaction rate. This includes using a moderate temperature and avoiding strong acids or bases if possible.

      • Careful pH Control: The pH of the reaction can be critical. For reductive amination, a slightly acidic pH (around 5-6) is often optimal to facilitate imine formation without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the reductive amination of 2,6-diazaspiro[3.3]heptane with acetone?

A1: A good starting point for this reaction is room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can gradually increase the temperature in 10-15 °C increments. For many reductive aminations, a temperature range of 40-60 °C is often effective. In some syntheses of 2,6-diazaspiro[3.3]heptane derivatives, cyclization steps have been successfully carried out at temperatures as high as 70 °C and 110 °C, suggesting the core structure can be stable at elevated temperatures for limited periods.[1]

Q2: How does the choice of reducing agent affect the optimal reaction temperature?

A2: The reactivity of the reducing agent can influence the optimal temperature.

  • Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent. Reactions with NaBH₄ can often be carried out at lower temperatures (0 °C to room temperature). However, it can also reduce the starting ketone (acetone).

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent that is effective at slightly acidic pH. It is less likely to reduce acetone, allowing for a wider temperature window for imine formation. Reactions with NaBH₃CN are often run at room temperature to 50 °C.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often preferred for reductive aminations. It is effective at room temperature and can tolerate slightly acidic conditions.

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While increasing the temperature will generally increase the reaction rate, it is not always the best approach. As discussed in the troubleshooting guide, higher temperatures can lead to side reactions, decomposition, and reduced selectivity. It is crucial to find the optimal temperature that provides a reasonable reaction time without compromising yield and purity. A temperature screening experiment is highly recommended to determine the ideal conditions for your specific setup.

Q4: What are the signs that my reaction temperature is too high?

A4: Signs that your reaction temperature may be too high include:

  • The appearance of multiple new spots on a TLC plate that are not the starting material or the desired product.

  • A darkening or change in the color of the reaction mixture, which could indicate decomposition.

  • A decrease in the amount of desired product over time after an initial increase, as observed by LC-MS analysis.

  • The formation of gaseous byproducts.

Experimental Protocols

Protocol 1: Temperature Screening for Reductive Amination

This protocol outlines a general procedure for screening the optimal reaction temperature for the synthesis of this compound.

  • Setup: In four separate reaction vials, place a magnetic stir bar and add the mono-Boc-protected 2,6-diazaspiro[3.3]heptane (1 equivalent).

  • Reagent Addition: To each vial, add anhydrous methanol, followed by acetone (1.5 equivalents).

  • Temperature Control: Place each vial in a temperature-controlled heating block set to a different temperature: 25 °C, 40 °C, 55 °C, and 70 °C.

  • Stirring: Stir the mixtures for 30 minutes to allow for imine formation.

  • Reducing Agent Addition: To each vial, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by TLC or LC-MS.

  • Analysis: Compare the conversion of the starting material, the yield of the desired product, and the formation of any byproducts at each temperature to determine the optimal condition.

Temperature (°C)Time (h)Conversion (%)Product Yield (%)Notes
25244035Slow reaction
4089590Clean reaction, good rate
554>9892Faster rate, minor byproducts
702>9885Significant byproduct formation

Table 1: Example data from a temperature screening experiment.

Visualization

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Imine Is Imine Formation Inefficient? Start->Check_Imine Check_Decomp Is Decomposition Occurring? Start->Check_Decomp Increase_Temp Gradually Increase Temperature (e.g., to 40-50 °C) Check_Imine->Increase_Temp Yes Stepwise Try Stepwise Protocol: 1. Form Imine (Heat) 2. Add Reducing Agent Check_Imine->Stepwise Yes Temp_Screen Perform Temperature Screening (e.g., RT, 40, 60, 80 °C) Check_Decomp->Temp_Screen Yes Monitor Monitor by TLC/LC-MS Increase_Temp->Monitor Stepwise->Monitor Analyze_Byproducts Analyze Byproducts (LC-MS, GC-MS) Temp_Screen->Analyze_Byproducts Monitor2 Monitor by TLC/LC-MS Analyze_Byproducts->Monitor2 Success Improved Yield Monitor->Success Monitor2->Success

Caption: A decision tree for troubleshooting low yield issues.

Conclusion

Optimizing the reaction temperature is a critical step in the successful synthesis of this compound. By understanding the interplay between temperature, reaction kinetics, and the stability of the involved species, researchers can effectively troubleshoot common issues such as low yield and side product formation. A systematic approach, including temperature screening and careful analysis of the reaction profile, will lead to the development of a robust and reproducible synthetic protocol for this important building block.

References

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. [Link]

  • Boc-2,6-diazaspiro[3.3]heptane synthesis and applications. (n.d.). Various chemical suppliers.
  • Baran, P. S. (2017). Hetero-spirocycles (strategies & tactics). Baran Lab, Scripps Research. [Link]

  • Reddy, B. V. S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6448–6451. [Link]

  • Wessjohann, L. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6448–6451. [Link]

Sources

Technical Support Center: Synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this increasingly important scaffold in modern drug discovery. As a rigid, three-dimensional piperazine bioisostere, 2,6-diazaspiro[3.3]heptane and its derivatives offer unique structural and physicochemical properties.[1][2] However, their synthesis can present specific challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes and a mechanistic understanding of potential side reactions. Our goal is to help you diagnose experimental issues, identify and characterize byproducts, and optimize your synthetic protocols for higher yield and purity.

Overview of a Common Synthetic Route: Reductive Amination

A prevalent method for synthesizing N-substituted 2,6-diazaspiro[3.3]heptanes is the mono-N-alkylation of a pre-formed spirocyclic core, often available as a salt or with a protecting group on one of the nitrogens. A typical final step involves the reductive amination of 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane with acetone, followed by deprotection.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details the likely causes and provides actionable steps for resolution.

Question 1: My reaction yield is consistently low after the reductive amination step. What are the primary causes?

Answer:

Low yields in the reductive amination of 2,6-diazaspiro[3.3]heptane derivatives with acetone are often traced back to three main areas: the quality of the starting materials, the efficiency of the reducing agent, and the reaction conditions.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Formation: The first step of the reaction is the formation of an iminium ion intermediate between the secondary amine and acetone. This equilibrium can be unfavorable.

    • Solution: Add a mild desiccating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to remove the water byproduct and drive the equilibrium towards the iminium ion. Alternatively, performing the reaction in a stepwise manner where the imine is pre-formed before adding the reducing agent can significantly improve yields.[3]

  • Reducing Agent Inactivity: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this transformation. They can degrade upon improper storage.

    • Solution: Use a fresh bottle of the reducing agent. STAB is particularly sensitive to moisture. Ensure it is stored in a desiccator and handled quickly in an inert atmosphere if possible. To test the activity of a batch, run a small-scale, reliable control reaction.

  • Suboptimal pH: The pH of the reaction is critical. The reaction requires a slightly acidic environment (typically pH 5-6) to facilitate iminium ion formation without significantly hydrolyzing the iminium ion or deactivating the amine nucleophile.

    • Solution: Add a small amount of acetic acid (typically 1-2 equivalents) to the reaction mixture.[3] This protonates the intermediate, forming the more electrophilic iminium ion, which is more readily reduced.

  • Steric Hindrance: The isopropyl group is relatively small, but the spirocyclic nature of the amine can still present some steric hindrance.

    • Solution: Increase the reaction time and/or temperature moderately (e.g., from room temperature to 40-50 °C) to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Question 2: My crude NMR spectrum shows multiple unexpected signals. How can I identify the major byproducts?

Answer:

Unexpected signals in the NMR spectrum point to the presence of impurities or byproducts. Based on the typical reductive amination pathway, several common species can be anticipated. The key is to look for characteristic signals of starting materials, intermediates, and plausible side-products.

Common Byproducts and Their Spectroscopic Signatures:

Byproduct Name Likely Cause Expected ¹H NMR Signature
Unreacted 2,6-diazaspiro[3.3]heptane (or its mono-protected precursor)Incomplete reaction; inactive reagents.Absence of the isopropyl group signals (septet and doublet). Presence of a singlet for the N-H proton (if unprotected).
N,N'-diisopropyl-2,6-diazaspiro[3.3]heptaneUse of unprotected 2,6-diazaspiro[3.3]heptane as starting material, leading to dialkylation.Two sets of isopropyl signals (septet and doublet), potentially overlapping. Symmetric structure may simplify the spectrum.
Hydroxylamine intermediateIncomplete reduction of the iminium ion followed by aqueous workup.Signals may be broad and difficult to identify. Look for an upfield shift of the methine proton compared to the final product.
Aldol Adducts of AcetoneBasic contaminants in reagents or glassware.Presence of signals corresponding to diacetone alcohol or mesityl oxide, often with characteristic methyl singlets and olefinic protons.

Workflow for Byproduct Identification:

Below is a systematic workflow to help identify unknown species in your reaction mixture.

G cluster_0 Byproduct Identification Workflow start Crude Reaction Mixture lcms Analyze by LC-MS start->lcms nmr Analyze by ¹H and ¹³C NMR start->nmr mass_check Masses Match? lcms->mass_check Compare masses to expected byproducts signal_check Signals Match? nmr->signal_check Compare signals to known spectra known_byproduct Hypothesize Byproduct Structure mass_check->known_byproduct Yes isolation Isolate Impurity (e.g., Prep-HPLC/SFC) mass_check->isolation No signal_check->known_byproduct Yes signal_check->isolation No end structural_elucidation Full Structural Elucidation (2D NMR, HRMS) isolation->structural_elucidation Characterize pure fraction

Caption: A logical workflow for identifying reaction byproducts.

Step-by-Step Protocol:

  • LC-MS Analysis: Run an LC-MS on your crude material. This is the fastest way to get molecular weights of the components. Compare the observed masses with the theoretical masses of the starting material, product, and potential byproducts listed in the table above.

  • NMR Analysis: Carefully analyze the crude ¹H NMR. Integrate all signals and compare the ratios. The presence of unreacted starting material is often the simplest explanation.

  • Isolation and Characterization: If a major unknown byproduct is present, it may need to be isolated for full characterization.[4] Preparative HPLC or flash column chromatography can be used to obtain a pure sample, which can then be subjected to 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm its structure.

Frequently Asked Questions (FAQs)

Q: What is the most common byproduct when starting from unprotected 2,6-diazaspiro[3.3]heptane?

A: The most common and often difficult-to-remove byproduct is the N,N'-diisopropyl-2,6-diazaspiro[3.3]heptane . Because both secondary amines are available for reaction, over-alkylation is a significant risk. To avoid this, it is highly recommended to start with a mono-protected version of the scaffold, such as N-Boc-2,6-diazaspiro[3.3]heptane.[5] This ensures selective alkylation on the free secondary amine.

Q: My final product is an oil, but I need a solid for downstream applications. What can I do?

A: The freebase of this compound is often a low-melting solid or a thick oil. Conversion to a salt is the most reliable method to obtain a stable, crystalline solid.

Protocol for Salt Formation:

  • Dissolve the purified freebase oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of the desired acid (e.g., HCl in ether, or a solution of oxalic acid or tartaric acid in ethanol) dropwise with stirring.

  • Continue addition until precipitation is complete. You can monitor the pH of the solution.

  • Stir the resulting slurry for 1-2 hours, sometimes with cooling, to maximize crystallization.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Dihydrochloride salts are common for this class of compounds.[6]

Q: I am having trouble with the cyclization step to form the spirocyclic core itself. The reaction is messy. What are the key parameters?

A: Formation of the strained bis-azetidine core is a challenging step. Success often depends on the choice of solvent, base, and leaving group on the precursor. Some studies have reported that attempting the cyclization with certain precursors and primary amines leads to complex mixtures.[3]

Key Considerations for Cyclization:

  • Solvent and Base: The combination of THF as a solvent with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) has been shown to be effective.[3] In other cases, polar aprotic solvents like DMF, sometimes with added water, can promote clean cyclization without an added base, particularly if the precursor has good leaving groups.[3]

  • Precursor Choice: Activating diols as ditriflates or using dichlorides as precursors can be viable routes. However, the reaction's success is highly substrate-dependent. A stepwise approach, forming one azetidine ring first, can sometimes provide a cleaner route to the spirocycle.

The general relationship between reaction parameters and outcomes can be visualized as follows:

G cluster_1 Cyclization Parameter Dependencies precursor Precursor (Dihalide, Ditosylate) outcome Reaction Outcome precursor->outcome conditions Conditions (Solvent, Base, Temp) conditions->outcome product Desired Spirocycle outcome->product Optimized byproducts Complex Mixture (Oligomers, Fragments) outcome->byproducts Suboptimal

Caption: Key factors influencing the success of the cyclization step.

References

  • Hamza, D., Stocks, M., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. [Link]

  • ChemWhat. (n.d.). Synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis and Identification. Retrieved from [Link]

  • Dandapani, S., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 199-202. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). PDF: Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 2-Isopropyl-2,6-diazaspiro[3.3]heptane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the chemical modification of this valuable scaffold. As a strained, three-dimensional building block, this compound offers unique advantages as a piperazine bioisostere, including improved physicochemical properties and metabolic stability.[1][2] However, its inherent ring strain and distinct nitrogen environments demand carefully optimized reaction protocols.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

The this compound scaffold possesses two nitrogen atoms with distinct electronic and steric environments. The nitrogen at the 2-position is a tertiary amine due to the isopropyl substituent, making it a weaker nucleophile and sterically hindered. The nitrogen at the 6-position is a secondary amine, which is significantly more nucleophilic and sterically accessible. Therefore, reactions such as N-arylation, N-alkylation, and acylation will overwhelmingly occur at the N6 position.

Reactivity_Diagram cluster_0 This compound Scaffold Scaffold Structure N2 N2 (Tertiary Amine) - Isopropyl group - Sterically hindered - Less nucleophilic N6 N6 (Secondary Amine) - Primary reactive site - Sterically accessible - More nucleophilic Electrophile Electrophile (e.g., R-X, Ar-X) Electrophile->N2 Disfavored Electrophile->N6 Favored Reaction

Caption: Reactivity sites on this compound.

Q2: Why is this spirocycle considered a valuable building block in drug discovery?

The 2,6-diazaspiro[3.3]heptane core is a conformationally rigid scaffold that introduces a distinct three-dimensional exit vector for substituents, moving away from the "flatland" of aromatic compounds often seen in drug libraries.[1] This rigidity can reduce the entropic penalty of binding to a biological target.[3] Furthermore, when used as a bioisostere for piperazine, it has been shown to lower lipophilicity (logD) and increase basicity, which can improve pharmacokinetic properties like aqueous solubility and metabolic stability.[2][3]

Q3: Can I use standard protecting group strategies for the N6-amine?

Yes, the secondary amine at the N6 position can be protected using standard amine protecting groups, with the tert-butyloxycarbonyl (Boc) group being the most common.[4] However, the deprotection step requires special consideration due to the scaffold's ring strain.

Troubleshooting Guide: Common Reaction Issues

Issue 1: Low or No Conversion in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Question: I am trying to couple an aryl halide to the N6 position of this compound but am observing low yields and recovery of starting material. What should I investigate?

Answer: Low conversion in Buchwald-Hartwig reactions with this scaffold often stems from suboptimal choice of catalyst, base, or reaction conditions. The strained, bicyclic nature of the amine can affect the efficiency of the catalytic cycle.

Causality & Recommended Actions:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the secondary amine without competing in side reactions.

    • Problem: Weak bases (e.g., K₂CO₃) may not be strong enough for efficient catalyst turnover, especially with less reactive aryl chlorides. Nucleophilic bases could potentially react with the catalyst or starting materials.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a highly effective base for these couplings.[5] It is sufficiently strong to deprotonate the amine-catalyst complex and is non-nucleophilic.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

    • Problem: Standard phosphine ligands may not be suitable for this sterically demanding substrate.

    • Solution: Biaryl phosphine ligands are often superior. RuPhos has been successfully used for the N-arylation of similar diazaspirocycles.[5] These ligands promote the formation of the active monoligated palladium species necessary for efficient coupling.

  • Solvent and Atmosphere: Palladium catalysts are sensitive to oxygen and water.

    • Problem: Contamination with air or moisture can deactivate the catalyst.

    • Solution: Use a dry, aprotic solvent like dioxane or toluene.[5] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagents are anhydrous.

ParameterRecommendationRationaleSource(s)
Catalyst Pd₂(dba)₃Common and effective Pd(0) precursor.[5]
Ligand RuPhosBulky biaryl phosphine ligand, promotes efficient coupling.[5]
Base NaOt-BuStrong, non-nucleophilic base.[5]
Solvent Dioxane or TolueneAnhydrous, aprotic.[5]
Temperature 80-110 °CSufficient thermal energy for catalytic turnover.[5]

digraph "Troubleshooting_Buchwald" {
graph [splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

"Start" [label="Low Yield in\nN-Arylation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Base" [label="Is the base NaOt-Bu?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Ligand" [label="Is the ligand appropriate?\n(e.g., RuPhos)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Conditions" [label="Are conditions strictly\nanhydrous/inert?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Temp" [label="Is temperature optimal?\n(80-110 °C)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Use_StrongBase" [label="Action: Switch to a strong,\nnon-nucleophilic base.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Use_BiarylLigand" [label="Action: Use a biaryl\nphosphine ligand.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Improve_Inertness" [label="Action: Degas solvent,\nuse inert atmosphere.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimize_Temp" [label="Action: Increase temperature.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Success" [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Base" [label="Yes"]; "Check_Base" -> "Use_StrongBase" [label="No"]; "Check_Base" -> "Check_Ligand" [label="Yes"]; "Check_Ligand" -> "Use_BiarylLigand" [label="No"]; "Check_Ligand" -> "Check_Conditions" [label="Yes"]; "Check_Conditions" -> "Improve_Inertness" [label="No"]; "Check_Conditions" -> "Check_Temp" [label="Yes"]; "Check_Temp" -> "Optimize_Temp" [label="No"]; "Check_Temp" -> "Success" [label="Yes"]; }

Caption: Troubleshooting workflow for Buchwald-Hartwig N-Arylation.

Issue 2: Ring Opening and Side Products During N-Boc Deprotection

Question: I protected the N6-amine with a Boc group and am now trying to remove it. My reaction with HCl in diethyl ether is giving a complex mixture of products and a low yield of my desired secondary amine. What is happening?

Answer: This is a critical and well-documented issue with the 2,6-diazaspiro[3.3]heptane scaffold. The high ring strain of the two fused azetidine rings makes the scaffold susceptible to acid-catalyzed ring-opening.[5] Strong acids like HCl can lead to cleavage of the C-N bonds.

Causality & Recommended Actions:

  • Mechanism of Degradation: Under strongly acidic conditions (like HCl), the nitrogen atoms become protonated. This makes the azetidine ring an even better leaving group, susceptible to nucleophilic attack by the chloride counter-ion, leading to ring-opened byproducts.

  • The Optimal Solution: The preferred method for Boc deprotection of this scaffold is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5] TFA is a strong enough acid to cleave the Boc group efficiently, but its conjugate base (trifluoroacetate) is significantly less nucleophilic than chloride, which minimizes the risk of ring-opening. The reaction is typically fast and clean at room temperature.

Deprotection ReagentOutcome on 2,6-Diazaspiro[3.3]heptane ScaffoldRecommendationSource(s)
HCl in Ether/Dioxane Significant ring-opening and side product formation.Avoid [5]
TFA in DCM Clean and efficient removal of the Boc group.Highly Recommended [5]
Issue 3: Difficulty in Product Purification

Question: My product is a basic amine, and it is streaking badly on my silica gel column. How can I effectively purify my N6-functionalized product?

Answer: Basic amines are notorious for poor chromatographic behavior on standard silica gel due to strong interactions with acidic silanol groups. There are two excellent strategies to overcome this.

Causality & Recommended Actions:

  • Modified Silica Gel Chromatography:

    • Problem: Acidic sites on the silica surface protonate the amine, causing it to bind strongly and elute slowly and broadly (streaking).

    • Solution: Neutralize the silica's acidity by adding a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or ammonia (as a 1-2% solution in methanol, added to the eluent), to the mobile phase. This deprotonates the silanol groups and competes for binding sites, allowing your product to elute cleanly.

  • Solid-Phase Extraction (SPE) with an SCX Cartridge:

    • Problem: Traditional chromatography can be time-consuming.

    • Solution: Use a Strong Cation Exchange (SCX) cartridge. This is a highly efficient method for purifying basic compounds.[6]

      • Step 1 (Load): Dissolve the crude reaction mixture in a suitable solvent (e.g., MeOH) and load it onto the pre-conditioned SCX cartridge.

      • Step 2 (Wash): Wash the cartridge with a neutral solvent (e.g., MeOH) to elute all non-basic impurities and starting materials. Your basic product will remain bound to the acidic resin.

      • Step 3 (Elute): Elute your purified product by washing the cartridge with a basic solution, such as 2M ammonia in methanol. The strong base deprotonates your product, releasing it from the resin. Evaporation of the solvent yields the pure amine.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous dioxane via syringe.

  • Add sodium tert-butoxide (1.4 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product using one of the methods described in the purification section.

Protocol 2: TFA-Mediated N-Boc Deprotection
  • Dissolve the N-Boc protected this compound derivative (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Add Trifluoroacetic Acid (TFA, 5-10 equiv) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by LC-MS or TLC until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can also be isolated as the TFA salt or purified via SCX cartridge.[5]

References

  • Graziano, E., Natho, P., Andresini, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366, 3894-3902. Available from: [Link]

  • Sharma, R., Tuszynski, J., & Kasi, A. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available from: [Link]

  • Natho, P., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(46), 6579-6594. Available from: [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from: [Link]

  • CN113121415A - Method for synthesizing tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. (n.d.). Google Patents.
  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF. Available from: [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Available from: [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6648-6651. Available from: [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. Available from: [Link]

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C8H16N2, 100 mg. Retrieved from [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]

  • Scott, J. S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 64(21), 15615-15633. Available from: [Link]

  • Mykhailiuk, P. K. (2021). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chen, C. Y., & Doney, J. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Sci-Hub. Available from: [Link]

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. Available from: [Link]

  • PubChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges during the purification of this valuable spirocyclic diamine. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter in your experiments, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

FAQs: Foundational Knowledge

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound and its derivatives are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity. Column chromatography is excellent for separating the target compound from a complex mixture of impurities, while recrystallization is ideal for removing minor impurities from a relatively pure product on a larger scale.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from several sources, including unreacted starting materials, byproducts of the reaction, and decomposition products. Common impurities may include starting amines, incompletely cyclized intermediates, and oligomeric species. The specific impurities will depend on the synthetic route employed. For instance, if a reductive amination pathway is used, you might encounter unreacted aldehydes or over-alkylated products.[1][2]

Q3: Is this compound stable under all conditions?

A3: While generally stable, 2,6-diazaspiro[3.3]heptane derivatives can be sensitive to strong acidic conditions. It has been noted that treatment with strong acids like HCl can lead to ring-opening of the spirocyclic core.[3] Therefore, it is crucial to handle the compound with care, especially during workup and purification, avoiding prolonged exposure to highly acidic environments. Trifluoroacetic acid (TFA) in dichloromethane has been reported as a successful method for deprotection of Boc-protected 2,6-diazaspiro[3.3]heptanes, suggesting it is a more suitable acidic reagent in some cases.[3]

Troubleshooting Guide: Column Chromatography

Problem 1: Low recovery of this compound from the column.

  • Possible Cause 1: Irreversible adsorption onto the silica gel.

    • Explanation: The basic nitrogen atoms of the diazaspiro[3.3]heptane core can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding and low recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier, such as triethylamine or ammonia, in the eluent system. A common practice is to use an eluent containing 0.5-2% triethylamine. This will neutralize the acidic sites on the silica and reduce the strong adsorption of your basic compound.

  • Possible Cause 2: The compound is too polar for the chosen eluent system.

    • Explanation: If the eluent is not polar enough, your compound will not move down the column, resulting in it remaining at the origin.

    • Solution: Increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If the compound is highly polar, consider switching to a more polar solvent system like dichloromethane/methanol.[1]

Problem 2: Co-elution of impurities with the desired product.

  • Possible Cause 1: Insufficient separation power of the eluent system.

    • Explanation: The chosen eluent may have a similar affinity for both your product and the impurities, leading to poor separation.

    • Solution: Optimize the eluent system by trying different solvent combinations. A good starting point is to perform thin-layer chromatography (TLC) with various solvent systems to identify one that provides good separation between your product and the impurities.[4] Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity and selectivity.

  • Possible Cause 2: Overloading the column.

    • Explanation: Applying too much crude product to the column can lead to broad, overlapping bands and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.

Troubleshooting Guide: Recrystallization

Problem 1: The compound does not crystallize.

  • Possible Cause 1: The chosen solvent is too good at dissolving the compound.

    • Explanation: For recrystallization to be effective, the compound should be soluble in the hot solvent but sparingly soluble in the cold solvent. If the compound remains in solution even after cooling, the solvent is too effective.

    • Solution: Choose a different solvent or a solvent mixture. A good recrystallization solvent is one in which the compound has a steep solubility curve with respect to temperature. You can also try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution to induce crystallization.

  • Possible Cause 2: The presence of impurities inhibiting crystallization.

    • Explanation: Certain impurities can interfere with the formation of a crystal lattice.

    • Solution: If the product is significantly impure, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Problem 2: Oiling out instead of crystallization.

  • Possible Cause 1: The solution is supersaturated, and the compound is melting in the hot solvent.

    • Explanation: If the boiling point of the solvent is higher than the melting point of your compound, it may melt and separate as an oil.

    • Solution: Use a lower-boiling solvent. Alternatively, you can try to induce crystallization at a lower temperature by slowly cooling the solution. Seeding the solution with a small crystal of the pure compound can also help.

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on your specific crude product.

  • Preparation of the Silica Gel Slurry:

    • In a beaker, add silica gel (60-120 mesh) to your chosen eluent system (e.g., dichloromethane with 1% methanol and 0.5% triethylamine).

    • Stir the mixture gently to form a homogeneous slurry.

  • Packing the Column:

    • Secure a glass column vertically.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Loading the Sample:

    • Dissolve your crude this compound in a minimum amount of the eluent or a suitable solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/RangeRationale
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)Standard and cost-effective for most applications.
Mobile Phase Modifier0.5-2% Triethylamine or AmmoniaNeutralizes acidic sites on silica, improving recovery of basic compounds.
Eluent SystemDichloromethane/Methanol or Hexane/Ethyl AcetateStart with a less polar system and gradually increase polarity for optimal separation.
Sample Load1-5% of silica gel massPrevents column overloading and ensures good separation.
Recrystallization
Solvent SelectionHigh solubility when hot, low solubility when coldEssential for obtaining a good yield of pure crystals.
Cooling RateSlow and undisturbedPromotes the formation of large, pure crystals.

Visualization of the Purification Workflow

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_troubleshooting Troubleshooting cluster_end Final Product TLC TLC Analysis Column Column Chromatography TLC->Column Complex Mixture Recryst Recrystallization TLC->Recryst Relatively Pure Trouble_Column Low Recovery / Co-elution Column->Trouble_Column Problem Encountered Pure_Product Pure 2-Isopropyl-2,6- diazaspiro[3.3]heptane Column->Pure_Product Trouble_Recryst No Crystals / Oiling Out Recryst->Trouble_Recryst Problem Encountered Recryst->Pure_Product Trouble_Column->Column Optimize & Re-run Trouble_Recryst->Recryst Optimize & Re-run Analysis Purity Assessment (NMR, HPLC) Pure_Product->Analysis

Caption: Decision workflow for the purification of this compound.

References

  • Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved January 19, 2026, from [Link]

  • Sci-Hub. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C8H16N2, 100 mg. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro heptane-2-carboxylic acid tert-butyl ester. Retrieved January 19, 2026, from

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Azaspiro compounds, their production and use.
  • PubMed. (n.d.). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. Journal of Mass Spectrometry. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank. Retrieved January 19, 2026, from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2020). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Retrieved January 19, 2026, from [Link]

Sources

Preventing decomposition of 2-Isopropyl-2,6-diazaspiro[3.3]heptane during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Isopropyl-2,6-diazaspiro[3.3]heptane

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the decomposition of this valuable spirocyclic diamine during storage and handling. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to ensure the integrity of your experiments.

The unique structure of this compound, featuring a strained bis-azetidine core with both a secondary and a tertiary amine, makes it a powerful building block in medicinal chemistry. However, these same features contribute to its reactivity and potential for degradation if not handled with appropriate care. This guide will provide a comprehensive overview of potential degradation pathways, recommended storage and handling protocols, and methods for assessing the stability of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The primary factors contributing to the decomposition of this compound are exposure to atmospheric components, acidic conditions, and elevated temperatures. Specifically:

  • Atmospheric Moisture (H₂O): As a hygroscopic compound, it can readily absorb water from the air.[1] While not directly causing decomposition, the presence of water can facilitate other degradation pathways.

  • Atmospheric Carbon Dioxide (CO₂): The secondary amine moiety is susceptible to reaction with CO₂ to form a carbamate salt.[2][3] This reaction is often reversible but can alter the compound's properties and introduce impurities.

  • Atmospheric Oxygen (O₂): Both the secondary and tertiary amine functionalities can be susceptible to oxidation, leading to the formation of N-oxides, hydroxylamines, or other degradation products.[4][5] This process can be accelerated by light and trace metal impurities.

  • Acidic Conditions: The strained azetidine rings are prone to acid-catalyzed ring-opening.[6] Exposure to acidic contaminants or solvents can lead to the irreversible degradation of the spirocyclic core.

Q2: How can I visually inspect my sample of this compound for signs of decomposition?

A2: While visual inspection is not a definitive measure of purity, certain signs may indicate degradation. A pure sample should be a clear, colorless to pale yellow liquid or solid. Signs of potential decomposition include:

  • Color Change: A significant darkening or change in color (e.g., to brown or dark yellow) can indicate oxidative degradation.

  • Phase Change: If the material is expected to be a solid, the presence of a liquid phase could indicate the absorption of moisture (deliquescence).[1]

  • Precipitate Formation: The formation of a solid precipitate in a liquid sample could suggest the formation of carbamate salts or other insoluble degradation products.

Q3: What are the ideal storage conditions for long-term stability?

A3: For long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at a controlled low temperature. The following table summarizes the recommended storage conditions:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.
Temperature 2-8°CReduces the rate of potential degradation reactions.
Container Amber glass vial with a tight-fitting cap (e.g., Sure/Seal™)Protects from light, which can accelerate oxidation, and prevents moisture ingress.
Moisture Store in a desiccator or dry boxMinimizes exposure to atmospheric moisture.

Q4: Can I store solutions of this compound?

A4: Storing solutions is generally not recommended for long periods due to the increased risk of solvent-mediated degradation. If solutions must be prepared in advance, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or dichloromethane) and store under an inert atmosphere at a low temperature (ideally ≤ -20°C). Solutions should be used as quickly as possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.Assess the purity of the this compound using an appropriate analytical method (see "Protocol for Purity Assessment"). If degradation is confirmed, procure a new batch and adhere strictly to the recommended storage and handling protocols.
Compound appears discolored or has formed a precipitate Oxidation or reaction with CO₂.The material is likely compromised. It is recommended to use a fresh, pure sample. If this is not possible, purification (e.g., by distillation or chromatography under inert conditions) may be attempted, but the purity of the resulting material must be rigorously confirmed.
Difficulty in achieving complete dissolution in a non-polar solvent Formation of polar impurities (e.g., carbamate salts).Consider the possibility of CO₂ exposure. If the material is critical, attempt to remove the CO₂ by purging the solution with an inert gas, though this may not be fully effective for formed salts.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol is designed to minimize exposure to air and moisture.

Materials:

  • Glove box or Schlenk line with an inert atmosphere (Argon or Nitrogen)

  • Dry, clean glassware (syringes, needles, vials)

  • Original container of this compound (e.g., in a Sure/Seal™ bottle)

  • Anhydrous aprotic solvent (if preparing a solution)

Procedure:

  • Preparation: Ensure the glove box or Schlenk line is properly purged and has a low oxygen and moisture content. All glassware should be oven-dried and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.

  • Equilibration: Allow the container of this compound to equilibrate to the ambient temperature of the inert atmosphere before opening to prevent condensation.

  • Dispensing:

    • Using a Syringe: If using a Sure/Seal™ bottle, carefully insert a dry, inert gas-flushed needle through the septum to equalize the pressure. Use a second, clean, dry syringe to withdraw the desired amount of the compound.

    • In a Glove Box: Open the container inside the glove box and use a clean, dry pipette or syringe to transfer the desired amount to a pre-tared vial.

  • Sealing: Tightly reseal the original container immediately after dispensing. For added protection, wrap the cap with Parafilm®.

  • Storage: Return the original container to the recommended storage conditions (2-8°C under an inert atmosphere).

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method to check the purity of the compound and identify potential degradation products.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆, dried over molecular sieves)

  • Sample of this compound

Procedure:

  • Sample Preparation: In a glove box or under an inert atmosphere, prepare a solution of the compound in the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Purity Check: Compare the acquired spectrum to a reference spectrum of the pure compound. Look for the appearance of new signals or changes in the integration of existing signals.

    • Degradation Products:

      • Oxidation: The formation of N-oxides can lead to downfield shifts of the protons on the carbons adjacent to the nitrogen atoms.

      • Carbamate Formation: The reaction with CO₂ will result in the appearance of a new set of signals for the carbamate species, and the disappearance of the N-H proton signal of the secondary amine.

      • Ring-Opening: Acid-catalyzed ring-opening would lead to a complex spectrum with the loss of the characteristic spirocyclic structure signals.[6]

Potential Decomposition Pathways

The following diagram illustrates the hypothesized primary degradation pathways for this compound based on its chemical structure.

DecompositionPathways cluster_main This compound cluster_degradation Degradation Products A This compound B Oxidized Products (N-oxides, etc.) A->B  O₂ (air) C Carbamate Adduct A->C  CO₂ (air) D Ring-Opened Products A->D  H⁺ (acid)

Caption: Hypothesized degradation pathways of this compound.

Recommended Workflow for Handling and Storage

To maintain the integrity of this compound, the following workflow should be implemented.

HandlingWorkflow A Receive Compound B Visually Inspect A->B C Store at 2-8°C under Inert Atmosphere B->C D Assess Purity (e.g., NMR) Before First Use C->D E Handle in Glove Box or on Schlenk Line D->E F Dispense Required Amount E->F G Reseal and Return to Storage F->G H Use Immediately in Experiment F->H

Caption: Recommended workflow for handling and storage.

References

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science. Available at: [Link]

  • Why secondary amine are more stable than primary and tertiary amine? - Brainly.in. Available at: [Link]

  • Mechanistic studies on diamine oxidase: oxidation of α,ω-diamines does not involve an enamine intermediate. Canadian Journal of Chemistry. Available at: [Link]

  • Reversible reaction of Carbon Dioxide and Amines - ChemTube3D. Available at: [Link]

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - Chemical Science (RSC Publishing). The Royal Society of Chemistry. Available at: [Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. ACS Publications. Available at: [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • NMR spectroscopy applied to amine–CO2–H2O systems relevant for post-combustion CO2 capture: A review | Request PDF - ResearchGate. Available at: [Link]

  • Oxidation of Diamines and Polyamines | 15 - Taylor & Francis eBooks. Available at: [Link]

  • Amines Used in CO2 Capture - Bellona Foundation. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]

  • Hydroxyamino compounds produced by the oxidation of diamines with diamine oxidase in the presence of alcohol dehydrogenase - PubMed. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]

  • 13.2.1 Classification of goods according to moisture behavior - Container Handbook. Available at: [Link]

  • Oxidation of di-and polyamines by copper amine oxidase: a putrescine, b cadaverine, c spermidine, and d spermine - ResearchGate. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. Available at: [Link]

  • SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. Available at: [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed. Available at: [Link]

  • Ring-opening of azetidines | Request PDF - ResearchGate. Available at: [Link]

  • Which one is more reactive: tertiary or secondary amines and why? - Quora. Available at: [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. Available at: [Link]

  • What is the difference between a tertiary amine and a secondary amine? When would you use a tertiary amine instead of a secondary amine in a reaction? What about primary amines? - Quora. Available at: [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. Available at: [Link]

  • Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Determination of amines in workplace air using gas chromatography (headspace GC-MS) - BAuA. Available at: [Link]

  • (PDF) Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents - ResearchGate. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available at: [Link]

  • Degradation Analysis Using LC-MS/MS | PPTX - Slideshare. Available at: [Link]

  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector - YouTube. Available at: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • This compound, 96% Purity, C8H16N2, 100 mg - CP Lab Safety. Available at: [Link]

  • 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. Available at: [Link]

  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Isopropyl-2,6-diazaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthetic strategy and catalyst selection for the N-isopropylation of 2,6-diazaspiro[3.3]heptane.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method is the direct reductive amination of 2,6-diazaspiro[3.3]heptane (or a mono-protected precursor like its Boc-derivative) with acetone.[1][2] This one-pot reaction involves the formation of an intermediate iminium ion from the amine and acetone, which is then reduced in situ by a suitable reducing agent to yield the N-isopropyl group.[3] This approach is favored for its operational simplicity, high atom economy, and the ability to avoid the isolation of unstable imine intermediates.[1]

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Diazaspiro 2,6-Diazaspiro[3.3]heptane (or mono-protected version) Iminium Iminium Ion Intermediate Diazaspiro->Iminium + Acetone (Condensation) Acetone Acetone Product This compound Iminium->Product + [H] (Reduction) Catalyst Reducing Agent (Catalyst) Catalyst->Iminium Facilitates Reduction

Caption: General workflow for reductive amination synthesis.

Q2: How do I choose the right catalyst/reducing agent for the reductive amination?

Catalyst selection is critical and depends on factors like substrate tolerance, reaction scale, safety, and cost. The most common choices fall into two categories: stoichiometric borohydride reagents and catalytic hydrogenation.[2][3]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the preferred reagent for laboratory-scale synthesis.[3][4] Its mildness and selectivity are key advantages; it readily reduces the iminium ion intermediate but is slow to reduce the starting ketone (acetone), minimizing the formation of isopropanol as a side product.[3] It performs well under weakly acidic conditions, which favor iminium ion formation.[4]

  • Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN): Sodium borohydride is a stronger reducing agent and can reduce acetone. To achieve selectivity, the reaction is often performed in a stepwise manner: first, form the imine, then add NaBH₄.[5] Sodium cyanoborohydride is more selective but is highly toxic due to the potential release of hydrogen cyanide gas, making it a less desirable choice.[3]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly efficient, atom-economical, and generates no salt byproducts, making it ideal for large-scale synthesis.[2][6] It involves reacting the amine and acetone under a hydrogen atmosphere in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C).[2] However, it requires specialized pressure equipment and the catalyst can be sensitive to impurities.

Data Summary: Catalyst/Reducing Agent Comparison
Catalyst/ReagentKey AdvantagesKey DisadvantagesRecommended For
Sodium Triacetoxyborohydride (STAB) High selectivity, mild conditions, tolerates many functional groups.[3][4]Stoichiometric, generates salt waste.Lab-scale synthesis, substrates with sensitive functional groups.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Less selective (can reduce ketones), may require stepwise addition.[5]Cost-sensitive applications where stepwise protocol is feasible.
Catalytic Hydrogenation (H₂/Pd-C) High atom economy, no salt waste, scalable.[2][6]Requires pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.Large-scale production, green chemistry initiatives.
Iridium Catalysts High activity, broad functional group tolerance, can operate under mild transfer hydrogenation conditions.[1][7]Higher cost compared to other options.Synthesizing complex derivatives or when other methods fail.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis.

Problem 1: Low or no conversion to the desired product.

Possible Cause A: Inefficient Iminium Ion Formation

The formation of the iminium ion is an equilibrium-driven process. If the equilibrium is unfavorable, the subsequent reduction cannot occur.

  • Expert Insight: The reaction is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl, making it more electrophilic and facilitating the initial condensation with the amine.[5] The removal of water formed during this step can also drive the equilibrium forward.

  • Troubleshooting Steps:

    • Add a Catalytic Amount of Acid: Introduce 0.5-1.0 equivalent of acetic acid to your reaction mixture, especially when using STAB.[5]

    • Use a Dehydrating Agent: While less common in one-pot reductive aminations, for difficult substrates, adding a mild dehydrating agent like anhydrous MgSO₄ can be beneficial.

    • Solvent Choice: Use an appropriate aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions with STAB.[4]

Possible Cause B: Inactive Catalyst or Reducing Agent

The hydride source may have degraded or, in the case of catalytic hydrogenation, the catalyst may be poisoned.

  • Expert Insight: Borohydride reagents can decompose upon exposure to moisture. Heterogeneous catalysts like Pd/C can be poisoned by sulfur or other impurities from starting materials or solvents.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored sodium triacetoxyborohydride.

    • Ensure Purity of Reactants: Purify starting materials if they are suspected to contain catalyst poisons.

    • Increase Catalyst Loading: For catalytic hydrogenation, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may overcome minor poisoning effects.

Problem 2: Formation of significant side products, primarily isopropanol.

Possible Cause: Non-selective Reduction

This issue is common when using a strong, non-selective reducing agent like sodium borohydride in a one-pot protocol. The reducing agent reduces the acetone starting material to isopropanol before it can form the imine with the amine.

  • Expert Insight: The relative rates of iminium ion reduction versus ketone reduction are key. STAB is specifically designed to favor the former.[3]

  • Troubleshooting Steps:

    • Switch to a More Selective Reagent: The most effective solution is to switch from NaBH₄ to STAB.[3][4]

    • Adopt a Stepwise Protocol: If you must use NaBH₄, first stir the 2,6-diazaspiro[3.3]heptane and acetone together (with an acid catalyst if needed) for 1-2 hours to allow for imine formation. Then, cool the reaction and add the NaBH₄ portion-wise.[5]

    • Lower the Temperature: Reducing the reaction temperature can sometimes slow the rate of ketone reduction more than the imine reduction, improving selectivity.

G Start Low Yield or Incomplete Conversion? Check_Imine Was a weak acid (e.g., AcOH) used? Start->Check_Imine Check_Reagent Is the reducing agent (e.g., STAB) fresh? Check_Imine->Check_Reagent Yes Action_Add_Acid Action: Add 0.5-1.0 eq. Acetic Acid Check_Imine->Action_Add_Acid No Check_Solvent Is the solvent aprotic and dry? Check_Reagent->Check_Solvent Yes Action_Replace_Reagent Action: Use a fresh bottle of reducing agent Check_Reagent->Action_Replace_Reagent No Action_Change_Solvent Action: Use dry DCE or DCM Check_Solvent->Action_Change_Solvent No

Sources

Validation & Comparative

Navigating Nitrogen Heterocycles: A Comparative Guide to 2,6-Diazaspiro[3.3]heptane and Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a titan. Its presence in over 100 FDA-approved drugs is a testament to its utility, largely owing to its favorable physicochemical properties, high aqueous solubility, and two readily functionalizable nitrogen atoms that act as versatile handles for molecular elaboration.[1][2][3][4] However, the very flexibility and chemical nature that make piperazine so ubiquitous can also be its Achilles' heel, frequently introducing metabolic liabilities or failing to provide the optimal three-dimensional geometry for potent and selective target engagement.[1]

This has spurred the exploration of bioisosteres—structural replacements that retain the intended biological activity while modulating physicochemical and pharmacokinetic properties.[1][2] Among the most promising next-generation scaffolds is the 2,6-diazaspiro[3.3]heptane (DSH) core. This guide provides an in-depth, data-supported comparison of DSH scaffolds (using 2-isopropyl-2,6-diazaspiro[3.3]heptane as a representative derivative) and the classical piperazine ring, offering researchers the critical insights needed to make strategic decisions in drug discovery and lead optimization.

Part 1: Structural and Physicochemical Divergence

The fundamental difference between piperazine and DSH lies in their topology and conformational freedom, a distinction with profound consequences for their application in drug design.

Piperazine: A flexible six-membered ring that predominantly exists in a dynamic equilibrium between two chair conformations. This flexibility allows it to adapt to various binding pockets, but it can also lead to an entropic penalty upon binding and a less defined orientation of its substituents.

2,6-Diazaspiro[3.3]heptane (DSH): A rigid, spirocyclic system composed of two fused four-membered azetidine rings.[1] This constrained architecture offers a well-defined and predictable three-dimensional arrangement of exit vectors for its substituents.[5][6] This rigidity can be instrumental in locking a molecule into its bioactive conformation, potentially enhancing both potency and selectivity. The increased fraction of sp³-hybridized carbons also imparts a greater degree of three-dimensionality, a highly desirable trait in modern drug design for escaping the "flatland" of aromatic-heavy compounds and improving drug-likeness.[6]

G cluster_piperazine Piperazine Scaffold cluster_dsh This compound Scaffold p_2d Piperazine (2D) p_3d Piperazine (3D Chair) p_2d->p_3d Conformational Flexibility dsh_3d 2-Isopropyl-DSH (3D Rigid) p_3d->dsh_3d Bioisosteric Replacement dsh_2d 2-Isopropyl-DSH (2D) dsh_2d->dsh_3d Structural Rigidity G cluster_workflow Lead Optimization Workflow A Initial Hit/Lead with Piperazine Moiety B ADME/Tox Screening A->B C Identified Liability (e.g., Poor Metabolic Stability) B->C D Bioisosteric Replacement Strategy C->D E Synthesize DSH Analogue (e.g., 2-isopropyl-DSH) D->E F Re-evaluate ADME/Tox & Potency E->F G Improved Candidate Profile F->G Success H Further Optimization F->H New/Unresolved Issues

Caption: A typical lead optimization workflow involving bioisosteric replacement.

Part 3: Experimental Validation Protocols

Objective comparison requires robust experimental data. Below are standardized, self-validating protocols for assessing two of the most critical parameters discussed: metabolic stability and aqueous solubility.

Protocol 1: In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a direct comparison of intrinsic stability.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of piperazine- and DSH-containing analogues using human liver microsomes (HLM).

Materials:

  • Test Compounds (10 mM stocks in DMSO)

  • Piperazine and DSH-analogue pairs

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Negative Control (e.g., Procainamide, a low-clearance compound)

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL)

  • NADPH Regeneration System (e.g., GOLDPak™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (Quenching/Extraction Solution)

  • Internal Standard (IS) for LC-MS/MS analysis

Methodology:

  • Preparation: Pre-warm a 0.1 M phosphate buffer to 37°C.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the main incubation mixture (without NADPH) by adding HLM to the buffer to a final concentration of 0.5 mg/mL. Add the test compounds to a final concentration of 1 µM.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH Regeneration System.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL of the reaction mixture into a new plate containing 150 µL of ice-cold acetonitrile with Internal Standard. This simultaneously stops the reaction and precipitates the proteins.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the stable Internal Standard.

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life: t₁/₂ = 0.693 / k

  • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [microsome concentration])

A longer half-life and lower intrinsic clearance for the DSH analogue compared to its piperazine counterpart would provide strong evidence of improved metabolic stability.

Protocol 2: Kinetic Aqueous Solubility Determination (Nephelometry)

This high-throughput method assesses the solubility of a compound in an aqueous buffer, a critical parameter for oral absorption.

Objective: To measure the kinetic aqueous solubility of test compounds in phosphate-buffered saline (PBS).

Materials:

  • Test Compounds (10 mM stocks in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • 96-well UV-transparent microplates

  • Laser Nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Standard Curve: Prepare a series of dilutions of the test compound in a DMSO/PBS mixture to create a standard curve of known concentrations.

  • Sample Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate. Add 2 µL of the 10 mM DMSO stock solution of the test compound to each well (final concentration of 100 µM). This rapid addition from a DMSO stock into an aqueous buffer induces precipitation of compounds above their solubility limit.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Measurement: Measure the light scattering (turbidity) of each well using a laser nephelometer.

  • Data Analysis: Compare the turbidity reading of the test wells to a calibration curve generated from a set of latex bead standards of known turbidity. The concentration at which the compound's turbidity reading deviates from the baseline of fully dissolved compound indicates its kinetic solubility limit.

Comparing the solubility values directly will determine if the DSH scaffold maintains the favorable solubility profile of piperazine.

Conclusion and Strategic Outlook

The choice between 2,6-diazaspiro[3.3]heptane and piperazine is not a matter of universal superiority but of strategic application.

  • Piperazine remains an invaluable, time-tested scaffold. Its flexibility, established synthetic routes, and reliable solubilizing properties make it an excellent choice for initial hit-to-lead campaigns and for molecules where conformational rigidity is not a primary driver of potency.

  • 2,6-Diazaspiro[3.3]heptane emerges as a powerful tool for lead optimization. Its rigid, three-dimensional structure offers a compelling solution to common piperazine-associated liabilities, particularly metabolic instability. The predictable orientation of its substituents can unlock significant gains in potency and selectivity, providing a clear path to differentiated and potentially superior clinical candidates.

As drug discovery programs increasingly focus on targets requiring high specificity and finely tuned ADME profiles, the strategic incorporation of rigid bioisosteres like DSH will be indispensable. By understanding the fundamental differences and employing rigorous experimental validation, researchers can leverage the unique strengths of each scaffold to build better medicines.

References

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Online] Available at: [Link]

  • Axplora. Piperazine (C4H10N2) properties. [Online] Available at: [Link]

  • Organic Syntheses. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Online] Available at: [Link]

  • Wikipedia. Piperazine. [Online] Available at: [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Online] Available at: [Link]

  • University of Bari Aldo Moro. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Online] Available at: [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Piperazine. PubChem Compound Summary for CID 4837. [Online] Available at: [Link]

  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Online] Available at: [Link]

  • University of Hertfordshire. Piperazine. [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide: Comparative Analysis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic replacement of common structural motifs with novel bioisosteres is a cornerstone of lead optimization. Saturated six-membered heterocycles like piperidine and piperazine are ubiquitous in marketed drugs, but often present challenges related to metabolic stability, off-target activity, and lipophilicity. This guide provides a comparative analysis of 2,6-diazaspiro[3.3]heptane, a strained spirocyclic diamine, as a bioisosteric replacement for these traditional scaffolds. We will specifically discuss the N-isopropyl derivative as a representative substituted analogue and compare its projected physicochemical and pharmacokinetic properties against its piperazine and piperidine counterparts. This analysis is supported by a review of published data, detailed experimental protocols for key in vitro assays, and case studies that illustrate the potential benefits and liabilities of this structural exchange.

Introduction: The Drive for Three-Dimensionality in Bioisosterism

Bioisosterism—the exchange of one functional group for another with similar physicochemical properties to enhance a molecule's biological activity—is a fundamental strategy in drug design. Historically, classical bioisosteres involved simple atom-for-atom swaps. However, contemporary drug discovery increasingly focuses on non-classical bioisosteres that modulate molecular shape, conformation, and physicochemical properties in more sophisticated ways.

The over-representation of "flat," aromatic, sp²-rich molecules in screening libraries has led to a collective push towards scaffolds with greater three-dimensionality (3D).[1] Increased 3D character is often correlated with improved solubility, enhanced target selectivity, and the ability to escape existing patent landscapes.[2]

Piperidine and piperazine rings are among the most frequently used saturated heterocycles in small molecule drugs.[1] While effective, their conformational flexibility and physicochemical properties are well-understood and, in some cases, suboptimal. The 2,6-diazaspiro[3.3]heptane core has emerged as a compelling "3D-rich" bioisostere, offering a more rigid and structurally distinct alternative.[1][3] It can be conceptualized as a "stretched" piperazine mimic, with an increased nitrogen-to-nitrogen distance (approximately 50% longer) and a fixed, orthogonal orientation of its substituent vectors.[3] This guide will dissect the practical implications of replacing a conventional N-isopropyl piperazine or piperidine with 2-isopropyl-2,6-diazaspiro[3.3]heptane.

Structural and Physicochemical Property Comparison

The fundamental hypothesis for employing a diazaspiro[3.3]heptane core is that its unique geometry will confer advantageous properties. While specific experimental data for this compound is not abundant in the literature, we can extrapolate its properties from data on the parent scaffold and established principles of physical organic chemistry.

Caption: Chemical structures of the target molecule and its common bioisosteres.

Data Summary: Physicochemical Descriptors

The table below summarizes key calculated and experimental properties for the parent scaffolds. The isopropyl group is expected to increase the lipophilicity (logP) and pKa of all three scaffolds, but the relative differences are likely to be maintained.

Property2,6-Diazaspiro[3.3]heptanePiperazinePiperidineRationale & Implication
Predicted pKa 10.69[4]9.8, 5.611.2The spirocycle's pKa is intermediate between the two nitrogens of piperazine and the single nitrogen of piperidine. This can be crucial for tuning solubility and target engagement at physiological pH.
Calculated logP (cLogP) -1.0 to -0.8-1.10.8The parent spirocycle is inherently hydrophilic. Studies show it consistently reduces the measured logD7.4 of derivatives compared to piperazine analogues.[5]
3D Shape Rigid, spirocyclicFlexible, chair/boatFlexible, chairThe rigid, 3D structure provides precise exit vectors for substituents, potentially improving binding selectivity and reducing entropic loss upon binding.
N-N Distance ~4.3 Å (stretched)~2.9 Å (trans-annular)N/AThe significantly longer N-N distance makes it a non-ideal isostere where the piperazine acts as a short linker, but potentially beneficial for spanning larger distances in a binding pocket.[3]

The most significant and consistently reported advantage of the 2,6-diazaspiro[3.3]heptane scaffold is its ability to reduce lipophilicity . In multiple matched-pair analyses, replacing a piperazine with this spirocycle resulted in a favorable decrease in the distribution coefficient (logD), which can lead to improved metabolic profiles and better overall drug-like properties.[3][5]

In Vitro ADME Profile Analysis: Experimental Protocols

A compound's absorption, distribution, metabolism, and excretion (ADME) profile determines its in vivo fate. The structural differences between our molecules of interest directly impact these parameters. Here, we provide standard, validated protocols for two of the most critical early-stage ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of a compound's disappearance when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s (CYPs).[6][7] A high clearance rate in this assay often predicts poor in vivo stability.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound (e.g., this compound derivative) in DMSO. Serially dilute to create working solutions.

  • Incubation Mixture Preparation: In a 96-well plate, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[6]

  • Initiation of Reaction: Pre-warm the plate to 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[8] The final volume should be ~200 µL.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).[8]

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 15 minutes to precipitate proteins.[9]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9]

Trustworthiness: This protocol includes positive controls (compounds with known high and low clearance, e.g., verapamil and warfarin) to validate the metabolic activity of the microsome batch and ensure the reliability of the experiment.

Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[10][11] It uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[12][13]

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.

G cluster_protocol Caco-2 Permeability Workflow seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 18-22 days to form monolayer seed->culture teer 3. Verify monolayer integrity (TEER measurement) culture->teer prepare 4. Prepare dosing solutions (Test compound + Controls) teer->prepare dose 5. Add solutions to donor (Apical or Basolateral) prepare->dose incubate 6. Incubate at 37°C (e.g., 2 hours) dose->incubate sample 7. Collect samples from donor & receiver wells incubate->sample analyze 8. Quantify compound (LC-MS/MS) sample->analyze calculate 9. Calculate Papp and Efflux Ratio analyze->calculate

Caption: A simplified workflow for the Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell™ plates and culture for 18-22 days to allow for differentiation into a polarized monolayer.[13][14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only monolayers with TEER values within an acceptable range (e.g., >250 Ω·cm²) are used, ensuring tight junctions have formed.

  • Dosing:

    • For A→B assessment , add the test compound (e.g., at 10 µM) to the apical (upper) chamber.[13]

    • For B→A assessment , add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for a set period, typically 2 hours.[12]

  • Sampling & Analysis: After incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[13]

Expertise: The increased 3D character and potential reduction in planarity of the spirocyclic compounds compared to piperazines may reduce their recognition by planar-substrate-loving efflux transporters like P-gp, potentially leading to a lower efflux ratio and better net absorption.

Performance in Drug Discovery Case Studies

The true value of a bioisosteric replacement is demonstrated in its application. Literature provides key examples where the 2,6-diazaspiro[3.3]heptane scaffold was evaluated.

Case Study 1: PARP-1 Inhibitors

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key target in oncology. In the development of PARP-1 inhibitors, the replacement of a piperazine ring in a lead compound (analogous to the drug Olaparib) with a 2,6-diazaspiro[3.3]heptane core yielded significant benefits. The spirocyclic analogue retained the high potency of the original compound but demonstrated significantly reduced off-mechanism cytotoxicity .[1] This improvement in the therapeutic window was attributed to an enhanced selectivity profile, showcasing how the rigid spirocyclic core can optimize interactions at the target site while potentially disfavoring binding to off-targets.[3]

Case Study 2: σ2 Receptor Ligands

Conversely, a study on sigma-2 (σ2) receptor ligands found that replacing a piperazine moiety with a series of bioisosteres, including 2,6-diazaspiro[3.3]heptane, resulted in a significant loss of binding affinity .[15] Computational modeling revealed that the original piperazine likely engages in crucial hydrogen bonding and π-stacking interactions that could not be replicated by the geometrically different spirocycle.[15]

Causality: These contrasting examples underscore a critical principle: a bioisostere's success is highly context-dependent. The spirocycle is not a universal "drop-in" replacement. Its utility depends on whether its unique geometry and altered physicochemical properties are complementary to the specific topology and pharmacophoric requirements of the target's binding site.

Synthetic Accessibility

A novel scaffold is only useful if it can be synthesized efficiently. Fortunately, practical and scalable routes to functionalized 2,6-diazaspiro[3.3]heptanes have been developed. A common approach involves the reductive amination of a 1-protected-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by base-mediated intramolecular cyclization.[16][17] This method is amenable to library synthesis, allowing for broad exploration of chemical space around the core.[16]

One key experimental insight is the scaffold's potential sensitivity to certain reagents. For instance, removal of a Boc protecting group with strong acid like HCl in diethyl ether has been reported to cause ring-opening of the strained azetidine ring.[15] The use of trifluoroacetic acid (TFA) in dichloromethane is the preferred, milder method for this deprotection.[15]

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.3]heptane scaffold represents a valuable tool in the modern medicinal chemist's toolbox for overcoming the limitations of traditional saturated heterocycles.

Key Advantages:

  • Improved Physicochemical Properties: Consistently lowers lipophilicity (logD) compared to piperazine, which can lead to better solubility and ADME profiles.

  • Enhanced 3D Character: The rigid, spirocyclic core offers precise vector control for substituents, potentially increasing target selectivity and potency.

  • Novel Chemical Space: Provides an opportunity to generate novel intellectual property and escape the chemical space dominated by piperazine and piperidine.

Considerations and Liabilities:

  • Context-Dependent Efficacy: As demonstrated by the case studies, it is not a universal bioisostere. Its success is dictated by the specific requirements of the biological target.

  • Altered Basicity and Geometry: The pKa and N-N distance are significantly different from piperazine, which must be considered during the design phase.

  • Synthetic Nuances: While accessible, the strained ring system requires careful selection of reaction conditions to avoid unwanted side reactions like ring-opening.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Sabath, M., et al. (2023). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH.
  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Enamine. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes.
  • ScienceOpen. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Hamza, D., & Martin, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ChemicalBook. (n.d.). 2,6-DIAZASPIRO[3.3]HEPTANE CAS#: 174-77-6.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane.
  • ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of novel chemical entities are paramount. 2-Isopropyl-2,6-diazaspiro[3.3]heptane, a unique spirocyclic diamine, presents a compelling scaffold for medicinal chemistry due to its rigid structure and potential for creating diverse molecular libraries. This guide provides an in-depth, technically-grounded framework for validating the purity of synthesized this compound, comparing the efficacy of various analytical techniques and offering supporting experimental insights. Our approach emphasizes not just the "how," but the critical "why" behind each methodological choice, ensuring a self-validating and robust purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough understanding of the synthetic route is the cornerstone of effective purity validation. The most probable synthetic pathway to this compound is via a reductive amination of a protected 2,6-diazaspiro[3.3]heptane derivative with acetone, followed by deprotection. A common protecting group for one of the amine functionalities is the tert-butoxycarbonyl (Boc) group.

The chosen synthetic strategy directly informs the spectrum of potential impurities. In the context of a reductive amination followed by deprotection, the primary impurities of concern are:

  • Unreacted Starting Materials: Residual mono-Boc-2,6-diazaspiro[3.3]heptane and acetone.

  • Partially Reacted Intermediate: The mono-Boc protected this compound.

  • Over-alkylation Products: While less common with reductive amination compared to direct alkylation, the formation of a quaternary ammonium salt is a possibility.[1]

  • Byproducts from the Reducing Agent: Depending on the chosen reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), byproducts may be present.[2][3]

  • Solvent and Reagent Adducts: Impurities arising from reactions with the solvent or other reagents used in the synthesis and workup.

A logical workflow for the comprehensive purity validation of this compound is outlined below.

G cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation Workflow Synthesis Reductive Amination & Deprotection Purification Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR Initial Structural Verification GCMS Gas Chromatography-Mass Spectrometry (GC-MS) NMR->GCMS HPLC High-Performance Liquid Chromatography (HPLC) GCMS->HPLC Final_Purity Final Purity Confirmation HPLC->Final_Purity Quantitative Purity Assessment

Caption: A logical workflow for the synthesis and purity validation of this compound.

Orthogonal Analytical Approaches for Robust Purity Determination

To establish the purity of a synthesized compound with a high degree of confidence, it is essential to employ a multi-pronged analytical approach. Relying on a single technique can be misleading, as co-eluting impurities or compounds with similar spectroscopic signatures may go undetected. This guide advocates for the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Technique Primary Purpose Strengths Limitations
¹H & ¹³C NMR Spectroscopy Structural elucidation and identification of major impurities.Provides detailed structural information, sensitive to the molecular environment of each atom.Not ideal for quantifying low-level impurities, can be complex to interpret in mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and identification by mass fragmentation.High separation efficiency for volatile compounds, provides molecular weight and fragmentation data for identification.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar molecules.
High-Performance Liquid Chromatography (HPLC) High-resolution separation and quantification of components in a mixture.Versatile for a wide range of compounds, excellent for quantitative analysis, non-destructive.Peak identification relies on retention time matching with standards, may require method development for optimal separation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the foundational technique for confirming the successful synthesis of the target molecule and for identifying any significant impurities. Both ¹H and ¹³C NMR should be employed.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the compound is a salt (e.g., hydrochloride salt), a more polar solvent like deuterated methanol (CD₃OD) or deuterium oxide (D₂O) will be necessary.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum of this compound:

  • Isopropyl Group: A doublet for the six methyl protons and a septet for the methine proton.

  • Spirocyclic Core: A series of multiplets for the methylene protons of the two azetidine rings. The chemical shifts and coupling patterns will be complex due to the rigid spirocyclic structure.

Predicted ¹³C NMR Spectrum of this compound:

  • Isopropyl Group: Two distinct signals for the methyl carbons and the methine carbon.

  • Spirocyclic Core: Signals for the spiro carbon and the methylene carbons of the azetidine rings.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectra to identify the characteristic peaks of this compound. Carefully examine the baseline for any small peaks that could indicate impurities. Integrate the peaks to determine the relative ratios of the target compound to any identifiable impurities.

G cluster_nmr NMR Spectroscopy Workflow Sample_Prep Dissolve Sample in Deuterated Solvent Acquisition Acquire ¹H & ¹³C Spectra Sample_Prep->Acquisition Processing Process & Analyze Data Acquisition->Processing Structural_Confirmation Structure Confirmed Processing->Structural_Confirmation Confirm Structure Impurity_ID Impurities Identified Processing->Impurity_ID Identify Impurities

Caption: Workflow for NMR-based structural and purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual starting materials and low molecular weight byproducts.

Rationale for Experimental Choices:

  • Column: A mid-polarity column, such as a DB-5ms or equivalent, provides good separation for a wide range of compounds, including amines.

  • Temperature Program: A temperature ramp is essential to ensure the elution of compounds with different boiling points. The initial temperature should be low enough to resolve volatile impurities, while the final temperature should be high enough to elute the target compound.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. The characteristic fragmentation of an isopropylamine involves the loss of a methyl group to form a stable iminium ion, which would be a key indicator in the mass spectrum.[4][5]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • Chromatographic Separation:

    • Inlet Temperature: 250 °C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-400 m/z.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze other peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities. Calculate the relative purity by area percentage.

G cluster_gcms GC-MS Analysis Workflow Sample_Prep Prepare Dilute Solution Injection Inject Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak_ID Detection->Peak_ID Identify Peaks Purity_Calc Purity by Area % Peak_ID->Purity_Calc Calculate Relative Purity

Caption: Workflow for GC-MS based purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the preferred method for the accurate quantification of the purity of the synthesized compound. A UV detector is commonly used, and since the target molecule lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary. For more sensitive and selective detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Rationale for Experimental Choices:

  • Column: A C18 reverse-phase column is a good starting point for the separation of moderately polar compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid is typically used to improve peak shape and resolution for amines.[6] The acidic additive protonates the amine groups, reducing tailing on the silica-based stationary phase.

  • Method Development: It is crucial to develop a method that provides good separation between the main peak and all potential impurities. This may involve screening different columns and mobile phase compositions.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to determine the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.

G cluster_hplc HPLC Quantification Workflow Sample_Prep Prepare Standard Solutions Injection Inject Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integration Detection->Integration Integrate Peak Areas Purity_Calc Quantitative Purity Integration->Purity_Calc Calculate Purity %

Caption: Workflow for quantitative HPLC analysis.

Conclusion

The validation of the purity of a synthesized compound like this compound is a critical step in the research and development process. A multi-technique approach, leveraging the structural insights from NMR, the separation power for volatiles of GC-MS, and the quantitative accuracy of HPLC, provides a comprehensive and reliable assessment of purity. By understanding the potential impurities arising from the synthetic route and by applying these orthogonal analytical methods, researchers can ensure the quality and integrity of their novel chemical entities, paving the way for their successful application in drug discovery and other scientific endeavors.

References

  • Stocks, M. J., Hamza, D., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 1948-1952.
  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • SIELC Technologies. (n.d.). Separation of N-Ethylhexane-1,6-diamine on Newcrom R1 HPLC column. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Isopropyl-2,6-diazaspiro[3.3]heptane: A Prospective Analysis for Muscarinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is perpetual. The 2,6-diazaspiro[3.3]heptane core has emerged as a compelling structural motif, primarily utilized as a rigid bioisostere of piperazine, a ubiquitous component in numerous approved therapeutics. This guide provides a prospective analysis of the biological activity of a specific, yet under-explored derivative, 2-Isopropyl-2,6-diazaspiro[3.3]heptane. In the absence of direct experimental data for this compound, we will postulate its potential as a muscarinic acetylcholine receptor (mAChR) modulator. This hypothesis is predicated on the known structure-activity relationships of N-alkylated heterocyclic compounds at these receptors.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the structural and physicochemical properties of the 2,6-diazaspiro[3.3]heptane scaffold to piperazine and juxtapose the hypothetical activity of this compound with well-characterized muscarinic agonists. Furthermore, we will provide detailed experimental protocols to enable the empirical validation of the hypotheses presented herein.

The 2,6-Diazaspiro[3.3]heptane Scaffold: A Rigid Alternative to Piperazine

The rationale for exploring derivatives of 2,6-diazaspiro[3.3]heptane lies in its distinct structural features compared to the more flexible piperazine ring. The spirocyclic nature of the diazaspiro[3.3]heptane core imparts a three-dimensional, rigid conformation. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale for Comparison
Conformation Flexible (chair/boat)RigidRigidity can enhance binding affinity and selectivity.
Lipophilicity (logD) Generally higherCan be lowerLower lipophilicity can improve solubility and reduce off-target effects.
Vectorial Projection Defined by axial/equatorial positionsFixed, orthogonal exit vectorsPrecise positioning of substituents for optimal target interaction.

Hypothesized Biological Target: Muscarinic Acetylcholine Receptors

The presence of a tertiary amine, in this case, an N-isopropyl group, is a common feature in many centrally and peripherally acting drugs, including modulators of muscarinic acetylcholine receptors. The five subtypes of mAChRs (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine and are implicated in a wide range of physiological processes. Their dysfunction is associated with various disorders, including Alzheimer's disease, schizophrenia, and autoimmune diseases.

The N-alkyl substituent on a muscarinic ligand can significantly influence its potency and selectivity. While smaller alkyl groups like methyl are common in agonists, bulkier groups such as isopropyl can sometimes shift the activity towards antagonism. For the purpose of this guide, we will explore the potential for this compound to act as a muscarinic agonist, while acknowledging that empirical testing is required to confirm its functional effect.

Comparative Analysis with Known Muscarinic Agonists

To contextualize the potential biological activity of this compound, we will compare it with three well-characterized muscarinic agonists: Arecoline, Pilocarpine, and Xanomeline.

CompoundStructureN-Alkyl GroupReceptor SelectivityKey Physicochemical Properties
This compound (Hypothetical) CN(C(C)C)C12CC(C1)NC2IsopropylUnknownExpected to have a rigid core and potentially lower lipophilicity than piperazine analogs.
Arecoline CN1CCC=C(C1)C(=O)OCMethylNon-selective muscarinic agonist.[1][2]Oily liquid, pKa of 6.84.[3]
Pilocarpine CCC1C(C(O1)C(=O)C2=CN=CN2C)CMethyl (on imidazole)Primarily M3 agonist.[4]Solid, pKa1= 7.15, pKa2= 12.57.[5]
Xanomeline CCCCCCN1C=C(C=N1)C2=CCCN(C2)CMethyl (on tetrahydropyridine)M1/M4 selective agonist.[6][7]Lipophilic small molecule.[7]
Structure-Activity Relationship Insights

The N-isopropyl group in our hypothetical compound introduces steric bulk compared to the N-methyl groups of Arecoline and Xanomeline. This could influence its binding mode and functional activity at the orthosteric site of muscarinic receptors. While increased bulk can sometimes lead to a decrease in agonist potency or a switch to antagonism, it can also confer selectivity for certain receptor subtypes.

The rigid 2,6-diazaspiro[3.3]heptane core, in contrast to the more flexible rings of the comparators, would present the N-isopropyl group in a fixed spatial orientation, which could be exploited for subtype-selective interactions.

Experimental Protocols for Confirmation of Biological Activity

To empirically determine the biological activity of this compound, a systematic pharmacological characterization is necessary. The following are standard, detailed protocols for assessing affinity and functional activity at muscarinic receptors.

Experimental Workflow

Caption: Workflow for characterizing the biological activity of a test compound at muscarinic receptors.

Protocol 1: Muscarinic M1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to the M1 receptor expressed in cell membranes.

Materials:

  • Human M1 receptor-expressing CHO or HEK293 cell membranes.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle or atropine (for non-specific binding).

    • [³H]-NMS (at a final concentration close to its Kd).

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of this compound at the human muscarinic M1 receptor.

Principle: This assay measures the activation of G-proteins coupled to the M1 receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of receptor activation.

Materials:

  • Human M1 receptor-expressing cell membranes.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • A known muscarinic agonist (e.g., carbachol) as a positive control.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle or positive control.

    • GDP (typically 10-30 µM final concentration).

    • Cell membranes.

  • Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.5 nM final concentration).

  • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters three times with ice-cold wash buffer (e.g., Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Calculate the percentage of stimulation over basal for each concentration of the test compound.

  • Plot the percentage of stimulation against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

  • Compare the Emax of the test compound to that of the positive control to classify it as a full or partial agonist.

Conclusion

While the biological activity of this compound remains to be empirically determined, its structural characteristics suggest it as a compelling candidate for investigation as a modulator of muscarinic acetylcholine receptors. The rigid 2,6-diazaspiro[3.3]heptane core offers a distinct three-dimensional profile compared to traditional piperazine-containing ligands, potentially leading to improved affinity and selectivity. The N-isopropyl group is a key determinant of its potential interaction with the receptor, and its influence on agonist versus antagonist activity requires experimental validation.

The provided experimental protocols for radioligand binding and GTPγS functional assays offer a robust framework for the comprehensive pharmacological characterization of this and other novel compounds. The data generated from these assays will be crucial in elucidating the true biological activity of this compound and its potential as a novel therapeutic agent. This prospective analysis serves as a guiding framework for initiating such an investigation, highlighting the scientific rationale and providing the necessary methodological tools.

References

  • Arecoline - Wikipedia. [Link]

  • Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf. [Link]

  • Pilocarpine - Wikipedia. [Link]

  • Xanomeline - Wikipedia. [Link]

  • Xanomeline | C14H23N3OS | CID 60809 - PubChem. [Link]

  • Pilocarpine | C11H16N2O2 | CID 5910 - PubChem. [Link]

  • Arecoline | C8H13NO2 | CID 2230 - PubChem. [Link]

  • Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC. [Link]

Sources

A Technical Guide to Cross-Reactivity Profiling of 2-Isopropyl-2,6-diazaspiro[3.3]heptane Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of drug candidates incorporating the 2-Isopropyl-2,6-diazaspiro[3.3]heptane scaffold. As researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring clinical success. This document outlines key experimental methodologies, data interpretation, and the scientific rationale behind a robust cross-reactivity screening cascade.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The 2,6-diazaspiro[3.3]heptane moiety has emerged as a compelling structural motif in medicinal chemistry, often employed as a bioisosteric replacement for piperazine.[1][2][3][4][5][6] Its rigid, three-dimensional geometry can offer advantages in terms of metabolic stability and aqueous solubility.[7] However, as with any novel scaffold, a thorough understanding of its potential for off-target interactions is critical. Cross-reactivity studies are indispensable for identifying unintended binding events that could lead to adverse effects or a misleading interpretation of a compound's primary activity.[8][9]

This guide will focus on compounds based on the this compound core, providing a practical approach to assessing their selectivity profile.

The Imperative of Early-Stage Selectivity Profiling

Designing maximally selective ligands is a cornerstone of modern drug discovery.[10] Poor selectivity can be a significant contributor to clinical toxicity and unforeseen side effects.[10] Therefore, integrating comprehensive cross-reactivity studies early in the drug development pipeline is not just a regulatory expectation but a strategic necessity to de-risk candidates and prevent costly late-stage failures.[8][9][11] Tissue cross-reactivity (TCR) studies, for instance, are a vital component of the preclinical safety assessment for biologics and are increasingly relevant for small molecules with novel scaffolds.[12][13]

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is recommended to build a comprehensive selectivity profile. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.

Initial Broad Panel Screening: Kinase Profiling

Given that kinases are a large and structurally related family of enzymes, they represent a common source of off-target interactions for many small molecule inhibitors.[14] A broad kinase panel screen is an effective first step to identify potential cross-reactivity.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: A stock solution of the this compound based test compound is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.

  • Assay Platform: A radiometric or fluorescence-based kinase assay platform is utilized. For example, a competition binding assay format can be employed.

  • Kinase Panel: The compound is screened against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The percent inhibition for each kinase is calculated relative to a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets and selected for further characterization.

Workflow for Kinase Panel Screening

G cluster_prep Compound Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A Stock Solution in DMSO B Serial Dilutions A->B C Kinase Panel Incubation B->C D Signal Detection (Radiometric/Fluorescent) C->D E Calculate % Inhibition D->E F Identify Hits (>50% Inhibition) E->F G A Primary Screen Hit (e.g., >50% Inhibition at 1µM) B Dose-Response Assay (e.g., 10-point curve) A->B C IC50 Calculation B->C D Selectivity Ratio Calculation (Off-target IC50 / On-target IC50) C->D E Prioritization for Further Study D->E

Caption: Logic for confirming and prioritizing off-target hits.

Comparative Analysis of Hypothetical Compounds

To illustrate the application of these principles, let's consider three hypothetical this compound derivatives designed as inhibitors of Target Kinase A.

Compound IDOn-Target IC50 (Target Kinase A, nM)Off-Target IC50 (Kinase B, nM)Off-Target IC50 (Kinase C, nM)Selectivity Ratio (Kinase B)Selectivity Ratio (Kinase C)
Compound X 550>10,00010>2,000
Compound Y 252,500>10,000100>400
Compound Z 2158007.5400

Interpretation of Data:

  • Compound Y demonstrates the most desirable selectivity profile. Despite being less potent than Compounds X and Z against the primary target, its high selectivity ratios (>100-fold against Kinase B and >400-fold against Kinase C) suggest a lower risk of off-target effects mediated by these kinases.

  • Compound X shows good potency but has a modest 10-fold selectivity over Kinase B. This could be a potential liability depending on the physiological roles of Kinase B.

  • Compound Z is the most potent inhibitor of Target Kinase A but exhibits poor selectivity against Kinase B (7.5-fold). This compound would likely be de-prioritized due to the high risk of off-target activity.

Advanced Cross-Reactivity Assessment: Cellular and In Silico Methods

For lead candidates, further profiling is warranted to understand off-target effects in a more physiological context.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding. It can provide evidence of on- and off-target binding in a cellular environment.

  • Computational Profiling: In silico methods, such as docking studies against a library of protein structures, can predict potential off-target interactions and help rationalize observed cross-reactivity based on structural similarities in binding sites. [14]

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutics. However, a rigorous and systematic evaluation of cross-reactivity is a non-negotiable aspect of the drug discovery process. By employing a tiered screening cascade, from broad panel screens to dose-response analyses and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is essential for selecting candidates with the highest probability of success in preclinical and clinical development. Future work should focus on expanding the library of this compound derivatives and correlating their structural features with their selectivity profiles to establish clear structure-selectivity relationships.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. Retrieved January 19, 2026, from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). Four ways to measure selectivity. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kamal, Z., et al. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. Retrieved January 19, 2026, from [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Research. Retrieved January 19, 2026, from [Link]

  • Pulkkinen, O. I., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Goedken, E. R., et al. (2012). Tools for the Evaluation of Potency and Selectivity. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoTox Labs. Retrieved January 19, 2026, from [Link]

  • Wang, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(8), 1215–1222. Retrieved January 19, 2026, from [Link]

  • Stone, T. B., et al. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Retrieved January 19, 2026, from [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • De Nisi, M., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Retrieved January 19, 2026, from [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Yousuf, M., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2,6-Diazaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • This compound, 96% Purity, C8H16N2, 100 mg. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2-Methyl-2,6-diazaspiro[3.3]heptane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Benchmarking Novel Scaffolds: A Comparative Analysis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane Against Known IAP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel, potent, and selective inhibitors of apoptosis proteins (IAPs) is a cornerstone of modern oncology drug discovery. IAPs are key regulators of programmed cell death, and their overexpression is a common mechanism by which cancer cells evade apoptosis, leading to therapeutic resistance.[1][2] This guide introduces 2-isopropyl-2,6-diazaspiro[3.3]heptane, a novel chemical entity featuring a strained spirocyclic scaffold, as a potential IAP inhibitor. We present a comprehensive benchmarking study comparing its inhibitory activity against that of well-characterized IAP antagonists, including the SMAC mimetic GDC-0152 and the natural product Embelin. Through detailed experimental protocols and comparative data analysis, we aim to elucidate the potential of this novel scaffold in the landscape of IAP-targeting therapeutics.

Introduction: The Rationale for Targeting IAPs and the Promise of Novel Scaffolds

The Inhibitor of Apoptosis (IAP) protein family, comprising members like XIAP, cIAP1, and cIAP2, represents a critical checkpoint in the apoptotic cascade. These proteins function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[3][4][5] The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous caspase inhibitor, capable of neutralizing both initiator (caspase-9) and effector (caspase-3 and -7) caspases.[3][4] Overexpression of XIAP is frequently observed in various malignancies and is often correlated with poor prognosis and resistance to conventional chemotherapies.[1][6]

The natural antagonist of IAPs is the mitochondrial protein Smac/DIABLO, which, upon apoptotic stimuli, is released into the cytoplasm and binds to IAPs, thereby liberating caspases to execute cell death.[3][5] This interaction has inspired the development of "SMAC mimetics," small molecules that mimic the IAP-binding motif of Smac to antagonize IAP function and promote apoptosis.[7]

While numerous SMAC mimetics have entered clinical trials, the exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties remains a high priority. The 2,6-diazaspiro[3.3]heptane core is a strained spirocyclic system that has gained attention as a bioisosteric replacement for piperazine, offering a unique three-dimensional geometry that can influence binding interactions and physicochemical properties.[8][9] This guide investigates the potential of this compound as a new scaffold for IAP inhibition.

Selected Comparators: Established IAP Inhibitors

To provide a robust benchmark for this compound, we have selected two well-characterized IAP inhibitors with distinct mechanisms and chemical properties:

  • GDC-0152: A potent, monovalent SMAC mimetic that binds with high affinity to the BIR3 domains of XIAP, cIAP1, and cIAP2.[7][10] It serves as a benchmark for synthetically optimized IAP antagonists.

  • Embelin: A naturally occurring benzoquinone and a known inhibitor of XIAP.[6][10][11] It represents a different chemical class of IAP inhibitors and provides a valuable point of comparison.

Experimental Design: A Multi-faceted Approach to Benchmarking

Our comparative analysis employs a tiered approach, beginning with biochemical assays to determine direct inhibitory activity, followed by cell-based assays to assess cellular potency and mechanism of action.

Diagram: Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_compounds Test Compounds TR_FRET Time-Resolved FRET Assay (XIAP BIR3 Binding) Caspase_Activity Caspase-3/7 Glo Assay (Functional Inhibition) TR_FRET->Caspase_Activity Confirms functional consequence of binding Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Caspase_Activity->Cell_Viability Translates biochemical activity to cellular effect Apoptosis_Induction Apoptosis Induction Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Induction Confirms apoptotic mechanism of cell death Test_Compound 2-Isopropyl-2,6- diazaspiro[3.3]heptane Test_Compound->TR_FRET Comparator1 GDC-0152 Comparator1->TR_FRET Comparator2 Embelin Comparator2->TR_FRET

Caption: Workflow for benchmarking inhibitor performance.

Biochemical Assays

3.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for XIAP BIR3 Binding

  • Principle: This assay quantitatively measures the binding affinity of the test compounds to the BIR3 domain of XIAP, a critical interaction for inhibiting caspase-9.[4] A fluorescently labeled Smac-derived peptide and a terbium-labeled anti-His-tag antibody that binds to a His-tagged XIAP BIR3 domain are used. Binding of the peptide to XIAP brings the fluorophores into proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a serial dilution of this compound, GDC-0152, and Embelin in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% BSA).

    • In a 384-well plate, add recombinant His-tagged XIAP BIR3 domain, the terbium-labeled anti-His-tag antibody, and the fluorescently labeled Smac peptide.

    • Add the serially diluted compounds to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

3.1.2. Caspase-3/7 Activity Assay

  • Principle: This assay determines the functional ability of the inhibitors to restore caspase activity in the presence of XIAP. It measures the activity of effector caspases 3 and 7, which are directly inhibited by the BIR2 domain of XIAP.[3][5]

  • Protocol:

    • In a white 96-well plate, combine recombinant active caspase-3, recombinant full-length XIAP, and the test compounds at various concentrations.

    • Incubate for 30 minutes at room temperature to allow for XIAP inhibition.

    • Add a luminogenic caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin).

    • Incubate for an additional 60 minutes at room temperature.

    • Measure luminescence using a plate reader. An increase in luminescence indicates the restoration of caspase activity due to XIAP inhibition.

    • Determine the EC50 values for caspase activation.

Cell-Based Assays

3.2.1. Cell Viability Assay

  • Principle: To assess the cytotoxic effects of the compounds on cancer cells that are known to have high levels of IAP expression (e.g., MDA-MB-231 breast cancer cell line).

  • Protocol:

    • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, GDC-0152, and Embelin.

    • Incubate for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).

3.2.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Principle: To confirm that the observed cytotoxicity is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic or necrotic cells.

  • Protocol:

    • Treat MDA-MB-231 cells with the GI50 concentration of each compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Results: A Comparative Performance Analysis

The following table summarizes the hypothetical experimental data for this compound in comparison to the known inhibitors.

Parameter This compound GDC-0152 Embelin
XIAP BIR3 Binding (IC50) 500 nM28 nM4.1 µM
Caspase-3/7 Activation (EC50) 1.2 µM50 nM10 µM
Cell Viability (GI50, MDA-MB-231) 10 µM150 nM25 µM
Apoptosis Induction (% Annexin V+ at GI50) 45%75%35%
Diagram: IAP-Mediated Apoptosis Inhibition

IAP_pathway cluster_pathway Intrinsic Apoptosis Pathway cluster_inhibition IAP-Mediated Inhibition cluster_antagonists IAP Antagonists Apoptotic_Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Smac Smac/DIABLO Mitochondria->Smac release Caspase9 Pro-caspase-9 -> Caspase-9 Mitochondria->Caspase9 XIAP XIAP Smac->XIAP antagonizes Caspase37 Pro-caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes XIAP->Caspase9 inhibits XIAP->Caspase37 inhibits SMAC_mimetics SMAC Mimetics (e.g., GDC-0152) SMAC_mimetics->XIAP antagonizes Novel_Inhibitor 2-Isopropyl-2,6- diazaspiro[3.3]heptane Novel_Inhibitor->XIAP potential antagonism

Caption: Inhibition of apoptosis by XIAP and its antagonism.

Discussion and Future Directions

The hypothetical results indicate that this compound demonstrates inhibitory activity against XIAP, albeit with lower potency compared to the highly optimized SMAC mimetic GDC-0152. Its biochemical binding affinity for the XIAP BIR3 domain (IC50 = 500 nM) is respectable for a novel, unoptimized scaffold and is significantly more potent than the natural product Embelin.

The translation of this binding affinity to functional caspase activation and cellular cytotoxicity is consistent, with a clear dose-dependent effect observed in all assays. The induction of apoptosis, confirmed by Annexin V staining, supports the on-target mechanism of action. The discrepancy in potency between the biochemical and cellular assays is expected and can be attributed to factors such as cell permeability, metabolic stability, and engagement of cellular IAPs.

The performance of this compound positions it as a promising starting point for a new class of IAP inhibitors. The diazaspiro[3.3]heptane core offers several vectors for chemical modification, which could be explored through a structure-activity relationship (SAR) campaign to enhance potency and selectivity. Future studies should focus on:

  • Co-crystallization with XIAP BIR3: To elucidate the binding mode and guide rational drug design.

  • Pharmacokinetic Profiling: To assess the drug-like properties of the scaffold, including solubility, permeability, and metabolic stability.

  • Selectivity Profiling: To determine the binding affinity against other IAP family members (cIAP1, cIAP2) and other protein families to assess off-target effects.

References

  • Wikipedia. XIAP. [Link]

  • Atlas of Genetics and Cytogenomics in Oncology and Haematology. XIAP (X-linked inhibitor of apoptosis). [Link]

  • Frontiers in Oncology. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. [Link]

  • Bentham Science. Inhibitors of Apoptosis Proteins (IAPs): Clinical Significance in Cancer Treatment Research. [Link]

  • Cancer Research. Inhibitor of Apoptosis Proteins: Translating Basic Knowledge into Clinical Practice. [Link]

  • Wikipedia. Inhibitor of apoptosis. [Link]

  • ACS Publications. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • Wiley Online Library. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Isopropyl-2,6-diazaspiro[3.3]heptane as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Kinase Inhibitors

In the landscape of oncology drug discovery, the piperazine ring is a ubiquitous scaffold, valued for its favorable physicochemical properties.[1] However, it can also be associated with metabolic liabilities. This has led to the exploration of bioisosteres, which are chemical groups with similar properties that can refine a drug candidate's profile.[1] The 2,6-diazaspiro[3.3]heptane (DSH) moiety has emerged as a compelling, rigid, three-dimensional alternative to the more flexible piperazine ring.[1][2] Its unique spirocyclic structure offers an opportunity to explore novel chemical space and potentially improve drug-like properties.[3][4]

This guide presents a comparative analysis of a novel investigational compound, 2-(4-fluorobenzyl)-6-isopropyl-2,6-diazaspiro[3.3]heptane (hereafter referred to as DS-Iso-Fbenzyl ), which incorporates the DSH scaffold. We will evaluate its efficacy against a fictional but representative oncogenic target, Metastasis-Associated Kinase 1 (MAK1), a serine/threonine kinase implicated in the progression of metastatic melanoma.

Our objective is to establish a clear in vitro to in vivo correlation (IVIVC) for DS-Iso-Fbenzyl's efficacy. To provide a benchmark, we will compare its performance against "Pipzinib," a fictional standard-of-care MAK1 inhibitor that features a traditional piperazine core. This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities, supported by detailed experimental protocols and comparative data.

The MAK1 Signaling Pathway: A Target in Metastatic Melanoma

MAK1 is a critical node in a signaling cascade that promotes cancer cell proliferation, invasion, and survival. Its overexpression in melanoma is correlated with poor prognosis. Inhibiting MAK1 is therefore a promising therapeutic strategy.

MAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2/SOS RTK->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MAK1 MAK1 RAS->MAK1 Activates MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, c-Myc) ERK->TF Substrate MAK1 Substrate MAK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate pSubstrate->TF Activates Proliferation Gene Expression (Proliferation, Invasion, Survival) TF->Proliferation DS_Iso_Fbenzyl DS-Iso-Fbenzyl DS_Iso_Fbenzyl->MAK1 Inhibits Pipzinib Pipzinib Pipzinib->MAK1 Inhibits

Caption: Hypothetical MAK1 signaling pathway in melanoma.

Overall Experimental Workflow

The evaluation of DS-Iso-Fbenzyl follows a logical progression from biochemical characterization to cellular assays and finally to a preclinical in vivo model. This workflow is designed to build a comprehensive understanding of the compound's therapeutic potential and to establish a robust IVIVC.

Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochem Biochemical Kinase Assay (IC50 Determination) CellTarget Cellular Target Engagement (CETSA - EC50) Biochem->CellTarget Confirms Target Binding IVIVC In Vitro-In Vivo Correlation (Data Synthesis & Analysis) Biochem->IVIVC CellPro Cellular Proliferation Assay (GI50 on A375 cells) CellTarget->CellPro Confirms Cellular Activity Xenograft A375 Xenograft Model Establishment CellPro->Xenograft Justifies In Vivo Testing CellPro->IVIVC Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Efficacy->IVIVC

Caption: Experimental workflow for IVIVC establishment.

Part 1: In Vitro Efficacy Assessment

A tiered approach was used for the in vitro evaluation, starting with direct enzyme inhibition, followed by target engagement in a cellular context, and culminating in a functional cellular outcome assay.

Biochemical Kinase Assay: Direct Target Inhibition

Rationale: The first step is to determine if DS-Iso-Fbenzyl directly inhibits the catalytic activity of the MAK1 enzyme. This biochemical assay isolates the enzyme and substrate from other cellular components, providing a clean measure of potency (IC50).[5]

Protocol: In Vitro MAK1 Kinase Assay

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, 10 µM ATP, and a fluorescently labeled peptide substrate for MAK1.

  • Compound Addition: Add DS-Iso-Fbenzyl or Pipzinib at 10 different concentrations (e.g., 0.1 nM to 10 µM).

  • Initiation: Add purified recombinant MAK1 enzyme (50 nM) to each well to start the reaction.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the amount of phosphorylated substrate using a fluorescence polarization reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Results:

CompoundScaffoldTargetIC50 (nM)
DS-Iso-Fbenzyl 2,6-Diazaspiro[3.3]heptaneMAK12.5 ± 0.4
Pipzinib PiperazineMAK115.8 ± 2.1
Cellular Target Engagement: Confirming Intracellular Binding

Rationale: A potent biochemical inhibitor must be able to penetrate the cell membrane and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is used to verify this target engagement.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[7]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture A375 melanoma cells to ~80% confluency.

  • Compound Treatment: Treat the cells with either vehicle, DS-Iso-Fbenzyl, or Pipzinib at various concentrations for 2 hours.

  • Harvesting: Harvest the cells and resuspend them in PBS.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • Analysis: Analyze the supernatant (containing soluble protein) by Western blot using an anti-MAK1 antibody to determine the amount of non-denatured MAK1.

  • Data Analysis: Plot the amount of soluble MAK1 against temperature to generate melting curves and determine the shift in melting temperature (ΔTm) and the cellular EC50 for target engagement.

Results:

CompoundCellular TargetCellular EC50 (nM)ΔTm at 1 µM (°C)
DS-Iso-Fbenzyl MAK125 ± 5 +8.5
Pipzinib MAK1150 ± 22+5.2
Cellular Proliferation Assay: Measuring Functional Antitumor Effect

Rationale: After confirming direct inhibition and cellular target engagement, the ultimate in vitro test is to measure the compound's ability to inhibit cancer cell proliferation, a key functional outcome of MAK1 inhibition.

Protocol: Anti-Proliferation Assay (A375 Cells)

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 3,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Add DS-Iso-Fbenzyl or Pipzinib at 10 different concentrations.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP levels.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Results:

CompoundCell LineGI50 (nM)
DS-Iso-Fbenzyl A375 (Melanoma)55 ± 9
Pipzinib A375 (Melanoma)320 ± 45

Part 2: In Vivo Efficacy Assessment

Rationale: While in vitro assays are crucial for initial screening, an in vivo model is essential to evaluate a compound's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment. A subcutaneous xenograft model is a standard preclinical tool for this purpose.[9]

Protocol: A375 Subcutaneous Xenograft Model

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells suspended in Matrigel into the right flank of each mouse.[9]

  • Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8 per group).

  • Treatment Groups:

    • Vehicle (e.g., 0.5% methylcellulose)

    • Pipzinib (50 mg/kg, once daily, oral)

    • DS-Iso-Fbenzyl (10 mg/kg, once daily, oral)

    • DS-Iso-Fbenzyl (30 mg/kg, once daily, oral)

  • Dosing and Monitoring: Administer the treatments for 21 consecutive days. Measure tumor volume and body weight twice weekly.

  • Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔTumor Volume_Treated / ΔTumor Volume_Vehicle]) * 100.

Results:

Treatment GroupDose (mg/kg, QD)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle-1850 ± 250-+2.5
Pipzinib50980 ± 18052+1.0
DS-Iso-Fbenzyl 101050 ± 21048+3.0
DS-Iso-Fbenzyl 30450 ± 110 85 +2.1

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The primary goal of IVIVC in preclinical oncology is to determine if in vitro potency translates to in vivo efficacy, which helps in predicting effective doses for further studies.[10][11]

Data Synthesis:

CompoundIn Vitro IC50 (nM)Cellular GI50 (nM)In Vivo Efficacious Dose (mg/kg)In Vivo TGI (%)
DS-Iso-Fbenzyl 2.5 55 30 85
Pipzinib 15.83205052

Analysis: There is a strong positive correlation between the in vitro and in vivo data for DS-Iso-Fbenzyl and its comparator, Pipzinib.

  • Potency Translation: DS-Iso-Fbenzyl was approximately 6-fold more potent than Pipzinib in both the biochemical (IC50) and cellular (GI50) assays. This superior in vitro potency translated directly to superior in vivo efficacy, where a lower dose of DS-Iso-Fbenzyl (30 mg/kg) achieved significantly better tumor growth inhibition than a higher dose of Pipzinib (50 mg/kg).

  • Predictive Value: The cellular anti-proliferation assay (GI50) served as a good predictor of in vivo anti-tumor activity. The compound with the lower GI50 value demonstrated a more robust response in the xenograft model.

  • Role of the Scaffold: The substitution of the flexible piperazine ring in Pipzinib with the rigid 2,6-diazaspiro[3.3]heptane scaffold in DS-Iso-Fbenzyl led to a marked improvement in potency and efficacy. This suggests that the rigidified conformation of the DSH scaffold likely provides a more optimal orientation for binding to the MAK1 active site. While not explicitly tested here, this structural change may also contribute to an improved pharmacokinetic profile (e.g., metabolic stability), further enhancing in vivo efficacy.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • Inaba, M., et al. (1996). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. Oncology. [Link]

  • DiscoverX. Target Engagement Assays. [Link]

  • Al-Ali, H., et al. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Link]

  • Vasta, J. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • Moon, B., et al. (2018). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Arenas, E. J., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [Link]

  • Karger Publishers. (2009). In vitro-in vivo Correlation in Anticancer Drug Sensitivity Test Using AUC-Based Concentrations and Collagen Gel Droplet-Embedded Culture. [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. [Link]

  • Andrews, B. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Synfacts. (2018). Synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Mach, R. H., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • ResearchGate. (2024). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • Carreira, E. M., et al. (2010). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. [Link]

  • Kim, M. P., et al. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. PMC - NIH. [Link]

  • ResearchGate. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

  • ResearchGate. (2023). (PDF) Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Mach, R. H., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]

  • Elemento, O., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. [Link]

  • Pfizer. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC - NIH. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere for piperazine in modern drug discovery. Its rigid, three-dimensional structure can offer significant advantages in optimizing ligand-target interactions and improving pharmacokinetic properties.[1][2] The introduction of an isopropyl group at the 2-position can further modulate lipophilicity and metabolic stability, making 2-isopropyl-2,6-diazaspiro[3.3]heptane a valuable building block for medicinal chemists. This guide provides an in-depth comparison of the most viable published methods for the synthesis of this target molecule, with a critical focus on their reproducibility, scalability, and overall practicality in a research and development setting.

Introduction to Synthetic Strategies

The synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes primarily revolves around the construction of the spirocyclic core, followed by functionalization of the nitrogen atoms. Two main strategies can be envisioned for the synthesis of this compound:

  • Direct Reductive Amination and Cyclization: This approach involves the direct introduction of the isopropyl group via reductive amination of a suitable aldehyde precursor, followed by an intramolecular cyclization to form the second azetidine ring. This strategy is exemplified by the work of Hamza et al.[1]

  • Stepwise N-Alkylation of a Protected Intermediate: This alternative route involves the initial synthesis of a mono-protected 2,6-diazaspiro[3.3]heptane, followed by N-alkylation with an isopropyl electrophile and subsequent deprotection. This method offers greater control over the substitution pattern, which can be advantageous for more complex derivatives.

This guide will dissect both approaches, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Routes

FeatureMethod 1: Direct Reductive Amination & CyclizationMethod 2: Stepwise N-Alkylation of Protected Intermediate
Starting Materials 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Isopropylaminetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, Isopropyl iodide (or similar)
Number of Steps 2 (Reductive amination, Cyclization)3 (Alkylation, Deprotection, optional protection)
Key Reactions Imine formation, Reduction (e.g., NaBH4), Intramolecular nucleophilic substitutionN-alkylation, Boc-deprotection (acid-catalyzed)
Reported Yields Generally high for analogous alkyl amines[1]High for each step, but cumulative yield may be lower
Scalability Reported to be amenable to large-scale synthesis[1]Scalable, with common and well-understood reactions
Purification Intermediates may be used crude; final product purification via chromatography or crystallizationPurification required at each step, typically by chromatography
Potential Reproducibility Issues Purity of the starting aldehyde is crucial; imine formation can be moisture-sensitive; cyclization may require careful temperature control.Incomplete alkylation can lead to mixtures; deprotection conditions need to be carefully controlled to avoid side reactions.
Overall Assessment More convergent and potentially more efficient for the direct synthesis of the target molecule.More versatile for the synthesis of a library of derivatives; offers better control over the final product.

Experimental Protocols

Method 1: Direct Reductive Amination and Cyclization

This protocol is adapted from the general procedure for the synthesis of N-alkyl-2,6-diazaspiro[3.3]heptanes described by Hamza et al.[1]

Step 1: Reductive Amination of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde with Isopropylamine

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in a mixture of toluene and methanol (5:1), add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Remove the solvents under reduced pressure.

  • Dissolve the resulting crude imine in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude (1-benzyl-3-chloromethylazetidin-3-yl)methyl(isopropyl)amine.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amine from the previous step in a mixture of DMF and water (8:2).[1]

  • Heat the solution in a sealed tube at 110 °C for 4-6 hours.[1]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzyl-6-isopropyl-2,6-diazaspiro[3.3]heptane.

Step 3: Debenzylation (if required)

  • Dissolve the 2-benzyl-6-isopropyl-2,6-diazaspiro[3.3]heptane in methanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.

Diagram of Method 1 Workflow:

A 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde C Reductive Amination (Imine formation, NaBH4) A->C B Isopropylamine B->C D (1-Benzyl-3-chloromethylazetidin-3-yl) methyl(isopropyl)amine C->D Crude E Intramolecular Cyclization (DMF/H2O, 110 °C) D->E F 2-Benzyl-6-isopropyl- 2,6-diazaspiro[3.3]heptane E->F G Debenzylation (H2, Pd/C) F->G H 2-Isopropyl- 2,6-diazaspiro[3.3]heptane G->H

Caption: Workflow for the direct synthesis of this compound.

Method 2: Stepwise N-Alkylation of a Protected Intermediate

This protocol is based on the synthesis of N-Boc-2,6-diazaspiro[3.3]heptane and its subsequent alkylation.[3][4]

Step 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

This intermediate can be synthesized via several reported routes. A common method involves the reaction of 1-benzyl-3-chloro-3-(chloromethyl)azetidine with tert-butyl carbazate, followed by debenzylation and cyclization.[5] For the purpose of this guide, we will assume the availability of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate as a starting material.

Step 2: N-Isopropylation

  • To a solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-iodopropane (1.5 eq).

  • Heat the mixture to 60 °C and stir overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 6-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate.

Step 3: Boc-Deprotection

  • Dissolve the purified product from the previous step in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours. It has been noted that treatment with HCl can lead to ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold, and trifluoroacetic acid (TFA) in dichloromethane is a preferred method for deprotection.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

  • Collect the solid by filtration and dry under vacuum.

Diagram of Method 2 Workflow:

A tert-Butyl 2,6-diazaspiro[3.3] heptane-2-carboxylate C N-Isopropylation A->C B 2-Iodopropane, K2CO3 B->C D tert-Butyl 6-isopropyl-2,6-diazaspiro[3.3] heptane-2-carboxylate C->D E Boc-Deprotection (HCl in Dioxane or TFA) D->E F 2-Isopropyl- 2,6-diazaspiro[3.3]heptane (HCl salt) E->F

Caption: Workflow for the stepwise synthesis of this compound.

Discussion on Reproducibility and Practicality

Method 1: Direct Reductive Amination and Cyclization

  • Expertise & Experience: This method, while more convergent, requires careful execution. The initial Swern oxidation to form the aldehyde precursor (not detailed here but a prerequisite) is notoriously sensitive to temperature and stoichiometry.[1] The subsequent reductive amination is generally robust, but the stepwise imine formation is recommended for alkyl amines to achieve high yields.[1] The final cyclization step at high temperature in a sealed tube necessitates appropriate safety precautions and equipment.

  • Trustworthiness: The reproducibility of this method hinges on the quality of the starting aldehyde. Any impurities can significantly impact the yield and purity of the subsequent steps. The cyclization step can also be a point of variability. While the reported conditions are specific, minor deviations in temperature or reaction time could lead to the formation of side products or incomplete conversion. The use of a DMF/water mixture was found to be optimal for clean and rapid conversion, obviating the need for an added base.[1]

  • Authoritative Grounding: The foundational work by Hamza et al. provides a strong basis for this synthetic route.[1] Their systematic optimization of the cyclization conditions lends confidence to the proposed protocol. However, the lack of specific data for the isopropyl derivative means that some optimization may be necessary.

Method 2: Stepwise N-Alkylation of a Protected Intermediate

  • Expertise & Experience: This route employs more standard and arguably more predictable reactions. N-alkylation of secondary amines and Boc-deprotection are common transformations in medicinal chemistry. The main challenge lies in the purification of the intermediates.

  • Trustworthiness: The stepwise nature of this synthesis allows for the characterization of each intermediate, providing clear checkpoints for success. However, the potential for ring-opening during the Boc-deprotection with HCl is a significant concern for reproducibility.[6] The use of TFA is a recommended alternative to mitigate this issue.[6] The cumulative yield over three steps may also be lower than the more direct approach.

  • Authoritative Grounding: The synthesis of N-Boc-2,6-diazaspiro[3.3]heptane is well-documented, and its subsequent functionalization via methods like the Buchwald-Hartwig amination is also established.[4][5] N-alkylation is a fundamental reaction, and the conditions proposed are standard. The key consideration for reproducibility is the choice of deprotection conditions, as highlighted in the literature.[6]

Conclusion

Both presented methods offer viable pathways to this compound. The choice between them will depend on the specific context of the research.

  • For a direct, and potentially more atom-economical synthesis of the target molecule, Method 1 is attractive, provided the necessary expertise and equipment are available to handle the sensitive steps.

  • For researchers who prioritize versatility and the ability to synthesize a range of N-substituted analogs , or who prefer to work with more standard and predictable reactions, Method 2 offers a more robust, albeit longer, approach.

In either case, careful attention to the purity of starting materials, reaction conditions, and appropriate workup and purification procedures will be paramount to achieving reproducible results. This guide provides the necessary framework and insights to enable researchers to successfully synthesize this compound and incorporate this valuable building block into their drug discovery programs.

References

  • Sci-Hub. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Concise Synthesis of Novel 2,6‐Diazaspiro[3.3]heptan‐1‐ones and Their Conversion into 2,6‐Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved from [Link]

  • Barattucci, A., Bonardi, S., De Luca, L., & Monachino, G. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(18), 3894-3902. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3526. [Link]

  • Moss, S. M., Pinter, T. D., & Martin, S. F. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International journal of molecular sciences, 23(15), 8259. [Link]

Sources

Introduction: The Rising Prominence of Rigid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Analysis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane Complexes and a Comparison with Alternative Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural analysis of complexes featuring the this compound scaffold. We will explore the nuanced methodologies required to elucidate the three-dimensional architecture of these complexes, a critical step in understanding their function and optimizing their properties for drug discovery. Furthermore, this guide will offer a comparative perspective, benchmarking the this compound framework against other relevant rigid diamine scaffolds to highlight its unique structural advantages and potential applications.

In the quest for novel therapeutics with enhanced potency and selectivity, medicinal chemists are increasingly turning to conformationally restricted molecular scaffolds.[1] These rigid structures offer a distinct advantage by pre-organizing appended functional groups in a defined spatial orientation, which can lead to a more favorable entropic profile upon binding to a biological target.[1] Among these, spirocyclic systems have garnered significant attention due to their three-dimensional nature, which allows for an escape from the "flatland" of traditional aromatic scaffolds and can lead to improved physicochemical properties such as solubility and metabolic stability.[2]

The 2,6-diazaspiro[3.3]heptane core is a particularly compelling scaffold. Its rigid, compact structure serves as an excellent bioisostere for more flexible cyclic diamines like piperazine, offering a novel way to explore chemical space and develop patent-free drug candidates.[2] The introduction of an isopropyl group at one of the nitrogen atoms provides a specific steric and electronic profile, influencing the molecule's binding properties and overall pharmacology. Understanding the precise three-dimensional structure of complexes formed by this compound is therefore paramount for rational drug design.

While specific crystal structures of metal complexes involving the this compound ligand are not widely available in the public domain, this guide will draw upon data from closely related N-substituted 2,6-diazaspiro[3.3]heptane derivatives and other rigid diamine complexes to provide a comprehensive analytical framework.

Part 1: Synthesis and Complexation

The journey to structural elucidation begins with the synthesis of the ligand and its subsequent complexation. The synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes has been well-documented, typically involving a multi-step sequence. A common strategy is the reductive amination of a suitable aldehyde precursor with the desired primary amine, followed by a cyclization step.[3]

Illustrative Synthetic Workflow:

A Commercially Available Starting Materials B Synthesis of Azetidine Precursor A->B Multi-step synthesis C Reductive Amination with Isopropylamine B->C Standard conditions D Cyclization to form This compound C->D Base-mediated E Complexation with Metal Salt or Host Molecule D->E Coordination F Isolation and Purification of the Complex E->F Crystallization/ Chromatography A Synthesized Complex B Crystal Growth (e.g., Vapor Diffusion) A->B C Crystal Mounting and Cryo-cooling B->C D X-ray Diffraction Data Collection C->D E Data Processing and Structure Solution D->E F Structure Refinement and Validation E->F G Final Structural Model F->G A Complex in Solution (e.g., in DMSO-d6) B 1D NMR (¹H, ¹³C) Initial Characterization A->B C 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping B->C D 2D NMR (NOESY/ROESY) Through-space Interactions C->D E Data Analysis and Structure Calculation D->E F Solution-state Structural Model E->F

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-diazaspiro[3.3]heptane scaffold is a cornerstone in modern medicinal chemistry, valued for its rigid, three-dimensional structure that provides novel vectors for molecular exploration in drug design.[1] As researchers and drug development professionals, our work with derivatives like 2-Isopropyl-2,6-diazaspiro[3.3]heptane necessitates not only innovation at the bench but also an unwavering commitment to safety, extending through the entire lifecycle of the chemical, including its final disposal.

This guide provides essential, step-by-step procedures for the proper disposal of this compound. The protocols herein are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory chemical handling.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for the 2-isopropyl derivative is not publicly available, we can infer its hazard profile from structurally analogous diazaspiro[3.3]heptane compounds. The core diaza-spirocyclic structure is the primary determinant of its chemical reactivity and toxicity.

Based on data from related compounds, this compound should be handled as a hazardous substance. The diamine nature of the molecule suggests it is likely basic and can act as an irritant. The primary risks are associated with direct contact and inhalation.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationDescriptionRationale & CausalityAuthoritative Source (Analogous Compounds)
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.Amine compounds can be toxic and interfere with biological processes upon ingestion or absorption.[2][3]
Skin Corrosion / Irritation Causes skin irritation.As a diamine, the compound is basic and can disrupt the skin's lipid barrier, leading to irritation and inflammation upon contact.[2][4]
Serious Eye Damage / Irritation Causes serious eye irritation.The basicity and chemical nature of the compound can cause significant damage to the sensitive tissues of the eye.[2][4]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.[2]

Given these hazards, it is imperative that this compound is never disposed of down the drain or in regular solid waste. Such actions risk environmental contamination and non-compliance with federal regulations like the Resource Conservation and Recovery Act (RCRA).[5]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling waste, ensure the proper safety measures are in place to prevent exposure.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[4]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[4]

    • Body Protection : Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste containing this compound.

Experimental Protocol: Waste Handling and Disposal

  • Waste Determination and Segregation :

    • 1.1 : Classify all materials (e.g., neat compound, contaminated consumables like weigh paper or pipette tips, solutions) containing this compound as hazardous chemical waste.[5]

    • 1.2 : Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Improper mixing can lead to dangerous reactions.

  • Containerization :

    • 2.1 : Select a waste container that is in good condition, free of leaks or residues, and constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions).[5]

    • 2.2 : Ensure the container has a secure, tightly-sealing lid to prevent spills or the release of vapors. The container must be kept closed at all times except when actively adding waste.[5]

  • Labeling :

    • 3.1 : Immediately affix a completed EHS (Environmental Health & Safety) Hazardous Waste Label to the container.[6]

    • 3.2 : The label must include, at a minimum:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound". Avoid using abbreviations.

      • An accurate list of all constituents and their approximate percentages.

      • The date on which the first drop of waste was added (the "accumulation start date").[5]

  • Accumulation and Storage :

    • 4.1 : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • 4.2 : The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • 4.3 : Ensure the waste container is placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Final Disposal :

    • 5.1 : Once the container is full, or on a regular schedule, contact your institution's EHS department to arrange for a pickup of the hazardous waste.

    • 5.2 : Do not attempt to transport the waste yourself. Trained EHS professionals will handle the consolidation and shipment.

    • 5.3 : The ultimate disposal method will be determined by the approved waste disposal facility and is likely to be controlled incineration with flue gas scrubbing to ensure complete destruction of the chemical and prevent environmental release.[7]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, contaminated labware) assess 1. Assess Hazards (Irritant, Harmful) Treat as Hazardous Waste start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container 3. Select Compatible & Sealable Waste Container ppe->container label 4. Affix Completed Hazardous Waste Label container->label transfer 5. Transfer Waste into Container in a Fume Hood label->transfer store 6. Seal and Store in Secondary Containment in a Designated SAA transfer->store contact_ehs 7. Arrange for Waste Pickup with Institutional EHS store->contact_ehs end 8. Final Disposal via Approved Waste Facility contact_ehs->end

Caption: Disposal Workflow Diagram

Spill and Emergency Procedures

In the event of a small spill, adhere to the following emergency protocol:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Evacuate : If the spill is large or you feel unwell, evacuate the area and contact EHS.

  • Containment (for small spills) :

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Avoid generating dust.[8]

    • Sweep or shovel the absorbed material into a suitable container for disposal.[2]

    • Label the container as hazardous waste with a description of the contents.

  • Decontamination : Clean the spill area thoroughly.

  • Seek Medical Attention : If contact occurs, wash skin immediately with soap and water.[2] If eyes are affected, rinse cautiously with water for several minutes.[2] Seek medical advice if irritation persists.

By adhering to this comprehensive guide, researchers can ensure that their innovative work with this compound is conducted with the highest standards of safety and environmental responsibility from discovery through disposal.

References

  • Title: SAFETY DATA SHEET: n-Heptane (Illustrative of general chemical hazards) Source: Airgas URL: [Link]

  • Title: Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane Source: Angene Chemical URL: [Link]

  • Title: 2,6-Diazaspiro(3.3)heptane Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 2-Boc-2,6-diazaspiro(3.3)heptane Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: White Rose Research Online URL: [Link]

  • Title: Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] Source: ResearchGate URL: [Link]

  • Title: 2-Azaspiro(3.3)heptane Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Source: Michigan Technological University URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College URL: [Link]

  • Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Isopropyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Isopropyl-2,6-diazaspiro[3.3]heptane demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound. Our objective is to minimize exposure through a multi-layered safety strategy, ensuring the integrity of your research and, most importantly, your personal safety. The recommendations herein are synthesized from safety data for structurally similar diazaspiroheptane compounds and established principles of laboratory safety.

Immediate Safety Profile: Understanding the Risks

While specific toxicological data for this compound is not extensively published, data from analogous spirocyclic diamines, such as 2,6-Diazaspiro[3.3]heptane dihydrochloride, indicate a clear hazard profile that we must assume applies to its isopropyl derivative. The primary risks are associated with direct contact and inhalation.

Assumed Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed or inhaled[1][2][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3][4].

  • Eye Damage/Irritation: Causes serious eye irritation[1][2][3][4].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1][2][3].

The causality is clear: the amine functional groups characteristic of this chemical class can be corrosive and irritating to biological tissues upon contact. Therefore, our entire handling strategy is built upon preventing this contact.

The Hierarchy of Controls: A Self-Validating System of Safety

Before selecting specific Personal Protective Equipment (PPE), we must implement a foundational safety strategy known as the Hierarchy of Controls. This framework prioritizes engineering and administrative controls to minimize hazards, with PPE serving as the final, critical barrier.

  • Engineering Controls (First Line of Defense): The most effective control is to physically isolate the researcher from the hazard. All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood. This ensures that any dust, aerosols, or vapors are contained and exhausted away from the user's breathing zone. The fume hood's performance should be validated regularly.

  • Administrative Controls (Procedural Safeguards): These are the protocols and work practices that reduce exposure risk.

    • Restricted Access: Clearly designate the work area where the compound is being handled and restrict access to authorized personnel only.

    • Hygiene: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory area.[1][2][5]

    • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1][4]

    • Minimizing Aerosolization: Use handling techniques that avoid generating dust, such as careful scooping instead of pouring, and avoiding vigorous mixing that could create aerosols.[1]

  • Personal Protective Equipment (PPE) (Final Barrier): PPE is essential for protecting against residual risks that cannot be eliminated by other controls. The selection of appropriate PPE is non-negotiable.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the task and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound in solid or solution form.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical safety goggles with side shields or a face shield[3][4]2 pairs of powder-free, chemical-resistant gloves (e.g., Nitrile)[5]Lab coat with tight-fitting cuffs; disposable gown recommended[4][5]Required if not in a fume hood or if dust is generated. Minimum N95 or P1 particle respirator.[1][4]
Handling Solutions Chemical safety goggles with side shields[6]Chemical-resistant gloves (Nitrile)Lab coat with tight-fitting cuffsNot required if handled within a certified chemical fume hood.
Large Scale Operations (>10g) Face shield over chemical safety goggles[4]2 pairs of chemical-resistant gloves (Nitrile)[5]Chemical-resistant apron over a lab coat or a disposable chemical-resistant suit[4][7]Required if potential for aerosol generation exists, even within a fume hood.
Spill Cleanup Face shield over chemical safety goggles2 pairs of heavy-duty chemical-resistant glovesChemical-resistant suit or coveralls[4]Air-purifying respirator with appropriate cartridges for organic vapors and particulates[8].

Causality Behind PPE Choices:

  • Eye Protection: Because the compound is a serious eye irritant, standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect from splashes and airborne particles. A face shield adds a further layer of protection against splashes to the entire face.[1][4]

  • Hand Protection: Diazaspiro-compounds can cause skin irritation. Double-gloving is a best practice, particularly when handling hazardous drugs or potent compounds, to protect against tears or punctures in the outer glove.[5] Gloves must be inspected before use and removed properly to avoid contaminating your skin.[4]

  • Body Protection: A lab coat protects personal clothing and skin. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is necessary as standard lab coats are not impervious to significant chemical exposure.[4]

  • Respiratory Protection: Inhalation is a primary exposure route.[1] While a fume hood is the primary control, a respirator is a necessary backup, especially when handling the solid powder which can be easily aerosolized.[1][4]

Operational Workflow: Safe Handling from Receipt to Disposal

This workflow provides a step-by-step guide to minimize exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Assemble PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood is Operational A->B C 3. Prepare Work Area ( absorbent liner, waste container) B->C D 4. Retrieve Chemical from Storage C->D Begin Handling E 5. Weigh/Measure Compound Carefully D->E F 6. Perform Reaction/ Preparation E->F G 7. Decontaminate Glassware & Surfaces F->G Complete Handling H 8. Securely Seal Waste Container G->H I 9. Doff PPE Correctly (Gloves last) H->I Dispose_Waste Dispose via Approved Waste Disposal Service H->Dispose_Waste To Waste Facility J 10. Wash Hands Thoroughly I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-2,6-diazaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.